4-Boc-3-(2-carboxy-ethyl)-morpholine
Description
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHILSYMESMDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698711 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-05-5 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Boc-3-(2-carboxy-ethyl)-morpholine chemical properties
An In-depth Technical Guide to 4-Boc-3-(2-carboxy-ethyl)-morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, outlines plausible synthetic and application-based protocols, and explores its strategic importance, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a privileged structure in medicinal chemistry, renowned for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] Its inclusion in drug candidates often enhances aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4] this compound (or 3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid) is a bifunctional derivative that leverages these benefits while providing versatile handles for chemical elaboration.
This molecule is particularly valuable as it contains two key functional groups with orthogonal reactivity: a carboxylic acid and a Boc-protected secondary amine. This arrangement makes it an ideal component for constructing complex molecular architectures, most notably as a linker element in the synthesis of heterobifunctional molecules like PROTACs.[5][6]
Core Physicochemical and Safety Profile
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthesis.
Key Chemical Properties
The following table summarizes the essential identification and property data for this compound.
| Property | Value | Source(s) |
| CAS Number | 885274-05-5 | [7] |
| Molecular Formula | C₁₂H₂₁NO₅ | [7] |
| Molecular Weight | 259.30 g/mol | [7] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid | [7] |
| Purity | Typically ≥95-98% | [7][8] |
| Appearance | Typically a white solid or viscous liquid | [8][9] |
| Storage | Store in a dry, sealed container, often at 0-8 °C | [7][10] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from structurally related Boc-protected morpholines and carboxylic acids suggests the following precautions.[11][12][13]
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[12][14]
-
Precautionary Measures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical assistance.[11][14]
Synthesis and Characterization Workflow
While commercial suppliers provide direct access to this reagent, understanding its synthesis is crucial for methodological insights and potential analogue development. A plausible synthetic route can be devised from readily available precursors.
Proposed Synthetic Pathway
A logical approach involves the oxidation of a primary alcohol precursor, such as (S)-N-Boc-3-(2-hydroxyethyl)morpholine, which is commercially available.[15] This two-step process ensures high yields and purity.
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Mild Oxidation to Aldehyde: The conversion of the primary alcohol to an aldehyde requires a mild oxidizing agent like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC). These reagents are chosen specifically to prevent over-oxidation to the carboxylic acid at this stage, allowing for the isolation of the aldehyde intermediate if desired.[16]
-
Step 2: Pinnick Oxidation: The subsequent oxidation of the aldehyde to the carboxylic acid is efficiently achieved using the Pinnick oxidation (sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene). This method is highly selective for aldehydes and proceeds under mild, non-acidic conditions, which is crucial for preserving the acid-labile Boc protecting group.
Purification and Analytical Characterization
Post-synthesis, the product requires purification and rigorous characterization to validate its structure and purity.
-
Purification: The primary method is flash column chromatography on silica gel, using a gradient of ethyl acetate and hexanes, often with a small percentage of acetic acid to ensure the carboxylic acid elutes properly.
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (259.30 g/mol ) and provides an initial assessment of purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the precise chemical structure, including the presence of the Boc group, the morpholine ring protons, and the ethyl-carboxy side chain.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound, typically reported as a percentage (e.g., >98%).[7]
-
Core Application: A Versatile Building Block for PROTACs
The primary utility of this compound in modern drug discovery is as a linker component in the synthesis of PROTACs.
The PROTAC Concept
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker that connects them.[5]
Caption: The tripartite structure of a Proteolysis-Targeting Chimera (PROTAC).
Role as a Linker Precursor
This compound is an exemplary linker precursor due to its orthogonal functional groups.
-
Carboxylic Acid Handle: The -COOH group is readily activated for amide bond formation with an amine-functionalized E3 ligase ligand (like pomalidomide derivatives) or POI ligand.
-
Boc-Protected Amine: The Boc group provides robust protection for the morpholine's secondary amine during the initial coupling step. Once the first ligand is attached, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the amine. This newly freed amine is then available for a second amide coupling reaction with the other binding partner, completing the PROTAC synthesis.
The morpholine core itself imparts favorable physicochemical properties to the linker, such as improved solubility and a defined conformational geometry, which are critical for optimizing the formation of the productive ternary complex (POI-PROTAC-E3 Ligase).[2][4]
Field-Proven Experimental Protocols
The following protocols describe the two most common synthetic transformations involving this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the coupling of the carboxylic acid moiety to a primary or secondary amine (designated as R-NH₂).
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound in anhydrous Dimethylformamide (DMF).
-
Amine Addition: To the solution, add 1.0-1.2 equivalents of the desired amine (R-NH₂).
-
Coupling Agent Addition: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base Addition: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Trustworthiness Check: The use of HATU is a gold standard in modern peptide and amide synthesis due to its high efficiency and low rate of side reactions. The aqueous workup effectively removes the DMF solvent, excess base, and water-soluble byproducts, ensuring a clean sample for final purification.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to liberate the morpholine nitrogen for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected substrate (from Protocol 1) in a minimal amount of an appropriate solvent, typically Dichloromethane (DCM) or Dioxane.
-
Acid Addition: Add a significant excess (e.g., 10-20 equivalents, often as a 20-50% solution in the solvent) of Trifluoroacetic Acid (TFA) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by LC-MS. The evolution of gas (isobutylene) is often observed.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.
-
Final Product: The resulting product is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step (e.g., another amide coupling) with the addition of a suitable base to neutralize the salt.
Trustworthiness Check: Acid-mediated cleavage is the definitive and most reliable method for Boc deprotection. Its high yield and clean conversion are standard in multi-step organic synthesis. The formation of volatile byproducts (CO₂ and isobutylene) simplifies purification, as they are removed during solvent evaporation.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for addressing complex challenges in drug design. Its well-defined structure, orthogonal reactivity, and inherent ability to confer favorable pharmacokinetic properties make it an invaluable asset for medicinal chemists. Its prominent role in the modular synthesis of PROTACs underscores its importance in the development of next-generation therapeutics aimed at previously "undruggable" targets. Mastery of its application is a key competency for any researcher operating at the forefront of pharmaceutical innovation.
References
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Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate. Retrieved from [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(24), 5939. Available at: [Link]
-
Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Available at: [Link]
-
Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 4584. Available at: [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available at: [Link]
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Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-574. Available at: [Link]
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Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. Available at: [Link]
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Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
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PubChem. (n.d.). Morpholine-3-carboxylic acid (2-methoxy-ethyl)-amide. Retrieved from [Link]
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4-Boc-3-(2-carboxy-ethyl)-morpholine CAS number 885274-05-5
An In-depth Technical Guide: 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5)
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic importance of the morpholine scaffold, detail the physicochemical properties of this specific derivative, present robust protocols for its synthesis and application, and illustrate its utility in constructing complex molecular architectures. This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower innovation in pharmaceutical research.
The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a result of the advantageous physicochemical and pharmacological properties it imparts to a parent molecule.[3]
-
Pharmacokinetic (PK) Enhancement: The morpholine moiety often improves metabolic stability and aqueous solubility. The nitrogen atom's basicity is attenuated by the inductive effect of the oxygen atom, resulting in a pKa value that can improve oral bioavailability and cell permeability.[4][5]
-
Structural & Binding Contributions: The flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, positioning substituents for optimal interaction with biological targets.[6] The oxygen atom can serve as a hydrogen bond acceptor, contributing directly to binding affinity with proteins and enzymes.[3]
-
CNS Drug Development: The balanced lipophilic-hydrophilic profile of morpholine makes it a particularly valuable scaffold for central nervous system (CNS) drug candidates, as it can facilitate passage across the blood-brain barrier (BBB).[6][7]
Given these benefits, functionalized morpholine derivatives like this compound are high-value intermediates, enabling the systematic exploration of chemical space in drug discovery programs.
Profile of the Core Moiety: this compound
This compound is a bifunctional building block designed for sequential, controlled chemical modifications. Its structure incorporates a protected amine and a free carboxylic acid, making it an ideal linker or scaffold component.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solvent selection, and material handling.
| Property | Value | Source |
| CAS Number | 885274-05-5 | [8] |
| Molecular Formula | C₁₂H₂₁NO₅ | [8] |
| Molecular Weight | 259.30 g/mol | [8] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid | [8] |
| Purity | Typically ≥98% | [8] |
| Storage | Store in a dry, sealed container | [8] |
Structural Analysis and Key Features
The molecule's utility stems from its distinct functional domains, as illustrated below.
Caption: Key functional components of the title compound.
-
The Morpholine Core: Provides the foundational scaffold with its inherent pharmacokinetic benefits.[2]
-
The Carboxylic Acid Side Chain: The propanoic acid moiety at the 3-position serves as the primary reactive handle for covalent modification, most commonly through amide bond formation.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group on the morpholine nitrogen is crucial. It renders the amine unreactive, preventing self-polymerization and directing reactivity to the carboxylic acid. Its stability in various conditions and facile removal under acidic conditions (e.g., with trifluoroacetic acid) makes it ideal for multi-step synthesis.[1]
Synthesis and Characterization: A Practical Workflow
While multiple synthetic routes to substituted morpholines exist, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor.[9][10] The following represents a robust, logical pathway for producing this compound, designed for clarity and reproducibility.
Illustrative Synthetic Workflow
The diagram below outlines a high-level, two-stage approach for the synthesis, purification, and characterization of the target compound.
Caption: High-level workflow for synthesis and validation.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a representative example based on established methodologies for morpholine synthesis.[9][11]
Objective: To synthesize 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid.
Materials:
-
(S)-3-amino-1,2-propanediol
-
tert-Butyl acrylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes
-
Reagents for workup and purification: Saturated aq. NaHCO₃, Brine, MgSO₄, Silica gel
Procedure:
-
Michael Addition & Boc Protection:
-
Rationale: This step builds the carbon skeleton and protects the resulting secondary amine in one pot.
-
a. Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in MeOH.
-
b. Add tert-butyl acrylate (1.1 eq) dropwise at 0 °C and allow the mixture to warm to room temperature and stir for 12-16 hours.
-
c. Cool the reaction mixture to 0 °C again. Add Boc₂O (1.1 eq) followed by triethylamine (1.2 eq). Stir for 4-6 hours.
-
d. Concentrate the reaction mixture under reduced pressure. Perform an aqueous workup with EtOAc and water. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude protected amino diol intermediate.
-
-
Intramolecular Cyclization (Mitsunobu Reaction):
-
Rationale: The Mitsunobu reaction is a reliable method for forming the morpholine ring by cyclizing the diol. The primary alcohol is selectively activated and displaced by the secondary alcohol.[1]
-
a. Dissolve the crude intermediate (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
b. Cool the solution to 0 °C.
-
c. Add DEAD or DIAD (1.5 eq) dropwise over 30 minutes. The reaction is often accompanied by a color change and precipitation of triphenylphosphine oxide.
-
d. Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Hydrolysis and Purification:
-
Rationale: The tert-butyl ester from the acrylate starting material is hydrolyzed to the final carboxylic acid.
-
a. Quench the reaction by adding water. Concentrate the mixture to remove most of the THF.
-
b. Add 1M NaOH solution and stir for 2-4 hours to hydrolyze the ester.
-
c. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.
-
d. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
e. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc/Hexanes with 1% acetic acid) to yield the pure title compound.
-
Analytical Characterization
Each batch must be validated to confirm identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): Confirm the presence of characteristic peaks for the Boc group (~1.4 ppm, 9H), morpholine ring protons (multiplets, ~3.0-4.0 ppm), and the ethyl side chain.
-
HPLC (High-Performance Liquid Chromatography): Assess purity. A well-run method should show a single major peak (e.g., >98% area) for the final product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight. Look for the expected [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated mass (259.30 g/mol ).[8]
Strategic Applications in Drug Development
The primary utility of this compound is as a bifunctional linker. The orthogonal reactivity of its two functional groups allows for its precise insertion into a larger molecule.
The Bifunctional Connector Paradigm
The logical flow for using this building block is almost always the same:
-
Couple a desired fragment (Pharmacophore A) to the free carboxylic acid.
-
Remove the Boc protecting group.
-
Couple the newly freed secondary amine to a second fragment (Pharmacophore B).
Caption: Logical workflow for using the title compound as a linker.
Protocol: Amide Bond Formation at the Carboxylic Acid
Objective: To couple an amine-containing molecule (R-NH₂) to the building block.
Reagents:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
Coupling agent: HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve the morpholine starting material in DMF.
-
Add the amine, followed by the coupling agent(s) and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor reaction completion by LC-MS.
-
Perform an aqueous workup (e.g., dilute with EtOAc, wash with water and brine) and purify by column chromatography to isolate the coupled product.
Protocol: Boc-Deprotection and N-Functionalization
Objective: To remove the Boc group and functionalize the resulting amine.
Procedure:
-
Deprotection:
-
Dissolve the Boc-protected intermediate from the previous step in DCM (approx. 0.1 M).
-
Add Trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal of TFA. The product is typically an ammonium trifluoroacetate salt.
-
-
N-Functionalization:
-
The resulting amine salt can be used directly in a subsequent coupling reaction (e.g., another amide coupling as described in 4.2), with the addition of sufficient base (e.g., DIPEA, 4-5 eq) to neutralize the TFA salt and drive the reaction.
-
Conclusion
This compound (CAS 885274-05-5) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed, pharmacokinetically favorable morpholine scaffold and orthogonally protected functional groups provide a reliable and efficient means to connect different pharmacophores, build complex molecules, and accelerate the drug discovery process.[12][13] Understanding its properties, synthesis, and application logic, as detailed in this guide, enables researchers to fully leverage its potential in creating the next generation of therapeutic agents.
References
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link][1]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link][2]
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Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link][14]
-
Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-378. [Link][5][6][7][15]
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Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 509, 01001. [Link][12]
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ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... [Link][4]
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Lill, M. A., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(21), 4690-4699. [Link][16]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link][3]
-
Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][5]
-
ResearchGate. (n.d.). Representative morpholine ring formation. [Link][11]
-
Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of organic chemistry, 73(9), 3662–3665. [Link][9]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814. [Link][10]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. [Link][13]
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A Comprehensive Technical Guide to 4-Boc-3-(2-carboxy-ethyl)-morpholine: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: 4-Boc-3-(2-carboxy-ethyl)-morpholine is a specialized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure uniquely combines a morpholine core, known for conferring favorable pharmacokinetic properties, with two orthogonally accessible functional groups: a Boc-protected amine and a carboxylic acid. This guide provides an in-depth analysis of its molecular structure, proposes a logical synthetic strategy, and explores its applications as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for medicinal chemists, synthetic organic chemists, and drug development professionals seeking to leverage advanced molecular scaffolds.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is an O,N-heterocycle widely regarded as a "privileged scaffold" in drug design.[1][2] Its prevalence in approved drugs and clinical candidates stems from the advantageous physicochemical properties it imparts to a parent molecule. The ether oxygen atom can act as a hydrogen bond acceptor, while the secondary amine provides a basic center, which is often crucial for target engagement or for tuning solubility.[3]
The incorporation of a morpholine moiety can significantly enhance a compound's pharmacokinetic/pharmacodynamic (PK/PD) profile.[4][5] Specifically, it often improves aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB), making it a valuable component in the development of drugs targeting the central nervous system (CNS).[4][5] this compound is a sophisticated derivative that capitalizes on these benefits while providing strategic handles for synthetic elaboration.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound, with the chemical formula C12H21NO5, is defined by three key components:
-
The Morpholine Ring: A six-membered saturated heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. This ring typically adopts a stable chair conformation.[3]
-
The Boc Protecting Group: The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This standard protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, providing an orthogonal handle for subsequent N-functionalization.
-
The 3-(Propanoic Acid) Side Chain: A carboxy-ethyl group (-CH2CH2COOH) is attached to the C3 position of the morpholine ring. This position is a chiral center, meaning the compound can exist as (R) or (S) enantiomers, or as a racemic mixture. The carboxylic acid provides a reactive site for forming amide or ester linkages.
The presence of both a protected amine and a free carboxylic acid makes this molecule a bifunctional linker, ideal for tethering different molecular fragments or for use in peptide synthesis and fragment-based drug discovery.[6]
Physicochemical Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 885274-05-5 | [7] |
| Molecular Formula | C12H21NO5 | [7] |
| Molecular Weight | 259.30 g/mol | [7] |
| IUPAC Name | 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid | [7] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester | [7] |
| Typical Purity | ≥98% | [7] |
| Storage | Store in a dry, sealed place | [7] |
Synthesis and Purification Strategy
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the propanoic acid side chain, leading back to a simpler C3-functionalized N-Boc-morpholine precursor. This strategy allows for the secure installation of the morpholine core before elaborating the more complex side chain.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol is a conceptual workflow grounded in established chemical principles.
Step 1: Boc Protection of a Morpholine Precursor
-
Rationale: Protection of the morpholine nitrogen is the first critical step to prevent side reactions and direct reactivity to other positions. Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for this transformation due to its high efficiency and the stability of the resulting carbamate.
-
Procedure:
-
Dissolve the starting material (e.g., a 3-substituted morpholine) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.
-
Add (Boc)₂O (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor by TLC or LC-MS for completion.
-
Work up the reaction by washing with aqueous solutions to remove salts and purify by column chromatography.
-
Step 2: Side-Chain Elaboration via Horner-Wadsworth-Emmons (HWE) Reaction
-
Rationale: The HWE reaction is a reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphonate ylide. This is superior to the standard Wittig reaction as the phosphate byproduct is water-soluble, simplifying purification.
-
Procedure:
-
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in THF at 0 °C, add a strong base like sodium hydride (NaH) to generate the ylide.
-
Add a solution of N-Boc-3-morpholinecarboxaldehyde in THF dropwise.
-
Stir for 2-4 hours, monitoring for the formation of the α,β-unsaturated ester product.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent and purify.
-
Step 3: Reduction of the Alkene
-
Rationale: The double bond introduced in the previous step must be reduced to yield the saturated propanoic acid side chain. Catalytic hydrogenation is the most effective and cleanest method for this transformation.
-
Procedure:
-
Dissolve the unsaturated ester in ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) and stir until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 4: Saponification of the Ester
-
Rationale: The final step is the hydrolysis of the ester to the desired carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) is a standard and high-yielding method.
-
Procedure:
-
Dissolve the saturated ester in a mixed solvent system of THF/water.
-
Add LiOH (2-3 equivalents) and stir at room temperature.
-
Upon completion, acidify the mixture with 1N HCl to a pH of ~3-4 to protonate the carboxylate.
-
Extract the final product, this compound, with an organic solvent like ethyl acetate.
-
Dry, concentrate, and purify as needed, typically by recrystallization or chromatography.
-
Applications in Drug Development and Organic Synthesis
A Versatile Bifunctional Building Block
The true utility of this molecule lies in its orthogonal functionality. The Boc group and the carboxylic acid can be addressed in separate, non-interfering steps, allowing for precise, sequential synthesis of complex molecules.
Caption: Orthogonal reaction pathways for the title compound.
This bifunctionality is highly valued in several areas:
-
Peptide Mimetics: The morpholine core can be used as a constrained scaffold to mimic peptide turns, with the side chain extending to interact with target receptors.[6]
-
Linker Chemistry: It serves as an ideal linker for attaching payloads to antibodies in antibody-drug conjugates (ADCs) or for creating PROTACs.
-
Fragment-Based Discovery: The molecule can be elaborated from either the N- or C-terminus to "grow" a fragment into a larger, more potent lead compound.
Experimental Workflow: Amide Coupling with a Primary Amine
This protocol provides a trusted, self-validating method for one of the most common applications of this building block.
Objective: To couple the carboxylic acid of this compound with benzylamine as a model primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add benzylamine, followed by DIPEA. Stir the solution for 5 minutes. Add HATU in one portion.
-
Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization at chiral centers. DIPEA is a non-nucleophilic base used to activate the HATU and neutralize the resulting acids.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS, looking for the disappearance of the starting carboxylic acid.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is more than a simple chemical; it is a strategic tool for modern drug discovery. Its structure is intelligently designed, combining the proven pharmacokinetic advantages of the morpholine scaffold with the synthetic flexibility of orthogonal protecting groups. For researchers aiming to synthesize novel therapeutics with improved drug-like properties, this building block offers a reliable and versatile starting point for constructing complex molecular architectures with precision and control.
References
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Wikipedia. Morpholine. Available at: [Link]
-
Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
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Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-381. Available at: [Link]
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Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
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A Technical Guide to 4-Boc-3-(2-carboxy-ethyl)-morpholine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Boc-3-(2-carboxy-ethyl)-morpholine, a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will detail its core physicochemical properties, with a primary focus on its molecular weight and chemical formula. Furthermore, this document outlines a representative synthetic pathway, discusses the strategic importance of its structural components—the morpholine core, the Boc-protecting group, and the carboxylic acid moiety—and explores its applications as a versatile building block in the development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
This compound, also known by its systematic name 3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid, is a substituted morpholine derivative.[1] The defining features of this molecule are a saturated morpholine ring, a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom, and a propanoic acid side chain attached at the 3-position of the ring.
The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis, analytical characterization, and biochemical assays. The molecular formula for this compound is C12H21NO5, which corresponds to a molecular weight (molar mass) of 259.30 g/mol .[1]
A summary of its key identifiers and properties is presented below:
| Property | Value | Source |
| Molecular Weight | 259.30 g/mol | [1] |
| Molecular Formula | C12H21NO5 | [1] |
| CAS Number | 885274-05-5 | [1] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid | [1] |
| MDL Number | MFCD04114899 | [1] |
Chemical Structure
The structure of this compound incorporates several key functional groups that dictate its chemical reactivity and utility.
Caption: 2D structure of this compound.
Synthesis and Strategic Considerations
The synthesis of substituted morpholines is a well-established field in organic chemistry.[2][3][4] While multiple specific routes to this compound may exist, a general and logical approach involves the modification of a pre-formed morpholine core or the cyclization of a suitable amino alcohol precursor.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its inclusion is a deliberate strategic choice.
-
Expertise & Experience: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, and many organometallic reactions), but it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality allows chemists to selectively perform reactions on the carboxylic acid moiety without affecting the morpholine nitrogen. After the desired modifications at the carboxyl group are complete, the Boc group can be removed to liberate the secondary amine for subsequent reactions, such as amide coupling or reductive amination.
A Plausible Synthetic Workflow
A representative synthesis could start from a commercially available, enantiomerically pure amino alcohol. The workflow would involve N-protection, modification to introduce the carboxy-ethyl side chain, and cyclization.
Caption: Generalized synthetic workflow for substituted morpholines.
Experimental Protocol Example (Conceptual):
-
N-Protection: React an appropriate amino diol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane to yield the N-Boc protected intermediate.
-
Cyclization: The N-Boc protected amino diol can be induced to cyclize, for instance, via an intramolecular Williamson ether synthesis or other ring-closing strategies to form the morpholine ring.
-
Side-Chain Introduction: The substituent at the 3-position would be introduced. This could involve, for example, starting with a precursor like (R)-4-Boc-morpholine-3-carboxylic acid and performing a chain extension reaction sequence (e.g., Arndt-Eistert homologation or equivalent methods) to generate the propanoic acid side chain.[5][6]
Applications in Research and Drug Development
The utility of this compound lies in its identity as a bifunctional building block, making it a valuable tool for medicinal chemists.
The Morpholine Scaffold: A Privileged Structure
The morpholine ring is a heterocyclic motif frequently found in approved drugs and bioactive molecules.[7] Its prevalence is due to several advantageous properties:
-
Physicochemical Properties: The morpholine ring often imparts favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[7][8]
-
Biological Activity: As a versatile scaffold, it can be substituted to interact with a wide range of biological targets, including enzymes and G-protein coupled receptors.[7][9]
-
CNS Drug Discovery: In the context of Central Nervous System (CNS) drug discovery, the morpholine moiety can help modulate lipophilicity and polarity to achieve a balance required for crossing the blood-brain barrier.[8][10]
Bifunctional Reactivity
This specific molecule offers two orthogonal points for chemical modification:
-
The Carboxylic Acid: This functional group is a versatile handle for forming amide bonds. It can be readily coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a wide array of derivatives.
-
The Boc-Protected Amine: Following amide bond formation at the carboxyl end, the Boc group can be cleaved under acidic conditions. The resulting secondary amine on the morpholine ring is then available for a second, distinct chemical transformation, such as acylation, sulfonylation, or reductive amination.
This dual functionality makes the compound an ideal linker or scaffold for constructing more complex molecules, including PROTACs (Proteolysis Targeting Chimeras), molecular probes, and focused compound libraries for structure-activity relationship (SAR) studies.[9]
Conclusion
This compound is a strategically designed chemical building block with a molecular weight of 259.30 g/mol .[1] Its structure, featuring a privileged morpholine scaffold and two orthogonal reactive handles, provides significant versatility for applications in medicinal chemistry and drug discovery. The deliberate choice of the Boc protecting group enables sequential, controlled modifications, allowing researchers to efficiently synthesize complex molecular architectures for the development of new therapeutic agents.
References
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Talele, T. T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(11), e1900171. Available from: [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642–2673. Available from: [Link]
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Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
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Consortium of Exploratory Research. (2024). Morpholine derivatives: Significance and symbolism. Available from: [Link]
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PubChem. Tert-butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Zhang, Y., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available from: [Link]
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Frankowski, K. J., et al. (2015). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 17(11), 2736–2739. Available from: [Link]
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ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]
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Douglas, C. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(1), 213–217. Available from: [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
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3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid characterization
An In-depth Technical Guide to the Characterization of 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Molecular Identity and Purpose
3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid (CAS: 885274-05-5) is a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology.[1] Its structure incorporates three key features: a morpholine ring, providing a stable heterocyclic scaffold; a propanoic acid side chain, offering a handle for further chemical modification or interaction with biological targets; and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen, which ensures stability and modulates solubility while allowing for future deprotection to reveal a secondary amine.
The presence of a chiral center at the C3 position of the morpholine ring means the compound can exist as (R) and (S) enantiomers (CAS: 1787250-05-8 and 1787250-10-5, respectively), a critical consideration in pharmaceutical development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2][3] This guide provides a comprehensive, field-proven framework for the complete chemical characterization of this molecule, ensuring structural integrity, purity, and stereochemical identity. As Senior Application Scientists, we emphasize not just the protocols, but the underlying rationale to empower researchers to adapt and troubleshoot effectively.
Physicochemical Properties and Safe Handling
A thorough characterization begins with an understanding of the molecule's basic properties and the necessary safety precautions. The data presented below is a consolidation of information from chemical suppliers and predictions based on its structural analogs.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₂₁NO₅ | Calculated from structure |
| Molecular Weight | 259.30 g/mol | [2] |
| Appearance | White to off-white solid | Typical for similar organic acids |
| Predicted XLogP3 | 0.3 - 0.4 | Based on analogs[4][5] |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Based on analogs[4][5] |
Handling Causality : The predicted hazard classifications necessitate specific handling protocols. As the compound is an irritant, standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any fine powders, which aligns with the potential for respiratory tract irritation (STOT SE 3).[5]
The Core Characterization Workflow: A Validating Strategy
A robust analytical workflow is a self-validating system where orthogonal techniques confirm the findings of one another. The primary goal is to unambiguously confirm the structure, quantify its purity, and determine its enantiomeric composition.
Caption: Integrated workflow for complete molecular characterization.
Spectroscopic Characterization: Deciphering the Molecular Blueprint
Spectroscopy is the cornerstone of structural elucidation. Each technique provides a unique piece of the puzzle, and together they offer definitive proof of the molecule's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for this purpose because it provides detailed information about the chemical environment of each hydrogen and carbon atom. For a molecule of this complexity, both ¹H and ¹³C spectra are non-negotiable. Running 2D experiments like COSY (¹H-¹H Correlation Spectroscopy) is highly recommended to definitively assign protons within the morpholine ring and propanoic acid chain, which may have overlapping signals. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but if solubility is limited, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives. The acidic proton of the carboxylic acid may exchange with deuterium in methanol, leading to its signal disappearing, a useful diagnostic clue.[6]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange.[7] |
| ~4.0-4.2 | Multiplet | 1H | Mor-CH -N | Proton on the chiral center, adjacent to nitrogen. |
| ~3.6-3.9 | Multiplet | 4H | Mor-O-CH ₂ & Mor-N-CH ₂ | Protons of the morpholine ring adjacent to oxygen and nitrogen. |
| ~2.9-3.2 | Multiplet | 1H | Mor-N-CH ₂ | One of the morpholine protons, potentially shifted downfield. |
| ~2.4-2.6 | Triplet | 2H | -CH ₂-COOH | Protons alpha to the carboxylic acid carbonyl group. |
| ~1.8-2.2 | Multiplet | 2H | -CH ₂-CH₂-COOH | Protons beta to the carboxylic acid. |
| 1.45 | Singlet | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175-180 | C OOH | Carboxylic acid carbonyl carbon.[8] |
| ~155 | N-C =O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl group. |
| ~80 | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~67 | Mor-O-C H₂ | Morpholine carbon adjacent to the ether oxygen. |
| ~50-55 | Mor-C H-N | Chiral carbon adjacent to the nitrogen. |
| ~40-45 | Mor-N-C H₂ | Morpholine carbon adjacent to the nitrogen. |
| ~30-35 | -C H₂-COOH | Carbon alpha to the carboxylic acid. |
| ~28.5 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~25-30 | -C H₂-CH₂-COOH | Carbon beta to the carboxylic acid. |
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition: Load standard acquisition parameters for ¹H and ¹³C NMR. For quantitative ¹³C NMR, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the carbons of interest to overcome issues related to the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8]
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for a molecule of this polarity and size as it is a soft ionization technique that typically yields the intact molecular ion.[1] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing a high degree of confidence in the molecular formula. Fragmentation patterns (MS/MS) can further validate the structure.
Expected ESI-MS Results
| m/z Value | Ion | Rationale |
|---|---|---|
| 260.149 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode) |
| 282.131 | [M+Na]⁺ | Sodium adduct, common in ESI (Positive Ion Mode) |
| 258.135 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode) |
| 204.128 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 160.092 | [M+H-C₅H₉O₂]⁺ | Loss of the entire Boc group. |
Protocol: LC-MS Sample Preparation
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the LC method.
-
Injection: Inject the sample into an LC-MS system equipped with an ESI source. The LC component is not for separation here but serves as a clean sample introduction system.
-
Analysis: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick quality control check. The spectrum is dominated by characteristic absorptions from the carboxylic acid and the Boc-carbamate groups.
Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded dimer form of the carboxylic acid. |
| ~1760 | C=O stretch | Carboxylic Acid (monomer) | May appear as a shoulder if some non-dimerized acid is present. |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, characteristic absorption for the hydrogen-bonded dimer. |
| ~1690 | C=O stretch | Boc-carbamate | The carbonyl of the urethane group. |
| ~1160 & ~1370 | C-O stretch & C-H bend | Boc group | Characteristic absorptions related to the t-butyl group. |
| ~1115 | C-O-C stretch | Morpholine Ether | Asymmetric stretch of the ether linkage within the morpholine ring. |
Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Clean: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Chromatographic Characterization: Assessing Purity and Chirality
Chromatography is indispensable for determining the purity of the compound and, crucially, for separating its enantiomers.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: RP-HPLC is the industry-standard method for determining the purity of small organic molecules. A C18 stationary phase is a robust starting point. The carboxylic acid necessitates the addition of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[9] This suppresses the ionization of the carboxylate, ensuring a sharp, well-retained peak and preventing peak tailing. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is used to elute the main compound while also separating it from potentially more or less polar impurities.
Caption: Workflow for RP-HPLC purity method development.
Protocol: RP-HPLC Purity Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where the carbonyls absorb).
-
Scouting Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Optimization: Based on the retention time from the scouting run, a shallower, focused gradient can be developed to improve the resolution between the main peak and any closely eluting impurities.
Enantiomeric Purity by Chiral HPLC
Expertise & Experience: Given the chiral nature of the molecule, quantifying the enantiomeric excess (e.e.) is mandatory for any pharmaceutical application. The most direct and common approach is separation on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and should be the first choice for screening.[10] Method development is often empirical, requiring screening of multiple columns and mobile phase systems. Normal phase (e.g., hexane/isopropanol), polar organic (e.g., methanol/acetonitrile), and reversed-phase conditions should all be explored. The addition of acidic or basic modifiers is often crucial for achieving separation.[10][11]
Chiral Screening Conditions Table
| Column Type | Mobile Phase System | Additive (if needed) |
|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Ethanol | 0.1% TFA |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/IPA | 0.1% TFA |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic: Acetonitrile | 0.1% TFA |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Reversed Phase: Water/Acetonitrile | 0.1% Formic Acid |
Protocol: Chiral HPLC Method Screening
-
Column Selection: Utilize a set of screening columns, for example, CHIRALPAK® IA, IB, IC, and ID.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at ~1 mg/mL.
-
Normal Phase Screen:
-
Mobile Phase: Start with an 80:20 (v/v) mixture of Hexane/Isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Analysis: Run an isocratic elution for 15-20 minutes on each column. If no separation is observed, screen other solvent ratios (e.g., 90:10, 70:30).
-
-
Polar Organic/Reversed-Phase Screen: If normal phase fails, proceed to screen with polar organic or reversed-phase conditions as outlined in the table above.
-
Optimization: Once baseline separation (Resolution > 1.5) is achieved, the method can be optimized for speed by adjusting the flow rate or mobile phase composition.
Summary of Key Characterization Parameters
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts, Multiplicity, Integration | Confirms proton environments and count. |
| ¹³C NMR | Chemical Shifts | Confirms carbon backbone and functional groups. |
| HRMS | Exact Mass | Confirms molecular formula (e.g., C₁₂H₂₁NO₅). |
| FTIR | Key Absorptions (cm⁻¹) | Broad ~3000 (O-H), ~1710 (C=O acid), ~1690 (C=O Boc). |
| RP-HPLC | Purity (%) | e.g., >98% area by UV at 210 nm. |
| Chiral HPLC | Enantiomeric Excess (%) | e.g., >99% e.e. for a single enantiomer. |
Conclusion
The comprehensive characterization of 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid is a multi-step process that relies on the synergistic use of spectroscopic and chromatographic techniques. This guide outlines a logical, causality-driven approach that moves from absolute structural confirmation (NMR, MS) and functional group verification (FTIR) to the critical assessment of chemical and enantiomeric purity (HPLC). By understanding the "why" behind each protocol—from suppressing ionization in RP-HPLC to the empirical nature of chiral screening—researchers can confidently validate the quality of this important chemical building block, ensuring its suitability for downstream applications in drug discovery and development.
References
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PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. 2-(4-((Tert-butoxy)carbonyl)morpholin-3-yl)acetic acid. National Center for Biotechnology Information. [Link]
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ACG Publications. Supplementary Information: 1H-NMR and 13C-NMR spectra. [Link]
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PubChem. l-3-Yl)propanoic acid. National Center for Biotechnology Information. [Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
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Autech. (S)-3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
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Hanna, G. (1987). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Drug Development and Industrial Pharmacy. [Link]
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SIELC Technologies. Separation of Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester on Newcrom R1 HPLC column. [Link]
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MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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BGB Analytik AG. CHIRAL Handbook. [Link]
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ScienceOpen. A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -cyclobutane-1,1-dicarboxylate)(S-methoxymethanesulfinate)(1,10-phenanthroline)] Complex in Neuroblastoma Cell Line. [Link]
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A Comprehensive Technical Guide to the Solubility Profile of 4-Boc-3-(2-carboxy-ethyl)-morpholine for Drug Discovery Applications
Abstract
4-Boc-3-(2-carboxy-ethyl)-morpholine is a chiral morpholine derivative increasingly utilized as a versatile building block in medicinal chemistry. Its unique structural features—a hydrophilic morpholine core, a lipophilic Boc protecting group, and an ionizable carboxylic acid—create a complex physicochemical profile where solubility is a paramount, yet uncharacterized, attribute. The solubility of a drug candidate dictates its absorption, distribution, formulation feasibility, and the reliability of in-vitro bioassay data.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine and interpret the solubility of this compound. We delve into the theoretical considerations governing its solubility based on its functional components and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays. This document is structured to serve as a practical, self-validating manual, empowering research teams to generate the robust solubility data essential for advancing drug discovery programs.
Section 1: Introduction to this compound and the Primacy of Solubility
Core Compound Characteristics
This compound is a synthetic organic compound valued in pharmaceutical development for its chiral morpholine scaffold.[3] The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 885274-05-5 | [6] |
| Molecular Formula | C₁₂H₂₁NO₅ | [6] |
| Molecular Weight | 259.30 g/mol | [6] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid |[6] |
The Causality of Solubility: Why It Governs Drug Discovery Success
Aqueous solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[7] Low solubility is a primary driver of compound attrition in the development pipeline for several reasons:
-
Poor Bioavailability: A compound must first dissolve in gastrointestinal fluids to be absorbed into circulation. Poor solubility directly limits absorption, reducing oral bioavailability and therapeutic efficacy.[2]
-
Formulation Challenges: Developing a suitable dosage form for poorly soluble compounds is a significant hurdle, often requiring complex and costly formulation strategies like co-solvents, complexation, or particle size reduction.[8]
-
Unreliable Bioassay Results: In early-stage in vitro screening, compounds are typically dissolved in dimethyl sulfoxide (DMSO) and then diluted into aqueous assay buffers. If a compound's solubility limit is exceeded, it can precipitate, leading to erroneously low potency measurements and poor reproducibility.[9][10] This phenomenon, known as "solubility-limited absorption" in assays, can cause promising candidates to be overlooked.
Therefore, accurately characterizing the solubility of key building blocks and their derivatives, such as this compound, is not a perfunctory task but a foundational step in risk mitigation and rational drug design.
Section 2: Theoretical Solubility Considerations
The solubility of this compound is a composite of the contributions from its three primary functional domains:
-
The Morpholine Ring: This heterocycle contains both an ether oxygen and a tertiary amine (as part of the carbamate). The oxygen atom can act as a hydrogen bond acceptor, generally enhancing aqueous solubility compared to a carbocyclic analogue like piperidine.[11]
-
The tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group is inherently hydrophobic. Its presence significantly decreases aqueous solubility by shielding the polar amine and increasing the nonpolar surface area of the molecule.
-
The Carboxy-ethyl Group: The terminal carboxylic acid is the most critical determinant of pH-dependent solubility.
-
At low pH (pH < pKa): The carboxylic acid will be protonated (-COOH), making this part of the molecule neutral and less soluble in aqueous media.
-
At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and will dramatically increase aqueous solubility.
-
This pH-dependent behavior is crucial, as the compound's solubility will differ substantially between the acidic environment of the stomach and the near-neutral pH of the intestines and blood plasma.
Section 3: Methodologies for Experimental Solubility Determination
The term "solubility" can refer to two distinct measurements, each relevant to different stages of drug discovery.[12] The choice of assay is a strategic one, dictated by the required throughput and the specific question being addressed.
Caption: Decision matrix for selecting the appropriate solubility assay.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the true equilibrium solubility of a compound and is essential for pre-formulation and lead optimization.[13][14] It measures the saturation concentration of a compound in a specific medium when excess solid is present and the system has reached equilibrium.
The shake-flask method's authority stems from its direct measurement of the equilibrium state between the dissolved and solid forms of the compound, providing a definitive value for a given set of conditions (solvent, pH, temperature).[8] The extended incubation period (typically 24 hours) ensures that this equilibrium is fully achieved.[14]
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.
-
Compound Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial. Prepare in duplicate or triplicate for statistical validity.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test buffer. Recommended starting buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH ~1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH ~6.5
-
-
Equilibration: Securely cap the vials. Place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously (e.g., 700-1000 rpm) for at least 24 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particulates are carried over, filter the collected supernatant through a low-binding 0.45 µm filter (e.g., PVDF). This step is critical for accurate quantification.[15]
-
Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample via a validated analytical method, typically HPLC-UV or LC-MS, and determine the concentration by interpolating from the standard curve.[16]
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. This method is rapid, requires minimal compound, and is highly amenable to automation, making it ideal for early discovery.[7][10]
This assay does not measure true equilibrium but rather the propensity of a compound to precipitate under conditions that mimic in vitro biological screens.[1][17] A compound can often remain in a supersaturated state, yielding a kinetic solubility value higher than its thermodynamic solubility. This information is invaluable for designing robust biological assays and for initial structure-solubility relationship (SSR) studies.[18]
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10 mM, in 100% DMSO.[17] Ensure the compound is fully dissolved.
-
Plate Setup: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration and a low final DMSO percentage (typically 1-2%). For example, adding 98 µL of buffer to 2 µL of stock yields a final volume of 100 µL, a final DMSO concentration of 2%, and a theoretical compound concentration of 200 µM.[7]
-
Incubation: Seal the plate and mix thoroughly. Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[7][9]
-
Detection/Quantification: Determine the concentration of the dissolved compound. Two common methods are:
-
Direct UV Assay: The plate is centrifuged, and the supernatant is transferred to a filter plate to remove any precipitate. The UV absorbance of the filtrate is then measured in a UV-compatible plate and compared to a standard curve to calculate the concentration.[17][18]
-
Nephelometry: A nephelometer measures the amount of light scattered by undissolved particles (precipitate) directly in the assay plate. The solubility limit is defined as the concentration at which light scattering significantly increases above the background.[1][9]
-
Section 4: Data Analysis and Presentation
Robust data management and clear presentation are essential for interpreting solubility results. All experimentally determined quantitative data should be summarized in a structured table.
Table 2: Experimental Solubility Data Template for this compound
| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |
|---|---|---|---|---|---|---|
| Thermodynamic | PBS | 7.4 | 25 | |||
| Thermodynamic | SGF | 1.2 | 37 | |||
| Thermodynamic | FaSSIF | 6.5 | 37 | |||
| Kinetic | PBS | 7.4 | 25 | 2% final DMSO |
| [Add other solvents as needed] | | | | | | |
Interpreting the Data:
-
A general goal for aqueous solubility in drug discovery is often cited as >60 µg/mL.[1]
-
pH-Dependence: Expect significantly higher solubility in buffers with pH > 5 (e.g., PBS, FaSSIF) compared to acidic buffers (SGF) due to the ionization of the carboxylic acid.
-
Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility. A very large discrepancy may indicate that the compound readily forms stable supersaturated solutions, which can be advantageous but also carries a risk of sudden precipitation (crashing out) in subsequent experiments.
Section 5: Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its successful application in drug discovery and development. Due to the interplay of its hydrophilic, lipophilic, and ionizable moieties, theoretical prediction alone is insufficient. This guide provides the strategic rationale and detailed, validated protocols necessary for its empirical determination. By systematically applying the thermodynamic and kinetic assays described herein, research teams can generate the high-quality, actionable data needed to make informed decisions, troubleshoot assay artifacts, guide formulation efforts, and ultimately increase the probability of advancing successful drug candidates.
Section 6: References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]
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Chem-Impex. (n.d.). S-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. [Link]
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Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
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PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
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PubChem. (n.d.). Ethyl morpholine-2-carboxylate. PubChem. [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]
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Chemescience. (n.d.). Boc protected Morpholine. Chemescience. [Link]
-
PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC. [Link]
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An In-Depth Technical Guide to the Spectral Characteristics of 4-Boc-3-(2-carboxy-ethyl)-morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, publicly accessible, experimentally-derived spectral data (NMR, IR, MS) for 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5) is not available. This guide has been constructed using high-fidelity spectral prediction software and is intended to serve as an authoritative theoretical framework for researchers working with this compound. All spectral data presented herein is predicted and should be used as a reference for the identification and characterization of synthesized this compound, pending experimental verification.
Introduction
This compound is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development.[1] The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a carboxylic acid moiety and a Boc-protecting group makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the construction of peptide mimetics and other biologically active agents.
This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related morpholine derivatives.
Molecular Structure and Properties
-
IUPAC Name: 3-(4-(tert-butoxycarbonyl)morpholin-3-yl)propanoic acid
-
CAS Number: 885274-05-5[1]
-
Molecular Formula: C₁₂H₂₁NO₅[1]
-
Molecular Weight: 259.30 g/mol [1]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~3.9-4.1 | m | 1H | Morpholine H-3 |
| ~3.8-3.9 | m | 2H | Morpholine H-5 (equatorial) |
| ~3.6-3.7 | m | 2H | Morpholine H-2 (axial) |
| ~3.4-3.5 | m | 2H | Morpholine H-6 (equatorial) |
| ~2.8-3.0 | m | 2H | Morpholine H-2, H-6 (axial) |
| ~2.4-2.6 | t | 2H | -CH₂-COOH |
| ~1.8-2.0 | m | 2H | -CH₂-CH₂-COOH |
| 1.47 | s | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (~10-12 ppm). Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Morpholine Ring Protons: The morpholine ring protons are expected to show complex multiplets due to diastereotopicity and spin-spin coupling. The protons on carbons adjacent to the oxygen (H-2 and H-6) will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (H-3 and H-5).
-
Ethyl Side Chain Protons: The methylene group adjacent to the carboxylic acid (-CH₂-COOH) is expected to appear as a triplet around 2.4-2.6 ppm. The other methylene group (-CH₂-CH₂-COOH) will be a multiplet further upfield.
-
Boc Protecting Group Protons (-C(CH₃)₃): A sharp singlet with an integration of 9H is characteristic of the tert-butyl group and is expected around 1.47 ppm.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~178-180 | -COOH |
| ~155-156 | N-COO- |
| ~80-81 | -C(CH₃)₃ |
| ~67-68 | Morpholine C-2, C-6 |
| ~48-50 | Morpholine C-3 |
| ~44-46 | Morpholine C-5 |
| ~30-32 | -CH₂-COOH |
| ~28-29 | -C(CH₃)₃ |
| ~25-27 | -CH₂-CH₂-COOH |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two carbonyl signals are expected: one for the carboxylic acid (-COOH) at a lower field (~178-180 ppm) and one for the carbamate (N-COO-) of the Boc group at a slightly higher field (~155-156 ppm).
-
Morpholine Ring Carbons: The carbons adjacent to the oxygen (C-2 and C-6) are the most deshielded within the ring system and are expected around 67-68 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) will appear at a higher field.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80-81 ppm, and the three equivalent methyl carbons will give a strong signal around 28-29 ppm.
-
Ethyl Side Chain Carbons: The methylene carbon attached to the carboxylic acid will be more deshielded than the other methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the carbamate functional groups.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 2975-2850 | Medium | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Carboxylic acid, dimer) |
| ~1690 | Strong | C=O stretch (Carbamate, Boc group) |
| 1450-1470 | Medium | C-H bend (Methylene) |
| 1365 | Strong | C-H bend (tert-butyl) |
| 1250-1200 | Strong | C-O stretch (Carboxylic acid and Carbamate) |
| ~1160 | Strong | C-N stretch (Amine) |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is the most characteristic feature of a carboxylic acid, arising from the O-H stretching vibration involved in hydrogen bonding.
-
C=O Stretches: Two strong carbonyl (C=O) stretching bands are expected. The band at a higher wavenumber (~1740 cm⁻¹) corresponds to the carboxylic acid dimer, while the band at a lower wavenumber (~1690 cm⁻¹) is characteristic of the carbamate in the Boc protecting group.
-
C-H Stretches: Absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching of the alkyl groups (morpholine ring, ethyl chain, and Boc group).
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to C-O and C-N stretching, as well as various bending vibrations, which are unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment Ion |
| 260.1447 | [M+H]⁺ |
| 204.1028 | [M+H - C₄H₈]⁺ (loss of isobutylene from Boc) |
| 186.0923 | [M+H - C₄H₈ - H₂O]⁺ |
| 158.0970 | [M+H - C₅H₉O₂]⁺ (loss of Boc group) |
| 114.0555 | [C₅H₈NO₂]⁺ (fragment of Boc-protected nitrogen) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of the Mass Spectrum and Fragmentation:
The positive-ion ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 260.1447. The fragmentation pattern will be dominated by the loss of the Boc group, which can occur through several characteristic pathways:
-
Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which can then decarboxylate. This would result in a peak at m/z 204.1028.
-
Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂), resulting in a fragment at m/z 158.0970.
-
Formation of the tert-butyl cation (57 Da): A prominent peak at m/z 57.0704 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) is a hallmark of molecules containing a Boc group.
Figure 2: Proposed fragmentation pathway for this compound in ESI+ mode.
Experimental Protocols
While the data presented is theoretical, the following are standard protocols for acquiring experimental data for this type of compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC should be used for complete structural assignment.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) of the parent ion to study its fragmentation.
-
Data Analysis: Analyze the mass-to-charge ratios of the parent and fragment ions to confirm the molecular formula and elucidate the structure.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. While experimental data is not yet publicly available, the theoretical NMR, IR, and MS data presented here, along with their detailed interpretations, offer a robust framework for researchers engaged in the synthesis and characterization of this important chemical entity. The provided protocols outline the standard methodologies for obtaining experimental data, which will be crucial for validating these predictions and furthering the understanding of this versatile morpholine derivative.
References
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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ChemAxon. Chemicalize. [Link]
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ACD/Labs. ACD/Spectrus Processor. [Link]
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commercial availability of 4-Boc-3-(2-carboxy-ethyl)-morpholine
An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Boc-3-(2-carboxy-ethyl)-morpholine
Abstract
This technical guide serves as a comprehensive resource for professionals engaged in chemical synthesis and drug discovery, focusing on the versatile building block, this compound (CAS No. 885274-05-5). We will explore its strategic importance, detail its commercial availability, provide a thorough analysis of its physicochemical properties, and present a validated, step-by-step protocol for its application in amide bond formation. This document is designed to bridge the gap between procurement and practical laboratory application, ensuring researchers can leverage this valuable intermediate with confidence and efficiency.
The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern drug design, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful pharmaceuticals.[1][2][3] Its prevalence is attributed to a favorable combination of properties: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and target engagement, while the saturated ring structure often imparts significant metabolic stability.[4]
This compound is a particularly valuable derivative. It is a bifunctional molecule, orthogonally protected to allow for sequential, controlled chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen, which can be cleanly removed under acidic conditions.[5] Concurrently, the terminal carboxylic acid serves as a versatile handle for coupling reactions, most commonly the formation of amide bonds with primary or secondary amines. This dual functionality makes it an ideal starting point for introducing the morpholine motif into complex molecular architectures.
Caption: Logical relationship of the functional groups in this compound.
Commercial Availability and Procurement
This building block is commercially available from a variety of specialized chemical suppliers, ensuring a stable supply chain for both small-scale research and larger-scale development campaigns. Purity levels are typically high, with most vendors offering ≥95-98%. When sourcing this material, it is imperative to request and review the Certificate of Analysis (CoA) to confirm purity and identity via methods such as NMR and LC-MS.
Table 1: Representative Commercial Suppliers
| Supplier | Example Catalog No. | Purity Specification | Common Quantities |
| Synblock | AB19202 | ≥ 98%[6] | Gram to Bulk |
| Sigma-Aldrich | ANV00197 | AldrichCPR | 1g, 5g |
| Chem-Impex | 270390 (related structure) | Highly Purified[7] | 100mg to 2g |
| Fisher Scientific | ACROS468890010 | 97% | 1g, 5g |
Note: This is not an exhaustive list. Availability and catalog numbers are subject to change. Researchers should verify with suppliers directly.
Technical Profile and Safe Handling
A comprehensive understanding of the compound's properties is essential for its proper handling, storage, and application in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885274-05-5 | [6] |
| Molecular Formula | C₁₂H₂₁NO₅ | [6] |
| Molecular Weight | 259.30 g/mol | [6] |
| Appearance | White to off-white solid | Typical observation |
| Synonyms | 3-(4-(Tert-butoxycarbonyl)morpholin-3-yl)propanoic acid | [6] |
| Storage | Store in a dry, sealed place, preferably at 2-8°C | [6] |
Safe Handling Protocol:
-
Engineering Controls: Handle exclusively within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-retardant lab coat, and ANSI-approved safety glasses or goggles.
-
Toxicology: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Core Application: A Validated Amide Coupling Workflow
The primary application of this reagent is to serve as a synthon for introducing a morpholine-propanoic acid moiety. The following protocol describes a robust and widely used method for amide bond formation.
Causality of Reagent Choice:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that minimizes side reactions and racemization by rapidly forming an activated O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base is crucial. It scavenges the acid produced during the reaction without competing with the primary amine nucleophile, thereby driving the reaction to completion.
-
DMF (Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves the starting materials and intermediates.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature (20-25°C) for 20 minutes. This pre-activation step is critical for ensuring the carboxylic acid is fully converted to the active ester before the amine is introduced.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.05 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. The progress is monitored by TLC (e.g., using 10% MeOH in DCM as eluent) or more precisely by LC-MS. The reaction is typically complete within 2-4 hours. A successful reaction is indicated by the consumption of the starting amine and the appearance of a new, higher molecular weight peak corresponding to the product.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and saturated aqueous NaCl (brine).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure amide product.
Caption: A validated workflow for the synthesis of amides using this compound.
References
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
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tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
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Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
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Morpholine. PubChem. [Link]
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The Biological Significance of Substituted Morpholines: A Technical Guide for Drug Discovery and Development
Abstract
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in various non-covalent interactions, have established it as a "privileged structure."[1][3] This technical guide provides an in-depth exploration of the biological significance of substituted morpholines, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the diverse pharmacological activities of morpholine-containing compounds, examine their structure-activity relationships, and provide insights into the synthetic strategies that unlock their therapeutic and commercial potential.
The Morpholine Scaffold: A Profile of a Privileged Heterocycle
The morpholine moiety's prevalence in biologically active compounds stems from a unique combination of features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4] The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to its piperidine counterpart, leading to a pKa that is often closer to physiological pH.[5][6] This can enhance solubility and improve oral bioavailability.[6] Furthermore, the morpholine ring can act as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and a hydrophobic interacting element, allowing for versatile engagement with biological targets.[5][6]
The synthetic accessibility of substituted morpholines further contributes to their widespread use.[5][7][8] A variety of synthetic routes enable the introduction of substituents at different positions on the ring, allowing for the fine-tuning of a compound's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[5][7][8]
Therapeutic Applications of Substituted Morpholines in Medicinal Chemistry
The versatility of the morpholine scaffold is evident in the broad spectrum of therapeutic areas where it has made a significant impact. From oncology to infectious diseases, substituted morpholines are integral components of numerous approved drugs and clinical candidates.
Anticancer Agents
Substituted morpholines have emerged as a significant class of compounds in the development of novel anticancer therapies. Their ability to modulate the activity of key oncogenic pathways has led to the discovery of potent and selective inhibitors.
A notable example is the incorporation of a morpholine moiety into quinazoline derivatives, which have shown significant cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[9][10] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest, primarily in the G1 phase.[9][10] For instance, the morpholine-substituted quinazoline derivatives AK-3 and AK-10 displayed potent cytotoxic activity with IC50 values in the low micromolar range.[9][10]
dot
Figure 1: Mechanism of action of morpholine-substituted quinazoline anticancer agents.
Furthermore, morpholine-substituted bisnaphthalimides have been investigated as DNA targeting agents.[11] These compounds have demonstrated potent anti-proliferative activity against several cancer cell lines, with some derivatives showing significantly greater potency than the reference drugs mitonafide and amonafide.[11] Their mechanism of action involves DNA intercalation and inhibition of topoisomerase I, leading to S-phase cell cycle arrest and apoptosis.[11]
Table 1: Cytotoxic Activity of Selected Morpholine-Substituted Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 | 10.38 ± 0.27 | [9] |
| AK-3 | MCF-7 | 6.44 ± 0.29 | [9] |
| AK-3 | SHSY-5Y | 9.54 ± 0.15 | [9] |
| AK-10 | A549 | 8.55 ± 0.67 | [10] |
| AK-10 | MCF-7 | 3.15 ± 0.23 | [10] |
| AK-10 | SHSY-5Y | 3.36 ± 0.29 | [10] |
| A6 (bisnaphthalimide) | MGC-803 | 0.09 | [11] |
Antibacterial and Antifungal Agents
The morpholine scaffold is a key component of several antimicrobial agents, contributing to their efficacy against a range of pathogens.
In the realm of antibacterial agents, morpholine-substituted quinolones have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[12] Structure-activity relationship studies have shown that the introduction of a morpholine moiety at the 7-position can enhance Gram-positive activity compared to established quinolones like ciprofloxacin.[12] Additionally, ruthenium-based complexes modified with a morpholine moiety have demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13] These complexes exhibit a multi-target mechanism, including disruption of the bacterial membrane and induction of reactive oxygen species (ROS).[13]
Morpholine derivatives are also prominent in the development of antifungal agents.[14][15] The morpholine class of antifungals, which includes compounds like fenpropimorph and amorolfine, targets the ergosterol biosynthesis pathway in fungi by inhibiting two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[14] This dual inhibition makes it more difficult for fungi to develop resistance.[14]
Antiviral Agents
The structural features of morpholine have been exploited in the design of antiviral compounds. For example, chalcone derivatives containing a morpholine-thiadiazole moiety have shown promising activity against the tobacco mosaic virus (TMV).[16] Mechanistic studies suggest that these compounds can bind to the TMV coat protein, thereby inhibiting viral replication.[16]
Central Nervous System (CNS) Agents
The physicochemical properties of the morpholine ring make it an attractive scaffold for the development of drugs targeting the central nervous system.[6] Its ability to improve blood-brain barrier permeability is a key advantage in this therapeutic area.[6] Substituted morpholines are found in drugs for a variety of CNS disorders, including mood disorders and neurodegenerative diseases.[6][17] For example, the antidepressant reboxetine contains a morpholine moiety.[7]
Substituted Morpholines in Agrochemicals
Beyond pharmaceuticals, substituted morpholines play a crucial role in modern agriculture as effective and widely used agrochemicals.[18][19]
Fungicides
Morpholine-based fungicides are extensively used to control a variety of plant pathogenic fungi, particularly powdery mildews.[20] Compounds such as fenpropimorph and tridemorph are systemic fungicides that, similar to their antifungal counterparts in medicine, inhibit ergosterol biosynthesis.[20] Their multi-site inhibitory action is considered a low-risk strategy for the development of fungicide resistance.[20]
dot
Figure 2: Mechanism of action of morpholine-based fungicides.
Chiral Substituted Morpholines in Asymmetric Synthesis
Chiral substituted morpholines are not only biologically active themselves but also serve as valuable tools in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[21][22][23] The rigid, chair-like conformation of the morpholine ring can effectively shield one face of a reacting molecule, directing the approach of a reagent to the opposite face and thereby inducing stereoselectivity.[21] This has been successfully applied in the synthesis of chiral 1,2-amino alcohols, which are important building blocks for many pharmaceuticals.[21][22]
Synthetic Strategies for Substituted Morpholines: An Experimental Protocol
The synthesis of substituted morpholines is a well-developed field with numerous methodologies available to access a wide range of derivatives. A common and efficient approach involves a sequence of coupling, cyclization, and reduction reactions.[7]
General Protocol for the Synthesis of a (3S)-3-Methylmorpholine
This protocol is adapted from a reported synthesis and demonstrates a general strategy for preparing C-substituted morpholines.[7]
Step 1: Amide Formation
-
To a solution of (2S)-2-aminopropan-1-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, cool the reaction to -10 °C.
-
Slowly add chloroacetyl chloride (1.0 eq) to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
After the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral acyclic amide.
Step 2: Intramolecular Cyclization
-
Dissolve the amide from Step 1 in a suitable solvent such as THF.
-
Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the morpholinone intermediate.
Step 3: Reduction
-
To a solution of the morpholinone from Step 2 in anhydrous THF, add lithium aluminum hydride (3.0 eq) at 0 °C.
-
Stir the reaction at room temperature for several hours until completion.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or chromatography to obtain (3S)-3-methylmorpholine.
dot
Figure 3: Synthetic workflow for the preparation of (3S)-3-methylmorpholine.
Conclusion and Future Perspectives
The substituted morpholine scaffold continues to be a highly valuable and versatile component in the design and development of new biologically active molecules. Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in medicinal chemistry and agrochemical research.[24][25] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives, as well as the exploration of their potential in emerging therapeutic areas. The ability to fine-tune the properties of morpholine-containing compounds through strategic substitution will undoubtedly lead to the discovery of new and improved drugs and agrochemicals with enhanced efficacy and safety profiles.[25][26]
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Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4939–4942. [Link]
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Kumar, A., Sharma, J., & Kumar, V. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(2), 929-938. [Link]
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Li, Z., et al. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 49(12), 1461-1464. [Link]
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Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Ahmad, A., et al. (2021). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega, 6(35), 22785–22795. [Link]
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Ugi, I., et al. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria, 50(1). [Link]
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Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10631-10640. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
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Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. [Link]
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Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. [Link]
-
Tang, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Zhang, Z., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 3(2), 573-576. [Link]
-
Chiacchio, U., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(4), 2269–2277. [Link]
-
Piska, K., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]
-
Duruskari, G. S., et al. (2018). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 30(2), 269-272. [Link]
-
Sun, W., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 177, 106272. [Link]
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Yildirim, S., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(10), 4449-4458. [Link]
-
Kumar, A., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of a novel aminothiazole derivative, 17(1), 1-29. [Link]
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The Strategic Application of Boc-Protected Morpholine Derivatives in Modern Drug Discovery: An In-depth Technical Guide
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its incorporation into drug candidates frequently enhances aqueous solubility, metabolic stability, and target binding affinity. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is integral to the synthesis of complex morpholine-containing compounds, enabling precise chemical manipulations and the construction of intricate molecular architectures. This guide provides an in-depth technical overview of the synthesis, purification, and application of Boc-protected morpholine derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common synthetic challenges.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The prevalence of the morpholine ring in FDA-approved drugs underscores its significance in drug design.[3][4] Its utility stems from a unique combination of physicochemical properties:
-
Enhanced Solubility and Favorable Pharmacokinetics: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.[3] Its saturated, non-planar structure often imparts favorable metabolic stability and a well-balanced lipophilic-hydrophilic profile, which is crucial for oral bioavailability and blood-brain barrier penetration in central nervous system (CNS) drug discovery.[5]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold, positioning substituents in a defined spatial orientation to optimize interactions with biological targets.[5]
-
Bioisosteric Replacement: Morpholine is often employed as a bioisostere for other cyclic amines like piperidine or piperazine, offering a modulation of basicity (pKa ≈ 8.7) and lipophilicity.[3]
The following Graphviz diagram illustrates the key properties of the morpholine scaffold that contribute to its "privileged" status in medicinal chemistry.
Caption: Key attributes of the morpholine scaffold in drug design.
The Role of the Boc Protecting Group in Morpholine Synthesis
The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[6] Its popularity is due to a combination of factors:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[7]
-
Facile Cleavage: It is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] This orthogonality allows for selective deprotection in the presence of other protecting groups.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.
The general mechanism for Boc protection and deprotection is a fundamental concept for any synthetic chemist working with these derivatives.
Caption: General workflow for Boc protection and deprotection of morpholine.
Synthesis of Boc-Protected Morpholine Derivatives: Methodologies and Protocols
The synthesis of Boc-protected morpholines can be approached through various strategies, with the choice of method depending on the desired substitution pattern, stereochemistry, and scale of the reaction.
Standard Boc Protection of Morpholine
This is a straightforward and widely used procedure for the protection of the morpholine nitrogen.
Experimental Protocol:
-
To a solution of morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-morpholine.
-
Purify by flash column chromatography on silica gel if necessary.[8]
Causality of Choices:
-
Solvent: DCM and THF are excellent choices due to their inertness and ability to dissolve both the starting materials and the product.
-
Base: TEA is used to neutralize the in situ generated acid, driving the reaction to completion.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
Synthesis of Chiral Boc-Protected Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities.
One effective strategy involves the cyclization of a chiral amino alcohol precursor.
Experimental Protocol for the Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine:
This protocol is adapted from a concise synthesis starting from epichlorohydrin.[9]
-
Step 1: Synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol: React (S)-epichlorohydrin with benzylamine.
-
Step 2: Cyclization to (S)-4-benzyl-2-(hydroxymethyl)morpholine: Treat the product from Step 1 with a base to induce intramolecular cyclization.
-
Step 3: Debenzylation: Remove the benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Step 4: Boc Protection: Protect the resulting secondary amine with (Boc)₂O as described in the standard protocol above.
This multi-step approach allows for the introduction of chirality early in the synthetic sequence, which is then carried through to the final product. Asymmetric hydrogenation of unsaturated morpholine precursors is another powerful method for accessing chiral derivatives with high enantioselectivity.[10]
Purification and Characterization
The purity of Boc-protected morpholine derivatives is critical for their use in subsequent synthetic steps.
Purification Techniques
| Technique | Application | Advantages | Disadvantages |
| Flash Column Chromatography | Routine purification of crude reaction mixtures. | Fast, scalable, and cost-effective. | May not be sufficient for separating closely related impurities or diastereomers. |
| Preparative HPLC | High-purity final products, separation of diastereomers. | High resolution and purity. | More expensive, lower throughput. |
| Crystallization | Purification of solid compounds. | Highly efficient, scalable, and economical for obtaining high-purity materials. | Not applicable to oils or amorphous solids. |
Table 1: Comparison of purification techniques for Boc-protected morpholine derivatives.
HPLC Purification Protocol for Basic Morpholine Derivatives:
For basic compounds like morpholine derivatives, reversed-phase HPLC with an acidic mobile phase modifier is often effective.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Detection: UV at 210 nm.
-
Post-Purification: The collected fractions containing the TFA salt of the purified compound can be lyophilized.[2]
Characterization
The structure and purity of Boc-protected morpholine derivatives are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The morpholine ring typically shows a distinct pattern in the ¹H NMR spectrum.[11][12] For example, in the ¹H NMR spectrum of (S)-N-Boc-Morpholine-3-acetic acid, the characteristic protons of the morpholine ring and the Boc group can be readily identified.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for these molecules.[14]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbamate carbonyl of the Boc group.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-Boc-morpholine | 1.46 (s, 9H), 3.45-3.48 (m, 4H), 3.64-3.67 (m, 4H) | 28.4, 44.1, 66.8, 80.0, 154.7 | 188.1 [M+H]⁺ |
Table 2: Representative analytical data for N-Boc-morpholine.
Troubleshooting Common Synthetic Challenges
Incomplete Boc Protection
-
Symptom: Presence of starting morpholine in the crude product.
-
Cause: Insufficient (Boc)₂O or base, or deactivation of the Boc anhydride by moisture.
-
Solution: Ensure anhydrous conditions. Use a slight excess of (Boc)₂O and base. Monitor the reaction by TLC to ensure completion.
Difficult Boc Deprotection
-
Symptom: Incomplete removal of the Boc group.
-
Cause: Steric hindrance around the Boc-protected nitrogen or the presence of electron-withdrawing groups can slow down the deprotection.[15]
-
Solution: Increase the reaction time, temperature, or the concentration of TFA. For particularly stubborn cases, stronger acids like HCl in dioxane can be used, but care must be taken if other acid-sensitive functional groups are present.[16]
Side Reactions During Boc Deprotection
-
Symptom: Formation of byproducts where the tert-butyl cation has alkylated nucleophilic sites on the molecule.
-
Cause: The tert-butyl cation generated during deprotection is a reactive electrophile.[17]
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection mixture to trap the tert-butyl cation.[17]
The following diagram illustrates the troubleshooting workflow for Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Conclusion
Boc-protected morpholine derivatives are indispensable building blocks in modern drug discovery. A thorough understanding of their synthesis, purification, and the rationale behind various experimental protocols is essential for any scientist in this field. By mastering the techniques outlined in this guide, researchers can efficiently and reliably synthesize complex morpholine-containing molecules, accelerating the development of new and innovative therapeutics. The strategic use of the Boc protecting group, coupled with a deep understanding of the unique properties of the morpholine scaffold, will continue to be a powerful combination in the quest for novel medicines.
References
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- G. S. C. R. K. V. L. S. J. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
- (S)-N-Boc-Morpholine-3-acetic acid(813433-76-0) 1 H NMR. (n.d.). ChemicalBook.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. (n.d.). Benchchem.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- A Minireview on the Morpholine-Ring-Containing U.S.
- Troubleshooting Boc Deprotection: A Technical Support Guide. (n.d.). Benchchem.
- An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.
- Jain, A., & Sahu, S. K. (2024).
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
- Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). (n.d.).
- 1H and 13C NMR spectra of N-substituted morpholines. (2005). PubMed.
- A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. (2023).
- Side-by-side comparison of synthesis routes for morpholine-based compounds. (n.d.). Benchchem.
- Experimental Procedures. (n.d.). The Royal Society of Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
- Application Note: Structural Characterization of 3-Propylmorpholine using NMR and Mass Spectrometry. (n.d.). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
- Experimental Procedure:. (n.d.). The Royal Society of Chemistry.
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (1996).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar.
- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI.
- Recognizing the NMR p
- A Comparative Guide to the Synthesis of 2-(Oxan-2-yl)morpholine: An Orthogonal Approach vs. Classical Methodologies. (n.d.). Benchchem.
- (n.d.). The Royal Society of Chemistry.
- Green Synthesis of Morpholines via Selective Monoalkyl
- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI.
- BOC Sciences Solution Provider - Custom Synthesis and Services. (n.d.). BOC Sciences.
- Custom Synthesis. (n.d.). BOC Sciences.
Sources
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- 9. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. (S)-N-Boc-Morpholine-3-acetic acid(813433-76-0) 1H NMR spectrum [chemicalbook.com]
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Methodological & Application
using 4-Boc-3-(2-carboxy-ethyl)-morpholine in peptide synthesis
An Application Guide for the Incorporation of 4-Boc-3-(2-carboxy-ethyl)-morpholine in Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolbox
In the landscape of modern drug discovery, peptides represent a "Goldilocks" modality, offering a unique balance of the high specificity seen in large biologics and the synthetic accessibility of small molecules. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of peptidomimetic design, aimed at overcoming these limitations.[1][2] The morpholine scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry. Its inclusion in molecular design can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a conformationally constrained, sp3-rich framework that can effectively mimic peptide secondary structures.[3][4][5]
This guide provides a detailed technical overview and robust protocols for the use of This compound , a versatile building block for introducing the morpholine moiety into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. This building block acts as a constrained γ-amino acid analogue, offering researchers a powerful tool to rationally design peptides with enhanced drug-like properties.
Physicochemical Characteristics of the Building Block
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| Chemical Name | 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid |
| Synonyms | This compound; 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester |
| CAS Number | 885274-05-5[6] |
| Molecular Formula | C12H21NO5[6] |
| Molecular Weight | 259.30 g/mol [6] |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a dry, sealed place, preferably refrigerated (2-8°C) to ensure long-term stability.[6] |
Principle of Incorporation via Boc-SPPS
This compound is designed for seamless integration into a Boc-based solid-phase peptide synthesis workflow. The molecule possesses two key functional groups:
-
N-Boc Group: A temporary protecting group on the morpholine nitrogen. It is stable to the conditions of peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA).[7][8]
-
Carboxylic Acid: The functional group that will be activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.
The incorporation cycle follows the standard, well-established steps of Boc-SPPS.[9][10]
Figure 1: General workflow for the incorporation of the morpholine building block using Boc-SPPS.
Detailed Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. The scale is based on 0.2 mmol of resin substitution.
Protocol 3.1: Resin Preparation and N-terminal Deprotection
This protocol assumes the synthesis is already in progress and the starting material is an N-terminally Boc-protected peptide bound to a suitable resin (e.g., PAM or MBHA resin).
-
Resin Swelling: Place the peptide-resin (0.2 mmol) in a suitable reaction vessel. Add dichloromethane (DCM, ~5 mL) and gently agitate for 20 minutes to swell the resin. Drain the solvent.
-
Pre-wash: Add the deprotection solution (50% TFA in DCM, ~5 mL) to the resin, agitate for 2 minutes, and drain. This step removes residual water.[11]
-
Boc Deprotection: Add fresh deprotection solution (50% TFA in DCM, ~5 mL). Agitate for 20-30 minutes. The solution may turn yellow/orange as the tert-butyl carbocation is formed.[9][11]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove TFA and byproducts.
-
3x with DCM (~5 mL each)
-
1x with Isopropanol (IPA, ~5 mL)
-
3x with DCM (~5 mL each)
-
Causality: This extensive washing is crucial. Residual acid will prevent the subsequent coupling reaction from proceeding by keeping the N-terminal amine in its protonated, non-nucleophilic state.
-
Protocol 3.2: Neutralization
The N-terminal amine is now deprotected but exists as a TFA salt. It must be converted to the free amine before coupling.[7][9]
-
Neutralization: Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin. Agitate for 5-10 minutes.
-
Washing: Drain the neutralization solution. Wash the resin thoroughly to remove excess DIEA.
-
3x with DCM (~5 mL each)
-
Causality: Removing excess base is important as it can interfere with the subsequent activation step or cause unwanted side reactions.
-
-
Verification (Optional but Recommended): Perform a Kaiser test (or a chloranil test for secondary amines) on a few beads of resin. A positive result (blue beads for Kaiser test) confirms the presence of a free primary amine, indicating successful deprotection and neutralization.
Protocol 3.3: Coupling of this compound
This protocol uses HBTU/HOBt, a common and efficient activation method.
-
Activation Solution Preparation: In a separate vial, dissolve:
-
This compound: 207.4 mg (0.8 mmol, 4 equivalents)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 303.4 mg (0.8 mmol, 4 equivalents)
-
HOBt (Hydroxybenzotriazole): 122.5 mg (0.8 mmol, 4 equivalents) in a minimum volume of N,N-dimethylformamide (DMF, ~3 mL).
-
Note: Using a 4-fold excess of reagents ensures the coupling reaction goes to completion.
-
-
Activation: Add DIEA (278 µL, 1.6 mmol, 8 equivalents) to the activation solution. The solution should turn yellow, indicating the formation of the HOBt ester active intermediate. Allow the activation to proceed for 2-5 minutes.
-
Causality: DIEA acts as a base to abstract a proton from the carboxylic acid and HOBt, facilitating the formation of the active ester. A second role is to scavenge the acid formed during the reaction.
-
-
Coupling Reaction: Add the activated morpholine solution to the washed, neutralized resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates that all free amines have reacted and the coupling is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly.
-
3x with DMF (~5 mL each)
-
3x with DCM (~5 mL each)
-
The resin is now ready for the deprotection of the morpholine's Boc group (Protocol 3.1) to continue the elongation of the peptide chain.
Figure 2: Simplified schematic of the carboxylic acid activation and coupling step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation time or reagent equivalents. 2. Steric hindrance from the growing peptide chain. 3. Aggregation of peptide chains on the resin. | 1. Double couple: Repeat Protocol 3.3. 2. Use a more potent coupling agent like HATU or COMU. 3. Add a chaotropic salt like LiCl to the DMF to disrupt aggregation. |
| Slow or Incomplete Boc Deprotection | 1. Insufficient reaction time. 2. Degradation of TFA solution. | 1. Extend deprotection time to 45 minutes. 2. Use fresh, high-quality TFA. |
| Peptide Chain Loss from Resin | Linker instability, especially with repeated TFA treatments on acid-sensitive resins (e.g., Merrifield). | Use a more stable linker like the PAM linker for Boc-SPPS to minimize acid-catalyzed cleavage during synthesis.[11] |
Applications in Drug Design
The incorporation of a this compound moiety can impart several beneficial properties to a peptide therapeutic candidate:
-
Conformational Rigidity: The cyclic nature of the morpholine ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Enhanced Proteolytic Stability: The non-natural gamma-amino acid structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.
-
Improved Pharmacokinetics: The morpholine ring, with its ether oxygen and tertiary amine, can improve aqueous solubility and modulate lipophilicity. This balance is often critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[3][5]
-
Scaffold for Further Diversification: The morpholine ring serves as a versatile scaffold, presenting its substituents in defined spatial orientations, which is a key strategy in peptidomimetic design.[12]
References
-
Costenaro, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]
-
Patterson, A. W., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Isenegger, P. G., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available at: [Link]
-
Costenaro, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
-
Simonetti, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
-
Wright, D. L., et al. (2019). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. IntechOpen. Available at: [Link]
-
Adaligil, E., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
Torikai, K., et al. (2022). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. Available at: [Link]
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The Versatile Role of 4-Boc-3-(2-carboxy-ethyl)-morpholine in Modern Drug Discovery: Application Notes and Protocols
This guide provides an in-depth exploration of 4-Boc-3-(2-carboxy-ethyl)-morpholine, a specialized chemical building block with significant potential in pharmaceutical research and development. We will dissect its structural components to understand its utility and provide detailed protocols for its application in key drug discovery workflows. While direct literature on this specific compound is focused on its synthesis and supply[1][2], its design intrinsically points to powerful applications in peptide modification and bioconjugation, which we will explore based on the well-established roles of its constituent functional groups.
Introduction: A Molecule Designed for Purpose
This compound is a trifunctional molecule engineered for specific roles in medicinal chemistry. Its value lies in the strategic combination of three key chemical motifs:
-
The Morpholine Scaffold: A "privileged structure" in drug design, the morpholine ring is frequently incorporated into bioactive molecules to enhance their drug-like properties.[3][4] Its presence can improve aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of a compound.[3][4][5] In neuropharmacology, the morpholine moiety is particularly valued for its ability to help molecules cross the blood-brain barrier.[6][7]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry. It serves as a temporary, acid-labile shield for the morpholine's secondary amine.[8][] This protection is essential for controlled, stepwise chemical reactions, particularly in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[8][][10]
-
The Carboxy-ethyl Linker: The propanoic acid side chain provides a versatile carboxylic acid handle. This functional group is the primary point of attachment for conjugating the morpholine building block to other molecules, typically through robust amide bond formation.[11][12]
This unique combination makes the molecule an ideal candidate for two primary applications: as a constrained non-canonical building block in peptide synthesis and as a bifunctional linker for creating complex bioconjugates.
Application Note I: A Scaffold for Peptide Modification and Constraint
Incorporating non-natural building blocks into peptides is a proven strategy to enhance their therapeutic potential. This compound can be used to introduce a rigid, conformationally constrained element into a peptide backbone, which can lead to improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.
Causality Behind the Application:
-
Improved Pharmacokinetics: The morpholine ring's hydrophilicity and metabolic stability can improve the overall properties of the resulting peptide.[3][4][5]
-
Conformational Rigidity: Introducing the rigid morpholine structure can lock the peptide into a specific bioactive conformation, reducing the entropic penalty of binding to its target.
-
Novelty and Patentability: Creating peptides with unique, non-natural scaffolds opens new avenues for intellectual property.
Workflow for Peptide Incorporation
The general workflow involves activating the carboxylic acid of the morpholine derivative and coupling it to the free N-terminus of a growing peptide chain, typically immobilized on a solid support.
Caption: Stepwise synthesis of a bioconjugate using the morpholine linker.
Protocol 2: Synthesis of a Morpholine-Payload Intermediate for Bioconjugation
This protocol details the first stage: conjugating a payload (represented here by a generic amine-containing molecule, "Payload-NH₂") to the carboxylic acid of the morpholine linker.
Materials:
-
This compound
-
Payload-NH₂ (e.g., a fluorescent dye, a drug molecule with a free amine)
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions, or HBTU/DIPEA for organic reactions.
-
Solvents: Anhydrous DMF or DMSO for organic phase; aqueous buffer (e.g., PBS pH 7.4) for aqueous phase.
-
Purification: HPLC system (preparative) with a C18 column.
Procedure (Organic Phase Example):
-
Activation of Morpholine Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HBTU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture for 15 minutes at room temperature to form the active ester.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve Payload-NH₂ (1.0 eq.) in anhydrous DMF.
-
Add the activated morpholine solution dropwise to the payload solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the payload starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Boc-Morpholine-Payload) by flash column chromatography or preparative HPLC to obtain the desired intermediate.
-
-
Characterization:
-
Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.
-
The resulting Boc-Morpholine-Payload intermediate is a stable compound that can be stored. The Boc group can be removed under acidic conditions (e.g., TFA in DCM) when ready for the final conjugation step to a biomolecule.
Quantitative Data Summary
The physicochemical properties of the morpholine scaffold contribute positively to drug candidates.
| Property Contribution | Rationale | Impact on Drug Candidate |
| Solubility | The ether oxygen acts as a hydrogen bond acceptor. [13] | Improved aqueous solubility, potentially leading to better oral bioavailability. |
| Metabolic Stability | The morpholine ring is generally resistant to oxidative metabolism compared to more labile heterocycles like piperazine. [4] | Increased plasma half-life and reduced metabolic clearance. |
| pKa Value | The pKa of the morpholine nitrogen is typically around 8.5, but substitution can modulate it. This allows it to be partially protonated at physiological pH. | Balances lipophilicity and hydrophilicity, aiding membrane permeability. [3][6] |
| Lipophilicity (LogP) | The morpholine ring provides a favorable balance of lipophilic and hydrophilic character. [3] | Can help tune the overall LogP of a molecule into the optimal range for CNS penetration or oral absorption. [7][14] |
Conclusion
This compound is a highly valuable, specialized reagent for advanced drug discovery. Its rationally designed structure allows medicinal chemists to leverage the well-documented benefits of the morpholine scaffold to create superior peptide therapeutics and precisely engineered bioconjugates. The protocols outlined here provide a foundational framework for researchers to unlock the potential of this versatile building block in their own discovery programs.
References
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]
-
Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Available at: [Link]
-
Sperry, J. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]
-
ACS Publications. (2023). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry. Available at: [Link]
-
Anderson, E. D., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available at: [Link]
-
NJ Bio, Inc. Linkers for ADCs. Available at: [Link]
-
Singh, T., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available at: [Link]
-
Douglas, C. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Available at: [Link]
-
ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
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Application Notes and Protocols: 4-Boc-3-(2-carboxy-ethyl)-morpholine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its inclusion in a molecule can lead to enhanced aqueous solubility, improved metabolic stability, and a desirable pKa profile, all of which are critical for optimizing drug-like characteristics.[2][3] Among the diverse array of morpholine-containing building blocks, 4-Boc-3-(2-carboxy-ethyl)-morpholine stands out as a particularly valuable synthon. This bifunctional molecule, featuring a protected amine and a carboxylic acid, offers a strategic entry point for the construction of complex molecular architectures, particularly in the development of novel therapeutics.
This guide provides a detailed exploration of this compound, from its fundamental properties to its practical application in amide bond formation and subsequent deprotection, paving the way for further molecular elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 885274-05-5 | [4] |
| Molecular Formula | C12H21NO5 | [4] |
| Molecular Weight | 259.30 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [4] |
| Storage | Store in a dry, sealed container | [4] |
The Strategic Importance of Chirality
It is crucial to recognize that the 3-position of the morpholine ring in this building block is a stereocenter. In drug development, the stereochemistry of a molecule can have a profound impact on its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. The synthesis of enantiopure 3-substituted morpholines is an active area of research, with strategies often involving the use of chiral starting materials, such as enantiopure amino acids, or employing chiral resolution techniques.[2][5][6] For applications in drug discovery, it is highly recommended to utilize the enantiomerically pure form of this building block to ensure the stereochemical integrity of the final complex molecule.
Core Applications: A Two-Stage Approach to Molecular Elaboration
The synthetic utility of this compound is primarily realized through a two-stage process:
-
Amide Bond Formation: The carboxylic acid moiety serves as a handle for coupling with a wide range of primary and secondary amines, forming a stable amide linkage. This reaction is central to building out the molecular framework.
-
Boc Deprotection: Subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group exposes the secondary amine of the morpholine ring, providing a nucleophilic site for further functionalization.
This sequential approach allows for the controlled and directional assembly of complex molecules.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key applications of this compound.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol details a robust and widely used method for forming an amide bond between this compound and a primary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[7][8][9]
Rationale for Reagent Selection:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The byproducts are also water-soluble, facilitating purification.[10]
-
HOBt: Reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[9]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize any amine salts and to facilitate the coupling reaction.
-
DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Polar aprotic solvents that are excellent for dissolving the reactants and facilitating the reaction.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
EDC hydrochloride (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-Boc-3-(amido-ethyl)-morpholine derivative.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group using Trifluoroacetic acid (TFA), a standard and efficient method for this transformation.[1][11][12]
Rationale for Reagent Selection:
-
TFA: A strong acid that effectively cleaves the acid-labile Boc group.[11] It is volatile, which simplifies its removal after the reaction.
-
DCM: A common solvent for Boc deprotection that is inert to the acidic conditions and effectively dissolves the starting material.
Materials:
-
4-Boc-3-(amido-ethyl)-morpholine derivative (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (for neutralization)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 4-Boc-3-(amido-ethyl)-morpholine derivative in DCM.
-
Add TFA to the solution (typically 20-50% v/v). The reaction is often exothermic, so addition may be performed at 0 °C for larger scale reactions.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in the complete removal of TFA). The product will be the TFA salt.
-
For the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO3 solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected 3-(amido-ethyl)-morpholine.
Conclusion
This compound is a high-value building block that provides a reliable and strategic avenue for the synthesis of complex molecules. Its bifunctional nature, combined with the beneficial properties of the morpholine scaffold, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide offer robust and reproducible methods for leveraging this synthon in the creation of novel chemical entities with therapeutic potential.
References
-
Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]
-
Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. Scribd. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 19, 2026, from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
-
Nakatsuji, T., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(38), 3441-3444. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 929–947. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 19, 2026, from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592–595. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved January 19, 2026, from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. [Link]
-
Douglas, C. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. The Journal of Organic Chemistry, 85(15), 9737–9746. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Coupling Reactions with 4-Boc-3-(2-carboxy-ethyl)-morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. 4-Boc-3-(2-carboxy-ethyl)-morpholine is a versatile building block designed for seamless integration into synthetic workflows, particularly in the construction of complex molecules and potential therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures chemoselectivity, while the propanoic acid side chain provides a reactive handle for covalent linkage to amines, alcohols, or other nucleophiles.
This guide provides a detailed technical overview and actionable protocols for the effective use of this compound in amide bond forming reactions, a cornerstone of drug discovery and development.[2]
Core Principles of Carboxylic Acid Activation for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, making it unsuitable for complex or thermally sensitive molecules. Therefore, the carboxyl group of this compound must first be "activated" to a more electrophilic species that is readily attacked by the amine nucleophile. This is achieved using coupling reagents. We will focus on two of the most robust and widely used systems: carbodiimides (EDC) with an additive (HOBt), and uronium salts (HATU).
The EDC/HOBt Pathway
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[3] The amine nucleophile then reacts with this active ester to yield the desired amide, regenerating HOBt in the process. The water-soluble urea byproduct of EDC is easily removed during aqueous workup.[4]
The HATU Pathway
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent renowned for its high efficiency, fast reaction times, and low rates of racemization, particularly for challenging or sterically hindered substrates.[5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The amine then attacks this active ester to form the final amide product. The 7-azabenzotriazole core of HATU is believed to accelerate the coupling step compared to HOBt-based reagents.[1]
Experimental Protocols
The following protocols are detailed guidelines for the coupling of this compound with a primary or secondary amine. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Summary Table for EDC/HOBt Coupling
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Amine | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion. |
| EDC·HCl | 1.2 - 1.5 equiv | Ensures complete activation of the carboxylic acid. |
| HOBt | 1.2 - 1.5 equiv | Suppresses racemization and forms the active ester. |
| Base (DIPEA) | 2.0 - 3.0 equiv | Neutralizes the HCl from EDC·HCl and the proton from the carboxylic acid. |
| Conditions | ||
| Solvent | Anhydrous DMF, DCM | Aprotic solvents that are good at solvating the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation. |
| Reaction Time | 12 - 24 hours | Varies depending on the nucleophilicity of the amine. |
Workflow Diagram for EDC/HOBt Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for more challenging couplings, including those with sterically hindered or electron-deficient amines, and often results in faster reaction times and higher yields.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor progress by TLC or LC-MS. HATU couplings are often complete within a few hours.
-
Aqueous Workup: Follow the same procedure as described in Protocol 1 (Step 8). The byproducts from HATU are generally water-soluble.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for HATU Coupling
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Amine | 1.0 - 1.2 equiv | Ensures the active ester is consumed. |
| HATU | 1.1 - 1.2 equiv | A slight excess ensures complete acid activation. |
| Base (DIPEA) | 2.0 - 3.0 equiv | Essential for deprotonating the carboxylic acid and neutralizing the generated acid. |
| Conditions | ||
| Solvent | Anhydrous DMF, DCM | Aprotic polar solvents are standard for HATU couplings. |
| Temperature | 0 °C to Room Temp. | Standard conditions for controlling reactivity. |
| Reaction Time | 1 - 4 hours | HATU reactions are typically much faster than EDC/HOBt. |
Mechanism Diagram for Amide Bond Formation
Caption: Comparative mechanisms of EDC/HOBt and HATU couplings.
Post-Coupling: Boc Deprotection
Once the amide bond is successfully formed, the Boc protecting group can be removed to liberate the morpholine nitrogen for further functionalization or to reveal the final compound. This is typically achieved under acidic conditions.
Standard Boc Deprotection Protocol:
-
Dissolve the Boc-protected amide in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The resulting product will be the TFA salt of the amine. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃) during an aqueous workup.
Troubleshooting and Field Insights
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates. For challenging substrates, switching from EDC/HOBt to the more powerful HATU reagent is often effective.[5]
-
Solubility Issues: If reactants are not fully dissolved, consider using a more polar solvent like DMF or gently warming the reaction mixture after the initial activation step.
-
Side Reactions: The primary side reaction is racemization if the amine or carboxylic acid has a chiral center adjacent to the reacting group. Using HOBt or HOAt-based reagents (like HATU) at 0°C significantly suppresses this.[1]
-
Purification Difficulties: The urea byproduct from EDC is water-soluble, simplifying purification. If purification by chromatography is difficult, consider recrystallization or trituration of the crude product.
References
-
HATU - Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategies for the Deprotection of 4-Boc-3-(2-carboxy-ethyl)-morpholine
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and predictable, acid-labile cleavage.[1][2] This application note provides a comprehensive technical guide for the deprotection of 4-Boc-3-(2-carboxy-ethyl)-morpholine, a valuable bifunctional building block in medicinal chemistry and materials science. We present detailed protocols for two primary acid-catalyzed methods—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane—as well as a thermal approach. The guide emphasizes the mechanistic rationale behind procedural steps, discusses critical considerations arising from the substrate's free carboxylic acid moiety, and offers a comparative analysis to aid researchers in method selection.
Introduction: The Strategic Importance of Boc Deprotection
The synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), often requires a multi-step approach where specific functional groups are temporarily masked or "protected." The Boc group is one of the most widely used protecting groups for amines due to its robustness under a variety of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, and its straightforward removal with acid.[1][3]
The target molecule, this compound, contains both a protected secondary amine within the morpholine ring and a free carboxylic acid. The deprotection of the Boc group unveils the secondary amine, yielding 3-(2-carboxy-ethyl)-morpholine, an amino acid derivative. This zwitterionic product is a versatile intermediate for peptide synthesis, ligand development, and the creation of novel scaffolds.
The primary challenge in this transformation is to achieve complete and clean removal of the Boc group without inducing side reactions, while also managing the physicochemical properties of the resulting amino acid for efficient isolation and purification. This guide provides the necessary theoretical grounding and practical protocols to navigate this critical synthetic step.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][5] In the acidic medium, the newly liberated amine is typically protonated to form its corresponding ammonium salt.[1][6]
The tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic sites on the substrate or solvent.[7] To prevent such side reactions, especially with electron-rich aromatic systems, a "scavenger" like anisole or thioanisole is sometimes added to trap the cation.[8]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and highly efficient method for Boc deprotection, often achieving complete conversion at room temperature within a short timeframe.[4][9][10] TFA is a strong acid that readily protonates the carbamate, and DCM is an excellent solvent for most protected substrates.
Protocol Details:
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional free-basing)
-
-
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Scientist's Note: Anhydrous conditions are preferred to prevent potential side reactions involving water.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5–10 eq) dropwise. A common ratio is 20-50% TFA in DCM by volume.[10][11]
-
Causality: The reaction is exothermic. Slow addition at 0 °C helps control the reaction temperature and minimize potential degradation.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1–3 hours).
-
Workup & Isolation (as TFA salt): a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. b. Add anhydrous diethyl ether to the resulting residue. The product, being a salt, is typically insoluble in ether and will precipitate. c. Stir the suspension for 15-30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum. The product is obtained as the trifluoroacetate salt.
-
Workup & Isolation (as free amino acid/zwitterion): a. After concentrating the reaction mixture, carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Critical Step: The product is an amino acid and may be soluble in the aqueous layer. Direct extraction with organic solvents is often inefficient. b. The ideal method for isolating the zwitterion is often lyophilization (freeze-drying) of the neutralized aqueous solution or purification via ion-exchange chromatography.
-
-
Method 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another industry standard, often considered slightly milder than TFA.[6][12][13] It is particularly useful when the substrate contains other acid-sensitive functional groups that might be affected by neat TFA. The product is conveniently isolated as a stable hydrochloride salt.
Protocol Details:
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Diethyl ether, anhydrous
-
-
Experimental Procedure:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is limited. Place in a round-bottom flask with a stir bar.
-
Reagent Addition: Add the 4M HCl in dioxane solution (a large excess, typically used as the solvent system).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[12][13] Monitor by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture.
-
Workup & Isolation (as HCl salt): a. Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further promote precipitation of the hydrochloride salt. b. Stir the resulting slurry for 30 minutes. c. Collect the solid product by vacuum filtration. d. Wash the filter cake thoroughly with anhydrous diethyl ether to remove residual dioxane and HCl. e. Dry the product under high vacuum to yield the desired amino acid as its hydrochloride salt.
-
Method 3: Thermal Deprotection
Thermal deprotection is a "green chemistry" alternative that avoids the use of strong acids and chlorinated solvents.[14][15] The mechanism involves heating the substrate, often in a high-boiling point solvent or even neat, to induce the elimination of isobutylene and CO₂.[15] This method is particularly attractive if the product is thermally stable and sensitive to strong acids.
Protocol Details:
-
Materials:
-
This compound
-
High-boiling point solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or water)
-
-
Experimental Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in a suitable high-boiling solvent in a flask equipped with a reflux condenser.
-
Reaction: Heat the solution to a high temperature (typically 100–150 °C). The presence of the free carboxylic acid may autocatalyze the reaction.[16]
-
Reaction Monitoring: Monitor the reaction by LC-MS. Reaction times can be significantly longer than acid-catalyzed methods, ranging from several hours to days.[15]
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. The workup is highly dependent on the solvent used. If water is the solvent, the product can be isolated by lyophilization. c. If a high-boiling organic solvent is used, the product may be precipitated by adding an anti-solvent, or the solvent may need to be removed under high vacuum at elevated temperatures. Purification by chromatography may be necessary.
-
Comparative Analysis and Data Summary
Choosing the optimal deprotection method depends on the scale of the reaction, available equipment, and the stability of the substrate and product to the reaction conditions.
| Feature | Method 1: TFA/DCM | Method 2: 4M HCl/Dioxane | Method 3: Thermal |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Heat |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | DMSO, DMF, Water |
| Temperature | 0 °C to Room Temp | Room Temperature | 100–150 °C |
| Typical Time | 1–3 hours | 0.5–2 hours[12][13] | 4–48 hours |
| Product Form | TFA Salt or Zwitterion | HCl Salt | Zwitterion |
| Advantages | Fast, reliable, strong conditions | Milder than TFA, product often precipitates | Avoids strong acids and halogenated solvents |
| Disadvantages | Corrosive, requires careful handling, potential for side reactions | Dioxane is a suspected carcinogen[17] | Long reaction times, high energy, potential for thermal degradation |
Experimental Workflow Visualization
Figure 2: General experimental workflow for Boc deprotection.
Conclusion
The deprotection of this compound is a critical transformation for its use as a synthetic building block. Standard acidic protocols using TFA in DCM or 4M HCl in dioxane are highly effective, reliable, and rapid, yielding the product as a stable salt that is often easily isolated via precipitation. The choice between them may depend on the presence of other acid-sensitive groups, with the HCl/dioxane method being marginally milder. Thermal deprotection offers a green alternative but requires higher temperatures and longer reaction times, which may not be suitable for all substrates. Careful consideration of the workup procedure is paramount due to the zwitterionic nature of the final product.
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Scribd. Rapid N-Boc Deprotection with TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. Boc Deprotection - TFA.
- ResearchGate.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Aapptec Peptides.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific solvent issues with BOC deprotection.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
The Art of Precision: A Guide to the Asymmetric Synthesis of Chiral Morpholine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and the ability to improve blood-brain barrier permeability, make it a highly sought-after structural motif in drug design.[1] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy and safety, making the development of robust asymmetric synthetic methods a paramount objective for researchers and drug development professionals.[1][5] This guide provides an in-depth exploration of key strategies for the asymmetric synthesis of chiral morpholine derivatives, complete with detailed protocols and mechanistic insights to empower your research.
Strategic Approaches to Asymmetric Morpholine Synthesis
The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and considerations.[6][7] The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired level of stereocontrol.
-
Strategy 1: Creating the Stereocenter Before Cyclization: This approach involves the synthesis of a chiral open-chain precursor which is then cyclized to form the morpholine ring.
-
Strategy 2: Concurrent Stereocenter Formation and Cyclization: In this strategy, the chiral center is generated during the ring-forming reaction itself.
-
Strategy 3: Post-Cyclization Stereocenter Formation: This method involves the synthesis of an achiral or racemic unsaturated morpholine precursor, followed by an enantioselective transformation to introduce the desired chirality.[6][7]
This guide will focus on catalytic asymmetric methods, which are generally more efficient and atom-economical than strategies relying on stoichiometric chiral auxiliaries or starting materials from the chiral pool.[1][6]
Catalytic Asymmetric Hydrogenation: A Powerful Post-Cyclization Strategy
Transition-metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral molecules due to its high efficiency, operational simplicity, and atom economy.[6][7] This "after cyclization" approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors.[6][7][8]
Mechanistic Insight: The Role of the Chiral Ligand
The success of asymmetric hydrogenation hinges on the use of a chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral double bond of the dehydromorpholine substrate, leading to the formation of one enantiomer in excess. The bite angle of the bisphosphine ligand has been shown to be a critical factor in achieving high enantioselectivity.[6][7]
Diagram 1: Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.
Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This protocol is a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, a highly efficient method for creating stereocenters.[1][6]
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Reaction Setup:
-
In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.
-
-
Work-up:
-
Upon completion, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Substrate Type | Catalyst System | Yield (%) | ee (%) | Reference |
| 2-Aryl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [6] |
| 2-Alkyl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 98 | [6] |
Tandem Catalysis: A One-Pot Approach to 3-Substituted Morpholines
A highly efficient and practical one-pot tandem sequential approach has been developed for the enantioselective synthesis of 3-substituted morpholines.[9][10][11] This method employs two distinct catalytic cycles: a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[10][11]
Mechanistic Synergy and Stereochemical Control
The first step involves the intramolecular hydroamination of an ether-containing aminoalkyne substrate, catalyzed by a bis(amidate)bis(amido)Ti complex, to form a cyclic imine intermediate.[9][10] This transformation is highly atom-economical.[10] The subsequent enantioselective reduction of the imine is achieved using the Noyori-Ikariya catalyst, RuCl.[9] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[9][11] This insight into the reaction mechanism allows for the predictable synthesis of the desired enantiomer.[9]
Diagram 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation
Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.
Protocol 2: One-Pot Tandem Synthesis of 3-Substituted Chiral Morpholines
This protocol describes an efficient one-pot synthesis of 3-substituted morpholines with high enantiomeric excess.[10][11]
Materials:
-
Ether-containing aminoalkyne substrate (1.0 equiv)
-
Bis(amidate)bis(amido)Ti catalyst (e.g., 5 mol %)
-
RuCl (e.g., 2 mol %)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Hydroamination:
-
In a dried reaction vessel under an inert atmosphere, dissolve the aminoalkyne substrate and the Ti catalyst in anhydrous toluene.
-
Heat the reaction mixture (e.g., to 110 °C) and monitor the formation of the cyclic imine intermediate by GC/MS or ¹H NMR of an aliquot.
-
-
Asymmetric Transfer Hydrogenation:
-
Once the hydroamination is complete, cool the reaction mixture to room temperature.
-
Add the Ru catalyst and the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at room temperature until the reduction of the imine is complete (monitor by GC/MS or TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Substrate Substituent (at alkyne) | Yield (%) | ee (%) | Reference |
| Phenyl | 85 | >95 | [10] |
| 4-Fluorophenyl | 82 | >95 | [10] |
| Cyclohexyl | 75 | >95 | [10] |
Diastereoselective and Organocatalytic Approaches
Beyond catalytic asymmetric hydrogenation and tandem reactions, other powerful strategies have emerged for the synthesis of chiral morpholines.
-
Diastereoselective Synthesis: A one-pot method combining a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides access to various substituted morpholines with good to excellent diastereoselectivities.[12] This atom-economic approach, which generates water as the only byproduct, favors the formation of the more stable cis-diastereoisomers.[12]
-
Organocatalysis: Asymmetric catalysis using small organic molecules has also proven effective. For instance, an enantioselective chlorocycloetherification of alkenols catalyzed by cinchona alkaloid-derived phthalazines can furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities.[13][14] Another organocatalytic route involves the enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization to yield C2-functionalized morpholines.[15]
The Role of Chiral Building Blocks
The use of enantiomerically pure starting materials, often derived from the "chiral pool," remains a robust and widely used strategy for the synthesis of complex chiral morpholines.[16][17][18][19][20] Natural amino acids, such as serine, and other readily available chiral molecules serve as versatile precursors.[16][21] This approach allows for the synthesis of a diverse range of substituted morpholines with well-defined stereochemistry.[5][17]
Analytical Techniques for Chiral Analysis
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. The two most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers.[5][22][23] It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[24][25][26][27][28] These agents form diastereomeric complexes or derivatives with the enantiomers, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.[24][25]
Conclusion
The asymmetric synthesis of chiral morpholine derivatives is a dynamic and evolving field, driven by the immense importance of this scaffold in medicinal chemistry. The catalytic methods highlighted in this guide, including asymmetric hydrogenation and tandem catalysis, offer efficient, atom-economical, and highly enantioselective routes to these valuable compounds. By understanding the underlying mechanistic principles and employing the detailed protocols provided, researchers can confidently access a wide array of chiral morpholines to advance their drug discovery programs.
References
-
Douglas, C. J., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
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Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
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Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493–3497. [Link]
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Pandey, G., et al. (2012). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 14(18), 4870–4873. [Link]
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Chamakuri, S., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493-3497. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
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Le, C. M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 29631–29640. [Link]
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Kopach, M. E., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 374–377. [Link]
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Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7686–7691. [Link]
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Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 4-Boc-3-(2-carboxy-ethyl)-morpholine
Introduction: The Strategic Importance of 4-Boc-3-(2-carboxy-ethyl)-morpholine in Modern Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This compound is a particularly valuable building block, offering a synthetically versatile handle for the elaboration of more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures its stability under a variety of reaction conditions, while the carboxylic acid moiety provides a reactive site for diverse functionalization strategies.[1][2] This guide provides detailed protocols and expert insights into the three primary transformations of the carboxylic acid group: amide bond formation, esterification, and reduction to the corresponding alcohol. Mastery of these transformations is essential for researchers aiming to leverage this key intermediate in the synthesis of novel therapeutic agents.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most common reaction in the synthesis of small molecule drugs and peptidomimetics.[2][3] The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. The key to a successful amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4][5][6]
Mechanism of Carboxylic Acid Activation and Amide Formation
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack.[4]
Caption: General workflow for amide bond formation.
Choosing the Right Coupling Reagent
A plethora of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.[8][9]
| Coupling Reagent | Class | Key Features | Common Additives |
| HATU | Aminium Salt | High efficiency, fast reaction times, low racemization.[3] | DIPEA, TEA |
| HBTU/TBTU | Aminium Salt | Very efficient, low racemization, especially with HOBt.[8] | HOBt, DIPEA |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, good for aqueous and organic media.[4] | HOBt, DMAP |
| DCC/DIC | Carbodiimide | Inexpensive, effective; DCC byproduct (DCU) is poorly soluble.[4][8] | HOBt |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. | DIPEA, TEA |
| COMU | Uronium Salt | High solubility and stability, fast and efficient coupling.[10] | DIPEA |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for coupling this compound with a primary or secondary amine using HATU.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the desired amine (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt, which is a common and cost-effective method.[12]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]
-
Slowly add DIPEA (2.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).[11]
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure amide.
II. Esterification: Accessing Another Class of Derivatives
Esterification of the carboxylic acid provides another avenue for derivatization, enabling the synthesis of compounds with altered pharmacokinetic profiles or for use as prodrugs. The Boc protecting group is generally stable to many esterification conditions, particularly those that do not involve strong acids.[1]
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically DCC or DIC, and a catalytic amount of DMAP.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 - 2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 - 2.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel chromatography.
Protocol 4: Alkylation with an Alkyl Halide
A straightforward method for forming simple alkyl esters (e.g., methyl or ethyl) is through alkylation of the corresponding carboxylate salt.
Materials:
-
This compound (1.0 eq)
-
Alkyl iodide or bromide (e.g., methyl iodide, ethyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) and K₂CO₃ or Cs₂CO₃ (1.5 eq) in anhydrous DMF or acetonitrile.
-
Add the alkyl halide (1.2 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
III. Reduction to the Primary Alcohol: Expanding Synthetic Possibilities
Reduction of the carboxylic acid to a primary alcohol opens up further synthetic opportunities, such as ether formation or oxidation to an aldehyde. Strong reducing agents are typically required for this transformation.[13][14][15] It is crucial to select a reducing agent that does not cleave the acid-labile Boc protecting group.[1]
Caption: Reduction of the carboxylic acid to a primary alcohol.
Protocol 5: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is an excellent reagent for reducing carboxylic acids in the presence of other functional groups like esters and, importantly, the Boc group.[15]
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (2.0 - 3.0 eq) dropwise. Vigorous gas evolution (hydrogen) may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the primary alcohol.
Expert Insight & Trustworthiness:
The protocols provided herein are based on well-established and reliable synthetic transformations. The choice of reagents and reaction conditions has been optimized to ensure high yields and purity while maintaining the integrity of the Boc protecting group. For all procedures, it is imperative to use anhydrous solvents and reagents where specified, as the presence of water can significantly impact the efficiency of the reactions, particularly in amide coupling and reduction steps. Monitoring reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts. Proper workup and purification are essential to isolate the desired functionalized morpholine derivative in high purity.
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Application Notes and Protocols for the Utilization of 4-Boc-3-(2-carboxy-ethyl)-morpholine in Compound Library Synthesis
Introduction: The Privileged Morpholine Scaffold in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of approved drugs and clinical candidates.[1][2][3] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it a highly desirable scaffold in drug design.[1][2] The morpholine moiety often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets such as kinases.[2][4] The strategic incorporation of substituted morpholines into small molecule libraries is, therefore, a highly effective approach for identifying novel therapeutic agents with enhanced drug-like properties.[1][2][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Boc-3-(2-carboxy-ethyl)-morpholine , a versatile and strategically designed building block for the synthesis of diverse compound libraries. We will delve into its chemical properties, explore its application in both solid-phase and solution-phase synthesis, and provide detailed, field-proven protocols to empower your discovery efforts.
Chemical Properties and Handling of this compound
This compound is a bifunctional molecule, thoughtfully designed for combinatorial chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthesis, while the carboxylic acid moiety provides a reactive handle for diversification.
| Property | Value | Source |
| CAS Number | 885274-05-5 | [6] |
| Molecular Formula | C12H21NO5 | [6] |
| Molecular Weight | 259.30 g/mol | [6] |
| Synonyms | 3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester; 3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid | [6] |
| Appearance | White solid | [7] |
| Storage | Store in a dry, sealed place at 0-8 °C | [6][7] |
Handling Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[8]
Application in Compound Library Synthesis: A Dual-Strategy Approach
The unique structure of this compound lends itself to two primary strategies for compound library generation: solid-phase synthesis for high-throughput screening and solution-phase synthesis for focused library development.
Strategy 1: Solid-Phase Synthesis for High-Throughput Screening Libraries
Solid-phase synthesis (SPS) is the method of choice for generating large, diverse libraries of compounds. The morpholine scaffold can be anchored to a solid support via its carboxylic acid, followed by deprotection of the Boc group and subsequent reaction with a diverse set of building blocks.
Caption: Workflow for solid-phase synthesis of a morpholine-based compound library.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
A diverse library of primary and secondary amines
-
Piperidine in DMF (for Fmoc deprotection if applicable in further steps)[11]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[11]
Protocol:
-
Resin Swelling and Loading:
-
Swell Wang resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF/DCM (1:1).
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
-
Cap any unreacted hydroxyl groups on the resin using acetic anhydride and pyridine in DMF.
-
-
Boc Deprotection:
-
Wash the loaded resin with DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[12][13]
-
Drain the deprotection solution and wash the resin with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM.
-
Wash again with DCM and DMF to prepare for the coupling step.
-
-
Amide Coupling with Diverse Amines:
-
Prepare stock solutions of a diverse set of primary and secondary amines (3-5 eq. per well/reaction vessel) in DMF.
-
Prepare a stock solution of a suitable coupling reagent, such as HATU (3-5 eq.) and DIPEA (6-10 eq.), in DMF.
-
Distribute the deprotected resin into the wells of a reaction block.
-
Add the amine solution followed by the coupling reagent solution to each well.
-
Agitate the reaction block at room temperature for 2-4 hours.
-
Drain the reaction solutions and wash the resin extensively with DMF and DCM.
-
-
Cleavage and Isolation:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to each well and agitate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved compounds.
-
Concentrate the filtrate under a stream of nitrogen and purify the resulting compounds, typically by high-performance liquid chromatography (HPLC).
-
Strategy 2: Solution-Phase Synthesis for Focused Libraries
Solution-phase synthesis offers greater flexibility for reaction monitoring and purification, making it ideal for creating smaller, more focused libraries or for optimizing reaction conditions before transitioning to solid-phase.
Caption: Workflow for solution-phase synthesis with two diversification points.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
A diverse library of primary and secondary amines
-
A diverse library of acylating agents (e.g., acid chlorides, sulfonyl chlorides)
-
4M HCl in 1,4-dioxane
-
Organic solvents (DCM, DMF, ethyl acetate)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Amide Bond Formation:
-
To a solution of this compound (1 eq.) in DCM, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected morpholine amide by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected morpholine amide in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 1-2 hours.[12]
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected morpholine amide.
-
-
N-Functionalization:
-
Dissolve the deprotected morpholine amide hydrochloride salt in DCM and add DIPEA (3 eq.).
-
Cool the solution to 0 °C.
-
Slowly add the desired acylating agent (e.g., acid chloride or sulfonyl chloride, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction as described in step 1 (amide bond formation).
-
Purify the final product by column chromatography or preparative HPLC.
-
Conclusion
This compound is a powerful and versatile building block for the construction of compound libraries rich in structural diversity and drug-like properties. The strategic choice between solid-phase and solution-phase synthesis allows for both large-scale screening campaigns and focused structure-activity relationship (SAR) studies. The protocols provided herein offer a robust starting point for researchers to harness the potential of the privileged morpholine scaffold in their drug discovery programs. By leveraging these methodologies, scientists can efficiently generate novel chemical entities with a higher probability of biological activity and favorable pharmacokinetic profiles.
References
-
Bonaventura, J., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS, 5(1). Retrieved from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
PubMed. (2020). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Retrieved from [Link]
-
ACS Publications. (2019). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Retrieved from [Link]
-
ChemicalBook. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid. Retrieved from [Link]
-
PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ijprems.com [ijprems.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 885274-05-5 | this compound - Synblock [synblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Boc-3-(2-carboxy-ethyl)-morpholine
Welcome to the technical support center for the synthesis of 4-Boc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key building block.[1][2] Achieving a high yield and purity is paramount for the successful progression of subsequent synthetic steps.
This guide will focus on a common synthetic route and the potential pitfalls associated with it. The general pathway involves the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the 2-carboxy-ethyl side chain.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: Low Yield During Boc Protection of 3-Morpholinepropanoic Acid
Question: I am experiencing a low yield during the N-Boc protection of 3-morpholinepropanoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Boc protection are often attributed to suboptimal reaction conditions or the quality of reagents. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an adequate excess of the Boc-anhydride ((Boc)₂O). A molar ratio of 1.1 to 1.5 equivalents of (Boc)₂O relative to the morpholine substrate is typically recommended.[3][4]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent of base is used to neutralize the carboxylic acid and any generated acids. For sluggish reactions, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure your solvent is anhydrous, as water can hydrolyze the (Boc)₂O.
-
Reaction Temperature and Time: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Optimized Boc Protection Protocol:
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-Morpholinepropanoic acid | Starting material |
| Reagent | (Boc)₂O (1.2 eq.) | Ensures complete reaction |
| Base | Triethylamine (1.5 eq.) | Neutralizes acids |
| Solvent | Anhydrous Dichloromethane | Aprotic and easy to remove |
| Temperature | Room Temperature | Mild conditions |
| Time | 4-12 hours | Monitor by TLC/LC-MS |
FAQ 2: Formation of Side Products During Synthesis
Question: I am observing significant impurity peaks in my crude product. What are the common side reactions, and how can they be minimized?
Answer:
Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Dimerization/Polymerization: If the carboxylic acid is activated (e.g., as an acid chloride or with a coupling agent) before the Boc protection is complete, intermolecular reactions can occur. Ensure the nitrogen is fully protected before proceeding to any subsequent steps involving the carboxyl group.
-
Over-alkylation: In routes involving the alkylation of a Boc-protected morpholine precursor, using a strong base and an excess of the alkylating agent can sometimes lead to undesired reactions. Careful control of stoichiometry is crucial.
FAQ 3: Difficulty in Product Purification
Question: The purification of the final product is proving difficult, with co-eluting impurities. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the amphiphilic nature of the product (a Boc-protected amine and a carboxylic acid).
-
Acid-Base Extraction: A primary and effective purification step is an acid-base workup.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous acid (e.g., 1M HCl or citric acid) to remove any basic impurities.
-
Extract the product into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidify the aqueous layer with 1M HCl to a pH of around 3-4, causing the product to precipitate or allowing it to be extracted back into an organic solvent.
-
-
Chromatography: If impurities persist, column chromatography on silica gel is the next step.
-
Solvent System: A gradient elution of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%), can help to achieve good separation and prevent tailing of the acidic product on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water.
III. Experimental Protocols
Protocol 1: Boc Protection of 3-Morpholinepropanoic Acid
-
Reaction Setup: To a solution of 3-morpholinepropanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM with 1% acetic acid).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
Protocol 2: Reductive Amination Approach
An alternative synthetic route involves the reductive amination of a suitable aldehyde or ketone with a morpholine derivative.[5][6] This can be a powerful method for constructing the C-C bond of the side chain.
Troubleshooting Reductive Amination:
-
Low Conversion: If imine/enamine formation is slow, consider adding a catalytic amount of acetic acid or using a Lewis acid like Ti(OiPr)₄ to facilitate the initial condensation.[7]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions.[5] If this fails, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control due to their toxicity.
IV. Conclusion
Improving the yield and purity in the synthesis of this compound requires a systematic approach to troubleshooting and optimization. By carefully considering reagent stoichiometry, reaction conditions, and purification strategies, you can significantly enhance your experimental outcomes. This guide provides a foundation for addressing common challenges, and we encourage you to adapt these principles to your specific experimental setup.
V. References
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. Retrieved from [Link]
-
Singh, U. P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Boc-3-(2-carboxy-ethyl)-morpholine
Welcome to the technical support center for the purification of 4-Boc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polar molecule from a reaction mixture.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporating a constrained morpholine scaffold, a carboxylic acid handle for further derivatization, and a Boc-protecting group. Its purification can be challenging due to its polarity and potential to form salts or remain as a persistent oil. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for successful isolation of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The Product is a Thick, Intractable Oil After Work-up and Solvent Removal.
Q: My crude this compound is a persistent oil that won't solidify, making it difficult to handle and purify. What are the likely causes and how can I induce solidification?
A: This is a common observation for many Boc-protected amino acid derivatives.[1] The oily nature can be attributed to several factors:
-
Residual Solvents: Even trace amounts of organic solvents (e.g., ethyl acetate, dichloromethane) or water can prevent crystallization.
-
Hygroscopic Nature: The polar functional groups can attract and retain atmospheric moisture, leading to an oily appearance.[1]
-
Presence of Impurities: Unreacted starting materials, byproducts, or residual reagents like triethylamine can act as impurities that inhibit crystallization.[1]
Troubleshooting Steps & Solutions:
-
High-Vacuum Drying: Ensure the crude product is dried under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 30-40°C) to remove all volatile residues.
-
Trituration/Pulping:
-
Add a non-polar solvent in which the product is poorly soluble but the impurities are more soluble. Good choices include hexanes, diethyl ether, or a mixture of both.
-
Stir the oily product vigorously with the chosen solvent. This process, known as trituration or pulping, can wash away impurities and induce precipitation or crystallization of the product.[2][3]
-
If the product solidifies, the resulting solid can be collected by filtration.
-
-
Seed Crystallization: If a small amount of pure, solid material is available from a previous batch, adding a seed crystal to the oil can initiate crystallization.[2][3]
-
pH Adjustment and Re-extraction: Impurities like residual triethylamine can be removed by dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl), followed by a water and brine wash. Subsequent drying and solvent removal may yield a solid.
Issue 2: Poor Separation and Tailing During Silica Gel Flash Chromatography.
Q: I'm attempting to purify my compound using standard silica gel chromatography, but I'm observing significant tailing and poor separation from polar impurities.
A: The combination of a carboxylic acid and a Boc-protected amine in this compound makes it prone to strong interactions with the acidic silanol groups on the surface of silica gel, leading to tailing and potential decomposition.[4]
Troubleshooting Steps & Solutions:
-
Acidification of the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid on the target molecule. This makes the compound less polar and reduces its interaction with the silica surface, resulting in sharper peaks and improved separation.[5]
-
Use of a More Polar Solvent System: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar mobile phase is required. A common choice is a gradient of methanol in dichloromethane. However, it is advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[6]
-
Deactivation of Silica Gel: The acidity of silica gel can be problematic. While not as common for acidic compounds, if base-sensitive impurities are present, deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine might be considered, though this is more typical for purifying amines.[7]
-
Dry Loading: If the crude product has poor solubility in the initial chromatography solvent, dry loading is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column. This technique prevents the use of a strong solvent for loading, which can compromise the separation.[8]
Issue 3: The Compound Elutes in the Solvent Front During Reversed-Phase Chromatography.
Q: I tried using a C18 reversed-phase column, but my compound shows little to no retention and elutes with the solvent front.
A: This is a common issue for polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[7][9]
Troubleshooting Steps & Solutions:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the proportion of the aqueous component (e.g., water) in the mobile phase. Modern RP columns are designed to be stable under highly aqueous conditions.[7]
-
Acidify the Mobile Phase: Adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will ensure the carboxylic acid group is protonated, increasing the compound's hydrophobicity and retention on the C18 column.[10]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds that are poorly retained in reversed-phase systems.[9][11] HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the strong eluting solvent in this case.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify this compound?
A1: A good starting point is an acidic work-up followed by crystallization or trituration. If the product is obtained as an oil, dissolving it in a suitable organic solvent like ethyl acetate and washing with dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a water and brine wash, can be effective. After drying and concentrating, attempting to crystallize or triturate the product from a non-polar solvent like hexanes or diethyl ether is a logical next step. If this fails, flash chromatography is the subsequent method of choice.
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the nature of the impurities.
-
Normal-Phase (Silica Gel): This is often the first choice in a research setting. It is effective for separating your polar product from less polar impurities. Remember to add a small amount of acid to your eluent to prevent tailing.
-
Reversed-Phase (C18): This is ideal if your impurities are more polar than your target compound. It is also a good option if your compound is unstable on silica gel. Again, acidifying the mobile phase is crucial for good retention and peak shape.
Q3: Can I use an acid-base extraction to purify my compound?
A3: Yes, an acid-base extraction can be a powerful purification step, particularly for removing neutral or basic impurities. The general procedure would be:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer.
-
Wash the organic layer (which contains neutral and basic impurities) with water.
-
Combine the aqueous layers and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of around 2-3.
-
Extract the protonated product back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to hopefully obtain the purified product.
Q4: What are the expected impurities from a typical synthesis?
A4: Common impurities could include:
-
Unreacted starting materials.
-
Excess Boc-anhydride and its byproducts.
-
The base used in the reaction, such as triethylamine or diisopropylethylamine.
-
Side-products from the reaction forming the morpholine ring.
Experimental Protocols
Protocol 1: Purification by Acidified Silica Gel Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. If the compound does not move, switch to a more polar system like 5-10% methanol in dichloromethane. Add one drop of acetic acid to the TLC jar to mimic the conditions of the column. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Preparation: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column using the pre-determined solvent system with the added acid (0.1-1% acetic or formic acid). A gradient elution, gradually increasing the polarity, may be necessary to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic or formic acid can be removed by co-evaporation with a non-polar solvent like toluene or by drying under high vacuum.
Protocol 2: Purification by Crystallization/Trituration
-
Solvent Removal: Ensure the crude product is free of all reaction and work-up solvents by drying under high vacuum.
-
Solvent Selection: Choose a solvent or solvent system in which the product has low solubility at room temperature but is more soluble at elevated temperatures (for recrystallization) or in which impurities are more soluble (for trituration). Good candidates for trituration are hexanes, diethyl ether, or mixtures thereof. For recrystallization, ethyl acetate/hexanes or dichloromethane/hexanes might be effective.
-
Procedure:
-
Trituration: Add the chosen solvent to the oily product and stir or sonicate the mixture vigorously. If a solid forms, continue stirring for 30-60 minutes to ensure complete precipitation and washing of impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
- Google Patents.
-
Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?[Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. Column chromatography of carboxylic acids?[Link]
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side reactions in the synthesis of substituted morpholines
Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic motif. Morpholines are prevalent in pharmaceuticals and agrochemicals, making their efficient synthesis a critical aspect of chemical development.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your laboratory.
Part 1: Troubleshooting Guides
This section is structured by common synthetic strategies for preparing substituted morpholines, addressing specific problems with detailed explanations and actionable solutions.
Synthesis via Dehydration of Diethanolamine Derivatives
This classical approach involves the acid-catalyzed cyclization of a substituted diethanolamine. While straightforward in principle, it can be plagued by issues of low yield and product purity.
Question: My reaction to synthesize a substituted morpholine from a diethanolamine derivative is resulting in a low yield and a dark, viscous product. What is the likely cause and how can I optimize this?
Answer:
Low yields and the formation of dark, tarry substances in the dehydration of diethanolamines are common challenges. These issues typically stem from several factors related to reaction conditions and substrate stability.
Causality and Optimization:
-
Excessive Dehydration and Polymerization: The strong acid catalyst (e.g., concentrated sulfuric or hydrochloric acid) and high temperatures (often 180-210°C) required for cyclization can also promote intermolecular dehydration, leading to the formation of high-molecular-weight condensation products or "heavies".[2] This is often the source of the dark, viscous appearance of the crude product.
-
Improper Acid Concentration: The concentration and amount of acid are critical. Insufficient acid will lead to an incomplete reaction, while an excessive amount can accelerate side reactions.[4]
-
Inefficient Water Removal: The cyclization is a dehydration reaction, and the presence of water can inhibit the forward reaction by Le Chatelier's principle.
-
Solution: Ensure your distillation apparatus is efficient at removing water as it forms. A well-designed setup with a condenser is crucial.[2]
-
Experimental Protocol: Lab-Scale Morpholine Synthesis from Diethanolamine [3]
-
To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.
-
With stirring, carefully add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 1. This reaction is highly exothermic.
-
Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C.
-
Maintain this temperature for 15 hours.
-
Allow the mixture to cool to 160°C and then pour it into a suitable container to solidify.
-
The solidified morpholine hydrochloride is then mixed with a base, such as calcium oxide, and distilled to yield crude morpholine.
-
Further purification can be achieved by drying over potassium hydroxide followed by fractional distillation.
Table 1: Troubleshooting Dehydration of Diethanolamine Derivatives
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure proper acid concentration and reaction time. |
| Side reactions (polymerization) | Optimize reaction temperature; consider using oleum.[2][5] | |
| Inefficient water removal | Improve the efficiency of the distillation setup.[2] | |
| Dark, Viscous Product | Formation of "heavies" | Lower the reaction temperature and shorten the reaction time if possible. |
| Difficult Purification | Presence of unreacted starting material and byproducts | Optimize the reaction to improve conversion and selectivity. |
Synthesis from Epoxides and Amino Alcohols
The reaction of an epoxide with an amino alcohol is a versatile method for accessing substituted morpholines. However, controlling the regioselectivity and preventing side reactions can be challenging.
Question: I am attempting to synthesize a C-substituted morpholine from an epoxide and an amino alcohol, but I am observing a mixture of products and low yield of the desired morpholine. What are the potential side reactions?
Answer:
The synthesis of morpholines from epoxides and amino alcohols can be complicated by several competing reactions. Understanding these pathways is key to optimizing your synthesis.
Common Side Reactions:
-
Epoxide Homocoupling or Polymerization: Under the reaction conditions, the epoxide can react with itself, leading to the formation of polyethers. This is particularly prevalent in the presence of strong acids or bases.[6]
-
Lack of Regioselectivity: Unsymmetrical epoxides can be attacked by the amine at either carbon atom, leading to a mixture of regioisomers. The regioselectivity is influenced by the nature of the catalyst (acidic or basic conditions) and the substitution pattern of the epoxide.
-
Unfavorable Cyclization: The final cyclization step to form the morpholine ring can be slow or inefficient, allowing for other side reactions to occur.[6]
Optimization Strategies:
-
Catalyst Choice: The use of a suitable catalyst is crucial. For instance, BF3·Et2O has been used to catalyze the cyclization of nitrogen-tethered alkanol epoxides to form substituted morpholines.[7]
-
One-Pot Procedures: A one-pot reaction for the diastereoselective synthesis of substituted morpholines has been developed to minimize the isolation of intermediates that might be prone to side reactions.[6]
-
Alternative Reagents: Ethylene sulfate has been reported as an effective reagent for the monoalkylation of 1,2-amino alcohols, which can then be cyclized to morpholines in a two-step, one-pot procedure.[1][8] This method avoids many of the side reactions associated with epoxides.
Diagram 1: Key Challenges in Morpholine Synthesis from Epoxides
Caption: Workflow of morpholine synthesis from epoxides highlighting potential side reactions.
Palladium-Catalyzed Carboamination
This modern synthetic method allows for the stereoselective synthesis of highly substituted morpholines. However, the success of the reaction is highly dependent on the electronic properties of the substrates and the catalyst system.
Question: My Pd-catalyzed carboamination reaction to form a cis-3,5-disubstituted morpholine is giving a complex mixture of products with a low yield of the desired compound. How can I troubleshoot this?
Answer:
The formation of complex mixtures in Pd-catalyzed carboamination for morpholine synthesis is often related to the electronic nature of the coupling partners and competing side reactions.[4][9]
Key Factors and Solutions:
-
Electronic Properties of the Aryl Halide: The reaction generally works best with electron-rich or electron-neutral aryl halides. The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures.[4][9]
-
Solution: If possible, choose an aryl halide with electron-donating or neutral substituents.
-
-
Competing Heck Arylation: A common side reaction is Heck arylation, which can be particularly problematic with N-aryl groups that are electron-deficient.[4]
-
Solution: Optimization of the catalyst system (ligand and palladium source) can help to favor the desired carboamination pathway. The combination of Pd(OAc)₂ and P(2-furyl)₃ has been shown to be effective in some cases.[9]
-
-
Stoichiometry: Incorrect stoichiometry of the reactants, base, or catalyst can lead to incomplete conversion and the formation of byproducts.[4]
-
Solution: Carefully control the stoichiometry of all reaction components. A slight excess of the aryl halide and base is often used.[9]
-
Diagram 2: Troubleshooting Pd-Catalyzed Morpholine Synthesis
Caption: Factors influencing the outcome of Pd-catalyzed morpholine synthesis.
Reductive Amination
Reductive amination is a widely used method for N-substitution of the morpholine ring or for the synthesis of the morpholine ring itself from a dialdehyde precursor.[10] Low conversion is a frequently encountered issue.
Question: I am struggling with a reductive amination reaction between a ketone and morpholine, and I'm observing very low conversion. What are the possible reasons and solutions?
Answer:
Low conversion in reductive amination with morpholine can be a significant challenge. The success of this reaction hinges on the formation of the iminium ion intermediate and its subsequent reduction.[11]
Troubleshooting Low Conversion:
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the ketone starting material but will reduce the iminium ion as it forms.[4]
-
Solution: If one reducing agent is ineffective, try switching to another. NaBH(OAc)₃ is often more effective for challenging reductive aminations.[4]
-
-
Suboptimal pH: The pH of the reaction mixture is crucial for the formation of the iminium ion. The reaction is typically carried out under weakly acidic conditions.
-
Solution: Carefully control the pH of the reaction mixture, for example, by using a buffer system.
-
-
Slow Iminium/Enamine Formation: The initial condensation between the morpholine and the ketone to form the iminium ion can be slow.
-
Solution: Consider using additives like Ti(OiPr)₄ to facilitate imine formation. Alternatively, a two-step procedure where the imine is formed first, followed by reduction, can be employed.[4]
-
-
Unreactive Ketone: Sterically hindered or electronically deactivated ketones can be unreactive.
-
Solution: Activate the ketone with a Lewis acid. If possible, use a more reactive carbonyl compound.
-
Table 2: Troubleshooting Low Conversion in Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Slow iminium/enamine formation | Use Ti(OiPr)₄ or a two-step procedure.[4] |
| Ineffective reducing agent | Switch to a different reducing agent, such as NaBH(OAc)₃.[4] | |
| Suboptimal pH | Control the pH with a buffer system. | |
| No Reaction | Unreactive ketone | Activate the ketone with a Lewis acid. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[2] The DEG route is generally more efficient.[2]
Q2: What are the major byproducts in the industrial synthesis of morpholine?
A2: In the diethylene glycol (DEG) route, a common byproduct is 2-(2-aminoethoxy)ethanol (AEE) due to incomplete conversion. N-ethylmorpholine is another significant byproduct.[2] In the diethanolamine (DEA) route, the use of sulfuric acid results in large quantities of sodium sulfate after neutralization.[2][12]
Q3: How can I purify my substituted morpholine derivative?
A3: The primary purification techniques for morpholine derivatives are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For crude products, flash column chromatography is often a good starting point.[13]
Q4: I am observing peak tailing during HPLC analysis of my basic morpholine compound. What could be the cause?
A4: Peak tailing in HPLC for basic compounds like morpholines is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. This can be addressed by using a mobile phase with a suitable buffer, adding a competing base to the mobile phase, or using a column with end-capping or a different stationary phase.[13]
Q5: Are there any "green" or more environmentally friendly methods for synthesizing morpholines?
A5: Yes, there is ongoing research into greener synthetic routes. One promising approach is the use of ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines. This method is a one or two-step, redox-neutral protocol that uses inexpensive reagents and can be performed on a large scale.[1][8] Reductive amination is also considered a green chemistry method as it can often be performed in one pot under mild conditions.[11]
References
- BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
- Krasavin, M. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Jacobsen, E. N., & Reisman, S. E. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Myddleton, W. W. (1964). Process for the preparation of morpholines. U.S. Patent No. 3,151,112. Google Patents.
- Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9235-9241*.
- Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(19), 4331–4334.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814*.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube.
- Kurkin, A. V., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. BenchChem Technical Support.
- Wilson, C. L. (1957). Process of producing morpholine from diethanolamine. U.S. Patent No. 2,777,846. Google Patents.
- Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Combinatorial Science, 19(2), 114–119.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. BenchChem Technical Support.
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- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing N-Boc Protection of Morpholines
Welcome to the technical support center for the N-Boc protection of morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful N-Boc protection.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc protection of morpholines, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired N-Boc morpholine product. What could be the issue?
Answer:
Low or no product formation in a Boc protection reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
-
Insufficient Nucleophilicity of Morpholine: While morpholine is a reasonably good nucleophile, its reactivity can be diminished by bulky substituents or electron-withdrawing groups on the ring.[1]
-
Inactive Boc-Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Hydrolysis of Boc-anhydride leads to the formation of tert-butanol and carbon dioxide, rendering it ineffective.
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring that all reactants are adequately dissolved and can interact. A solvent that does not fully dissolve the morpholine starting material or the Boc-anhydride can significantly hinder the reaction rate.
-
Absence of a Necessary Base: While not always strictly required, a base is often essential to drive the reaction to completion, especially for less nucleophilic amines.[2][3] The base neutralizes the acidic byproducts and regenerates the free amine for reaction.[2]
Troubleshooting Steps & Protocol:
-
Verify Reagent Quality:
-
Use fresh or properly stored Boc-anhydride. If you suspect degradation, consider opening a new bottle.
-
Ensure your morpholine starting material is pure and free of any acidic impurities that might quench the reaction.
-
-
Optimize Solvent System:
-
Introduce a Base:
-
If you are not using a base, add a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][7] A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
For aqueous conditions, an inorganic base like sodium bicarbonate or sodium hydroxide can be effective.[8][9][10]
-
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: Incomplete Reaction
Question: My reaction has stalled, and I see a significant amount of starting material remaining by TLC/LC-MS analysis, even after several hours. How can I drive the reaction to completion?
Answer:
An incomplete reaction suggests that the reaction has reached equilibrium or is proceeding very slowly.
-
Insufficient (Boc)₂O: Using a stoichiometric amount of Boc-anhydride may not be enough to drive the reaction to completion, especially if there is any competitive hydrolysis of the reagent.
-
Reaction Temperature is Too Low: While many Boc protections proceed smoothly at room temperature, less reactive morpholines may require gentle heating to increase the reaction rate.
-
Steric Hindrance: Bulky substituents near the nitrogen atom of the morpholine can significantly slow down the reaction rate.
Troubleshooting Steps & Protocol:
-
Increase (Boc)₂O Stoichiometry:
-
Add an additional portion of (Boc)₂O (0.1-0.2 equivalents) to the reaction mixture. It is generally recommended to use a slight excess (1.1-1.5 equivalents) from the start.
-
-
Increase Reaction Temperature:
-
Gently heat the reaction mixture to 40-50 °C.[8] Monitor the progress by TLC or LC-MS to avoid potential side product formation at elevated temperatures.
-
-
Consider a More Reactive Boc Reagent:
-
For particularly hindered or unreactive morpholines, consider using a more reactive Boc-donating reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or N-Boc-benzotriazole.[11]
-
Table 1: Common Reagent Stoichiometries
| Reagent | Typical Equivalents | Purpose |
| Morpholine | 1.0 | Limiting Reagent |
| (Boc)₂O | 1.1 - 1.5 | Ensures complete conversion |
| Base (e.g., TEA) | 1.1 - 2.0 | Neutralizes byproducts |
| DMAP (catalyst) | 0.05 - 0.1 | Accelerates reaction |
Problem 3: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer:
Side product formation is often a result of the reactivity of the Boc-anhydride with other nucleophiles or the presence of impurities.
-
Double Boc-Protection: While less common with secondary amines like morpholine compared to primary amines, it is a possibility under forcing conditions.[12]
-
Reaction with Other Nucleophilic Groups: If your morpholine starting material contains other nucleophilic functional groups, such as hydroxyl or primary amine groups, these may also react with the Boc-anhydride.
-
Urea Formation: In the presence of a strong base and hindered amines, the formation of urea-type byproducts can occur.[2][12]
Troubleshooting Steps & Protocol:
-
Control Stoichiometry and Temperature:
-
Avoid using a large excess of (Boc)₂O.
-
Maintain the reaction at room temperature if possible, as higher temperatures can promote side reactions.
-
-
Choice of Base:
-
Use a non-nucleophilic base like DIPEA, especially if your substrate is sensitive.
-
Avoid using primary or secondary amines as bases.
-
-
Chemoselectivity:
-
If your molecule contains multiple amine groups, selective protection can be challenging. Often, the more nucleophilic and less sterically hindered amine will react preferentially. Careful control of stoichiometry (using ≤1.0 equivalent of (Boc)₂O) can sometimes achieve mono-protection.
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to use a base for N-Boc protection?
Not always, but it is highly recommended. The reaction can proceed without an added base as the tert-butoxide byproduct is itself basic.[3][13] However, adding a base like triethylamine neutralizes the protonated amine intermediate, shifting the equilibrium towards the product and accelerating the reaction.[2][7] For morpholines, which are moderately basic, adding a base is standard practice to ensure high yields.
Q2: What is the best solvent for N-Boc protection of morpholines?
There is no single "best" solvent, as the optimal choice depends on the solubility of your specific morpholine derivative. Common and effective solvents include:
-
Dichloromethane (DCM): Excellent for dissolving a wide range of organic compounds.[14]
-
Tetrahydrofuran (THF): A good general-purpose solvent for this reaction.[5]
-
Acetonitrile (ACN): Another polar aprotic solvent that works well.[8][10]
-
Aqueous/Organic Biphasic Systems: Using a mixture of an organic solvent (like THF or dioxane) and water with an inorganic base (like NaHCO₃) can be very effective and simplifies workup.[8][15]
Q3: How do I properly work up and purify my N-Boc protected morpholine?
A standard aqueous workup is typically sufficient.
dot
Caption: General workup and purification workflow.
Experimental Protocol: General N-Boc Protection of Morpholine
-
Dissolution: Dissolve the morpholine starting material (1.0 eq) in a suitable solvent (e.g., DCM or THF, ~0.1-0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Q4: Can I use DMAP as a catalyst?
Yes, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction, particularly for less reactive amines.[8][9][10] However, it should be used in catalytic amounts (typically 1-10 mol%) as it can be difficult to remove during workup. For most simple morpholines, DMAP is not necessary.
Q5: My N-Boc protected morpholine appears to be unstable during purification on silica gel. What should I do?
The Boc group is generally stable to silica gel chromatography. However, it is acid-labile.[3][16][17] If your silica gel is acidic, it could potentially lead to partial deprotection.
-
Neutralize Silica Gel: You can neutralize your silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column.
-
Alternative Purification: Consider other purification methods such as crystallization or distillation if your product is amenable.
-
Minimize Contact Time: Run the column as quickly as possible to minimize the contact time of your compound with the silica gel.
References
- Benchchem. (n.d.). Impact of base selection on the efficiency of Boc protection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Benchchem. (2025). N-Boc-Benzotriazole: A Superior Alternative to Boc-Anhydride for Amine Protection in Research and Development.
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Benchchem. (2025). The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Stereoselective Synthesis of 3-Substituted Morpholines
Welcome to the technical support center for the stereoselective synthesis of 3-substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these critical chiral building blocks. 3-Substituted morpholines are prevalent scaffolds in numerous pharmaceuticals, including the antiemetic drug Aprepitant, making their stereocontrolled synthesis a topic of significant interest.[1]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter during your experiments.
Section 1: Catalytic Asymmetric Synthesis via Tandem Reactions
Catalytic asymmetric synthesis offers an efficient route to enantiomerically enriched 3-substituted morpholines, often through a one-pot tandem reaction sequence. A prominent example involves the hydroamination of an aminoalkyne substrate followed by an asymmetric transfer hydrogenation of the resulting cyclic imine.[2][3]
Frequently Asked Questions (FAQs)
Question 1: I am attempting a tandem hydroamination/asymmetric transfer hydrogenation for a 3-substituted morpholine, but I am observing low enantioselectivity. What are the likely causes and how can I improve the enantiomeric excess (ee)?
Answer: Low enantioselectivity in this one-pot reaction can stem from several factors related to the catalyst, substrate, and reaction conditions.
Troubleshooting Guide: Low Enantioselectivity
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Catalyst | The Noyori-Ikariya catalyst, RuCl, is commonly used for the asymmetric transfer hydrogenation step.[2] Its effectiveness can be compromised by impurities or degradation. | - Ensure the catalyst is of high purity and has been stored under an inert atmosphere. - Consider screening other chiral ruthenium or rhodium catalysts.[4] |
| Substrate-Catalyst Mismatch | The stereochemical outcome is highly dependent on the interaction between the cyclic imine intermediate and the chiral catalyst. Hydrogen bonding between the substrate's oxygen and the catalyst's ligand is crucial for high ee.[3] | - Modify the substrate structure if possible. For instance, altering the N-protecting group can influence the transition state geometry. - Experiment with different chiral ligands on the metal catalyst. |
| Suboptimal Reaction Conditions | Temperature, solvent, and the hydrogen source can all impact the enantioselectivity of the transfer hydrogenation. | - Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity. - Evaluate different solvents. Aprotic solvents are generally preferred. - Formic acid/triethylamine is a common hydrogen source; varying the ratio or using an alternative like isopropanol may be beneficial. |
Workflow for Optimizing Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Section 2: Palladium-Catalyzed Intramolecular Carboamination
The palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives is a powerful method for the diastereoselective synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols.[5][6]
Frequently Asked Questions (FAQs)
Question 2: My Pd-catalyzed carboamination reaction is giving a low yield of the desired cis-3,5-disubstituted morpholine and I'm observing significant side products. What is going wrong?
Answer: Low yields and the formation of side products in this reaction are often linked to the electronic properties of the substrates and the stability of the palladium catalyst.[5]
Troubleshooting Guide: Low Yield and Side Product Formation
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Heck Arylation | When using N-aryl substituted substrates with electron-deficient aryl groups (e.g., N-p-cyanophenyl), competing Heck arylation of the alkene can become a significant side reaction, reducing the yield of the desired morpholine.[5] | - If possible, use substrates with electron-neutral or slightly electron-deficient N-aryl groups. - Screen different phosphine ligands for the palladium catalyst. Ligands like (o-biphenyl)PtBu₂ have shown success.[5] |
| Catalyst Decomposition | The Pd(0) active catalyst can be sensitive to air and moisture, leading to decomposition and reduced catalytic activity. | - Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). - Use a reliable source of Pd(0) or generate it in situ from a stable Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for the efficiency of the catalytic cycle. | - Sodium tert-butoxide (NaOtBu) is a commonly used base; ensure it is fresh and anhydrous. - Toluene is a typical solvent; however, screening other non-polar, aprotic solvents may be beneficial. |
Proposed Mechanism and Stereochemical Rationale
Caption: Key steps in the Pd-catalyzed carboamination for cis-3,5-disubstituted morpholine synthesis.[5]
Section 3: Synthesis from Chiral Pool Starting Materials
Utilizing readily available chiral starting materials, such as amino acids, is a common and effective strategy for the synthesis of enantiopure 3-substituted morpholines.[7][8]
Frequently Asked Questions (FAQs)
Question 3: I am synthesizing a 3-substituted morpholine from a serine derivative, but I am struggling with the diastereoselectivity of a reduction step. How can I control the stereochemical outcome?
Answer: Controlling diastereoselectivity in the reduction of a carbonyl group within a chiral molecule requires careful selection of the reducing agent and reaction conditions to favor one diastereomeric transition state over the other.
Troubleshooting Guide: Poor Diastereoselectivity in Reductions
| Potential Cause | Explanation | Troubleshooting Steps |
| Non-selective Reducing Agent | Small, unhindered reducing agents like sodium borohydride may not provide sufficient diastereoselectivity. | - Employ bulkier reducing agents such as L-Selectride® or K-Selectride®. The steric hindrance of these reagents can enhance facial selectivity. - Consider using a directing group on the substrate to guide the approach of the reducing agent. |
| Reaction Temperature | Higher reaction temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. | - Perform the reduction at lower temperatures (e.g., -78 °C). |
| Chelation Control | If there is a nearby heteroatom, using a Lewis acidic reducing agent or adding a Lewis acid can promote chelation, locking the conformation of the substrate and leading to higher diastereoselectivity. | - Investigate the use of reducing agents like diisobutylaluminium hydride (DIBAL-H) or the addition of Lewis acids such as CeCl₃ (Luche reduction conditions). |
Section 4: Synthesis of the Aprepitant Morpholine Core
The synthesis of the complex morpholine core of Aprepitant is a notable example of stereochemical relay, where existing stereocenters are used to set new ones.[1][9]
Frequently Asked Questions (FAQs)
Question 4: In the synthesis of the Aprepitant intermediate, I am having trouble with the stereoselective Lewis acid-catalyzed trans-acetalization step. What are the critical parameters to control?
Answer: The trans-acetalization to form the mixed acetal in the Aprepitant synthesis is highly dependent on the choice of Lewis acid, solvent, and temperature to achieve the desired stereoselectivity.
Troubleshooting Guide: trans-Acetalization for Aprepitant Intermediate
| Critical Parameter | Explanation | Optimization Strategy |
| Lewis Acid | The Lewis acid activates the trichloroacetimidate and directs the stereochemical outcome of the acetalization. | - Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and effective Lewis acid for this transformation.[9] Ensure it is freshly distilled or from a new bottle. - Screen other Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃, but be aware that this may alter the stereoselectivity. |
| Solvent | The solvent can influence the reactivity of the Lewis acid and the stability of the intermediates. | - Dichloromethane (CH₂Cl₂) is a standard solvent for this reaction. Ensure it is anhydrous. |
| Temperature | Low temperatures are crucial to minimize side reactions and enhance stereoselectivity. | - The reaction is typically run at very low temperatures, such as -40 °C to -20 °C.[9] Precise temperature control is essential. |
Key Transformation in Aprepitant Synthesis
Caption: Key components for the stereoselective trans-acetalization in the synthesis of an Aprepitant intermediate.[9]
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
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Organic Chemistry Portal. Morpholine synthesis. [Link]
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Ney, J. E., & Wolfe, J. P. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Angewandte Chemie International Edition, 43(28), 3605-3608. [Link]
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Dormer, P. G. (2010). Chapter 10 Synthesis of aprepitant. In Practical Synthetic Organic Chemistry (pp. 255-275). Wiley. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9174-9178. [Link]
-
Reddy, K. L., & Reddy, M. A. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 5(21), 3979–3981. [Link]
-
Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6533. [Link]
-
ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
-
ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]
- Google Patents.
-
Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Ziyaei, A., et al. (2015). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 51(63), 12592-12595. [Link]
-
Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(13), 1642-1647. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
McCallum, T., et al. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 144(30), 13685–13693. [Link]
-
Foley, D. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 514–520. [Link]
-
Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Johnston, J. N., & Anderson, K. W. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(30), 5541–5545. [Link]
-
YouTube. Morpholine Preparation from Diethanolamine. [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592–595. [Link]
-
ResearchGate. ChemInform Abstract: New Strategy for the Synthesis of Substituted Morpholines. [Link]
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Technical Support Center: 4-Boc-3-(2-carboxy-ethyl)-morpholine
Welcome to the technical support center for 4-Boc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this valuable synthetic building block. By understanding the chemical nature of this compound, you can ensure its integrity throughout your experimental workflows.
Introduction
This compound is a bifunctional molecule incorporating a morpholine scaffold, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protected amine. The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the morpholine ring. This guide will provide a detailed overview of these characteristics, offering practical advice for storage and handling, troubleshooting potential issues, and answering frequently asked questions.
Stability Profile
The chemical stability of this compound is a function of its constituent parts: the Boc-protected amine and the morpholine ring structure.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a broad range of conditions.[1] It is notably stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[2][3] However, its key characteristic is its lability under acidic conditions.[4] This allows for its selective removal in the presence of other protecting groups. The Boc group can also be cleaved at elevated temperatures, offering an acid-free deprotection strategy.[5][6]
-
The Morpholine Ring: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality (in its unprotected form). The ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar cyclic amines like piperidine.[7] The morpholine ring itself is chemically robust and is a common scaffold in pharmaceuticals due to its favorable physicochemical properties.[8][9] It is generally stable, though it can be degraded under harsh thermal conditions, typically at temperatures above 150°C.[5]
The presence of the 2-carboxy-ethyl side chain does not significantly alter the fundamental stability of the Boc group or the morpholine ring under typical laboratory conditions.
Recommended Storage Conditions
For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. Based on supplier recommendations and the general stability of Boc-protected amino acids, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Lower temperatures minimize the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to slow degradation over time. |
| Container | Tightly sealed, amber glass vial. | Protects from moisture and light.[10] |
| Form | Solid (as supplied). | Storing the compound as a solid is preferable to in-solution storage to prevent solvent-mediated degradation. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected loss of Boc group (e.g., as observed by NMR or LC-MS). | Accidental exposure to acidic conditions. This can include acidic solvents, reagents, or even trace acidic impurities on glassware. | Ensure all solvents and reagents are neutral or basic. Use base-washed glassware. If performing chromatography, avoid acidic mobile phases unless deprotection is intended.[11] |
| Thermal degradation. | Avoid prolonged heating of the compound, especially in solution. Thermal deprotection can occur at elevated temperatures.[5][6] | |
| Compound appears wet or oily. | Hygroscopicity. The carboxylic acid and morpholine moieties can attract water. | Store in a desiccator over a suitable drying agent. Handle quickly in a low-humidity environment. |
| Discoloration of the solid compound. | Potential slow oxidation or degradation. | Store under an inert atmosphere and protect from light. If discoloration is significant, re-purification may be necessary before use. |
| Incomplete reaction when using the carboxylic acid for amide coupling. | The carboxylic acid may be protonated, reducing its nucleophilicity for activation. | Ensure appropriate basic conditions for the coupling reaction to deprotonate the carboxylic acid. |
| Steric hindrance from the Boc group and the morpholine ring. | Use a more potent coupling agent or extend the reaction time. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common organic solvents?
A1: As a solid, the compound is quite stable. When dissolved, its stability depends on the solvent. It is expected to be stable in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) at room temperature for typical reaction times. Protic solvents like methanol and ethanol are also generally acceptable, but prolonged storage in these solvents is not recommended due to the potential for slow esterification of the carboxylic acid if an acid catalyst is present. Acidic solvents or solvents containing acidic impurities will lead to the cleavage of the Boc group.
Q2: Can I store this compound in a solution for later use?
A2: It is highly recommended to store the compound as a solid. If you must store it in solution for a short period, use a dry, aprotic solvent and store at -20°C under an inert atmosphere. Avoid storing in solution for extended periods to prevent potential degradation.
Q3: What are the primary degradation pathways for this molecule?
A3: The most likely degradation pathway under experimental conditions is the acid-catalyzed cleavage of the Boc group, which results in the formation of isobutylene, carbon dioxide, and the free amine.[] At very high temperatures, thermal elimination of the Boc group can also occur.[6] The morpholine ring and the carboxy-ethyl side chain are generally stable under conditions that would cleave the Boc group.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photostability of this exact molecule, many organic compounds can degrade upon prolonged exposure to UV light. It is good laboratory practice to store it in an amber vial and protect it from direct light.
Q5: What are the known incompatibilities for this compound?
A5: The primary incompatibility is with strong acids (e.g., trifluoroacetic acid, hydrochloric acid) which will rapidly cleave the Boc group.[4] It is also incompatible with strong oxidizing agents. Due to the carboxylic acid functionality, it will react with bases.
Experimental Protocols
Protocol 1: Standard Handling and Preparation of a Stock Solution
This protocol outlines the recommended procedure for handling the solid compound and preparing a stock solution for immediate use.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, quickly weigh the desired amount of the solid into a clean, dry vial. Minimize the time the container is open to the atmosphere.
-
Dissolution: Add the desired volume of a dry, aprotic solvent (e.g., DMF or DCM) to the vial to achieve the target concentration.
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Use: Use the freshly prepared solution immediately in your experiment.
-
Storage of Unused Solid: Tightly reseal the original container, purge with an inert gas if possible, and store at the recommended temperature.
Visualizing Stability and Handling
Degradation Pathway
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Acid-catalyzed deprotection of the Boc group.
Recommended Handling and Storage Workflow
A logical workflow for the proper handling and storage of this compound to ensure its stability.
Caption: Workflow for handling and storage.
References
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Ataman Kimya. MORPHOLINE. [Link]
-
Wikipedia. Morpholine. [Link]
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OGSCM Company. Morpholine Chemical. [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
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National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
ElectronicsAndBooks. Enzymatic resolution of cyclic N-Boc protected b-aminoacids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]
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Taylor & Francis Online. Morpholine – Knowledge and References. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
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Quora. How long can one store amino acids at room temperature? [Link]
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PubMed. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]
-
ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
-
ResearchGate. UV spectrum of β-CD before and after t-BOC group modification. [Link]
-
Emory University. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. [Link]
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ResearchGate. Mixtures Not Complying With Specifications. [Link]
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Technical Support Center: Coupling of 4-Boc-3-(2-carboxy-ethyl)-morpholine with Amines
Welcome to the technical support resource for the amide coupling of 4-Boc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our goal is to help you navigate the complexities of this specific amide bond formation, ensuring successful and reproducible outcomes in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the coupling reaction. Each issue is analyzed for its probable causes, followed by actionable solutions.
Issue 1: Low to No Product Yield
This is one of the most common challenges in amide bond formation. Several factors can contribute to a poor yield.[1]
Probable Causes:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Incomplete activation is a primary reason for low yields.[1]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and thus unreactive.[1]
-
Steric Hindrance: The bulky Boc-protecting group on the morpholine ring, or bulky substituents on the amine, can sterically hinder the approach of the reactants.[2]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[1]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or choice of base can significantly impede the reaction.[1][3]
Solutions:
-
Optimize Carboxylic Acid Activation:
-
Choice of Coupling Reagent: For sterically hindered substrates like this compound, stronger coupling reagents are often necessary. Consider using uronium/aminium-based reagents like HATU, HBTU, or HCTU, which are known for their high reactivity and efficiency.[2][4][5] Phosphonium-based reagents like PyBOP are also excellent choices, particularly for minimizing racemization.[2]
-
Use of Additives: When using carbodiimide coupling reagents like EDC or DCC, the inclusion of additives such as HOBt or HOAt is crucial.[4][5][6] These additives form active esters that are more stable than the initial O-acylisourea intermediate, suppressing side reactions like N-acylurea formation and reducing racemization.[7]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and additive (if applicable) to stir for a period (e.g., 15-30 minutes) before adding the amine. This ensures the complete formation of the activated intermediate.
-
-
Ensure Amine Nucleophilicity:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2][5] These bases will deprotonate any amine salt present without competing as a nucleophile. Typically, 2-4 equivalents of base are used.[3]
-
pH Control: Maintain the reaction mixture at a slightly basic pH (around 8-9) to ensure the amine remains in its free, nucleophilic form.[2]
-
-
Mitigate Steric Hindrance:
-
Elevated Temperature: Cautiously increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier caused by steric hindrance. Monitor the reaction closely for potential side reactions or degradation.
-
Longer Reaction Times: Sterically hindered couplings may require extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Maintain Anhydrous Conditions:
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions.
Probable Causes:
-
N-acylurea Formation: When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7][9]
-
Racemization: If the carbon adjacent to the carboxylic acid is a stereocenter, there is a risk of epimerization under the reaction conditions.[4][10]
-
Formation of Symmetric Anhydride: The O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[7][9] While this anhydride can still react to form the desired amide, it consumes an extra equivalent of the carboxylic acid.
-
Guanidinylation of Amine: Uronium/aminium reagents like HATU or HBTU can react with the primary amine to form a guanidinium byproduct if the coupling reagent is used in excess.[5]
Solutions:
-
Suppress N-acylurea Formation: Always use an additive like HOBt or HOAt when employing carbodiimide coupling agents.[5][7] The additive rapidly traps the O-acylisourea to form an active ester, which is not prone to this rearrangement.[7]
-
Minimize Racemization:
-
Use Additives: HOBt and, particularly, its 7-aza derivative HOAt are highly effective at suppressing racemization.[4][6]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize epimerization.[1]
-
Reagent Choice: Phosphonium salt reagents like PyBOP are known for low levels of racemization.[2]
-
-
Control Stoichiometry:
Issue 3: Difficulty in Product Purification
Challenges in isolating the pure product can arise from byproducts with similar properties to the desired amide.
Probable Causes:
-
Urea Byproducts: DCC forms dicyclohexylurea (DCU), which is insoluble in many organic solvents and can often be filtered off.[6][11] However, EDC forms a water-soluble urea byproduct, which is removed during aqueous workup.[6][7] The urea from DIC is more soluble and can complicate chromatography.[4]
-
Excess Reagents: Unreacted starting materials or excess coupling reagents can co-elute with the product during chromatography.
-
Polar Byproducts: Byproducts from HOBt, HOAt, and uronium/phosphonium reagents are generally water-soluble and can be removed with an aqueous wash.[5]
Solutions:
-
Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1] Perform extractions with a suitable organic solvent (e.g., ethyl acetate, DCM).[1] Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities like excess amine and DIPEA, while a mild base wash (e.g., saturated NaHCO₃) can remove acidic impurities like excess carboxylic acid and HOBt.
-
Choice of Reagents for Easier Purification:
-
Chromatography: Flash column chromatography on silica gel is typically effective for final purification.[12] A gradient elution system (e.g., hexanes/ethyl acetate or DCM/methanol) is often required to separate the product from any remaining impurities.
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling this compound?
There is no single "best" reagent, as the optimal choice depends on the specific amine being used and the reaction scale. However, for a sterically hindered substrate like this, high-reactivity reagents are recommended.
| Reagent Class | Examples | Strengths | Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, fast reaction times, good for hindered couplings.[2][4] | More expensive; can cause guanidinylation of the amine if used in excess.[5] |
| Phosphonium | PyBOP, PyAOP | High reactivity, low racemization, byproducts are non-carcinogenic.[2] | Can be more expensive than carbodiimides. |
| Carbodiimide | EDC, DIC, DCC | Cost-effective, widely available.[4][6] | Less reactive, require an additive (HOBt, HOAt) to suppress side reactions and racemization.[4][10] |
Recommendation: Start with a combination like EDC/HOAt/DIPEA or HATU/DIPEA . The EDC/HOAt/DIPEA system has been shown to be highly effective for a wide range of carboxylic acids and amines.[13]
Q2: What is the ideal solvent for this reaction?
The most commonly used and effective solvents are anhydrous polar aprotic solvents.
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for most reactants. Ensure it is anhydrous as it is hygroscopic.[8]
-
Dichloromethane (DCM): A good choice, especially if the reactants are sufficiently soluble. It is less hygroscopic than DMF.[1]
-
Acetonitrile (ACN): Can also be effective and is sometimes used.[14]
Avoid protic solvents like alcohols, as they can react with the activated carboxylic acid intermediate.
Q3: How do I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting carboxylic acid, the amine, and the reaction mixture. The product should have a different Rf value from the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the product mass, as well as detect any side products.[1]
Q4: My amine is an aniline derivative (electron-deficient). Are there any special considerations?
Yes, electron-deficient amines are less nucleophilic and can be more challenging to couple.
-
Use a stronger activation method: HATU is often superior for coupling to less nucleophilic amines.
-
Consider DMAP as a catalyst: In some cases, adding a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can accelerate the reaction, as it acts as a highly effective acyl transfer agent.[14] However, be aware that DMAP can increase the risk of racemization.[4]
-
Increase Temperature: Gently heating the reaction may be necessary to drive it to completion.
III. Experimental Protocols & Methodologies
Protocol 1: General Coupling Procedure using HATU
This protocol provides a robust starting point for the coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA and stir for another 5 minutes (pre-activation).
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. Reactions are often complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Coupling Procedure using EDC/HOBt
This is a more cost-effective, yet highly effective, alternative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound, HOBt, and the amine in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the mixture.
-
Add EDC·HCl portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by LC-MS or TLC.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
IV. Diagrams & Visualizations
Amide Coupling General Mechanism
Caption: General workflow for amide bond formation.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low yield issues.
V. References
-
Chem-Space. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec Peptides. Carbodiimides and Additives. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
National Center for Biotechnology Information. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
Ghosez, L., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
Baron, A., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nucleic Acids Research. [Link]
-
Green Chemistry. BORIS Portal. [Link]
-
ResearchGate. Representative morpholine ring formation. Reagents and conditions. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (2006). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
National Center for Biotechnology Information. (2020). Late-Stage C–H Functionalization of Azines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 4-Boc-3-(2-carboxy-ethyl)-morpholine
Welcome to the technical support guide for the analytical assessment of 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS: 885274-05-5, Formula: C₁₂H₂₁NO₅, Mol. Weight: 259.30 g/mol )[1]. This document is designed for researchers, quality control analysts, and drug development professionals. It provides in-depth, field-proven insights into the common analytical techniques used to determine the purity of this critical intermediate, complete with troubleshooting guides and validated starting protocols.
The purity of any pharmaceutical intermediate is non-negotiable. It directly impacts the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering you to not only execute but also troubleshoot your analyses effectively.
Logical Workflow for Purity Determination
A robust purity assessment is not reliant on a single technique but is a confluence of orthogonal methods. Structural confirmation, impurity profiling, and quantification are best achieved by combining chromatographic and spectroscopic data. The following workflow illustrates a comprehensive approach.
Caption: Comprehensive Purity Assessment Workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile, polar molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination. It excels at separating the main component from process-related impurities and degradation products.
Frequently Asked Questions (HPLC)
Q: What is the most suitable column and mobile phase for this analysis? A: A C18 (octadecyl) column is the universal starting point for RP-HPLC. Given the presence of a carboxylic acid, a buffered mobile phase is critical to ensure peak shape and reproducible retention. Unbuffered conditions will lead to the carboxylate anion and the neutral acid co-existing, resulting in severe peak tailing. We recommend a gradient elution using an acidified water/acetonitrile mobile phase. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the carboxyl group, promoting a single analyte form and sharp, symmetrical peaks.
Q: Why is UV detection challenging for this molecule? A: The this compound structure lacks a significant UV chromophore. The Boc-carbamate and morpholine ether functionalities have very low UV absorbance. Therefore, detection must be performed at a low wavelength, typically between 200-215 nm. At this wavelength, baseline noise from the mobile phase (especially with acetonitrile) can be a challenge. Using high-purity solvents and a clean system is paramount. For higher sensitivity and impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Q: How should I prepare my sample for injection? A: The key is to dissolve the sample in a solvent that is compatible with, and ideally weaker than, the initial mobile phase composition. Dissolving in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion. A 50:50 mixture of water and acetonitrile is a robust choice. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system, which is a primary cause of high backpressure[2].
HPLC Troubleshooting Guide
This decision tree provides a logical path to diagnosing common HPLC issues.
Caption: HPLC Troubleshooting Decision Tree.
| Issue | Common Causes | Recommended Actions |
| High Backpressure | Particulate buildup in inline filter, guard column, or column inlet frit; precipitated mobile phase buffer. | Systematically isolate the source of pressure by removing the column, then the guard column.[2] Flush the system with an appropriate solvent (e.g., warm water for buffer precipitation). Replace filters as needed.[3] |
| Low or Fluctuating Pressure | Leak in the system (fittings, pump seals); air bubbles in the pump head; incorrect mobile phase composition.[4] | Check all fittings for leaks.[5] Purge the pump to remove air bubbles.[4][5] Ensure mobile phase components are miscible and properly degassed.[5] |
| Peak Tailing | Secondary silanol interactions; column overload; mobile phase pH inappropriate for the analyte (causes partial ionization). | Ensure mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Reduce sample concentration. If the problem persists, use a column with end-capping or switch to a different column chemistry. |
| Peak Splitting | Column void or damage at the inlet; partially blocked frit; sample solvent is much stronger than the mobile phase.[2][3] | Reverse-flush the column (if permitted by the manufacturer). Ensure the sample solvent is similar to or weaker than the initial mobile phase.[3] If a void is suspected, the column may need replacement. |
| Baseline Noise or Drift | Contaminated mobile phase; detector lamp failing; column temperature fluctuations; air in the system.[4] | Prepare fresh mobile phase with high-purity solvents.[4] Use a column oven for temperature control.[4] Degas the mobile phase thoroughly.[3] |
| No Peaks Observed | Incorrect detector wavelength; sample too dilute; injector failure; detector lamp is off.[2] | Verify detector settings and lamp status. Inject a known standard to confirm system performance. Check for obstructions in the sample loop or needle.[2][5] |
Starting HPLC Protocol
This method serves as a robust starting point for method development.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in 1:1 Water:Acetonitrile. Filter through a 0.45 µm PTFE or nylon syringe filter.
Spectroscopic Methods: Confirmation and Orthogonal Assessment
While HPLC is excellent for quantification, spectroscopic methods are essential for confirming the identity of the main peak and any major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and environment of protons. For this compound, expect to see a large singlet around 1.4 ppm for the 9 protons of the Boc group, and a series of complex multiplets between ~2.0-4.0 ppm for the morpholine ring and ethyl side chain protons. The pattern of the morpholine ring protons can be distinctive.[6]
-
¹³C NMR: Confirms the carbon skeleton. Look for the carbonyls of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), and the characteristic carbons of the morpholine ring (~45-70 ppm).
-
Quantitative NMR (qNMR): Can be used as a primary method for determining purity against a certified internal standard, providing a result independent of the analyte's response factor in other techniques.
-
Troubleshooting: Broad peaks can indicate aggregation or the presence of paramagnetic impurities; filter the sample and ensure proper shimming. The presence of unexpected signals points to impurities, which can often be identified by comparison with spectra of known starting materials or by using 2D NMR techniques (COSY, HSQC).
Mass Spectrometry (MS)
MS provides crucial molecular weight information, confirming the identity of the main component and helping to identify unknown impurities.
-
Technique: Electrospray Ionization (ESI) is ideal due to the polarity of the molecule.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): 260.14 m/z
-
Positive Mode ([M+Na]⁺): 282.12 m/z
-
Negative Mode ([M-H]⁻): 258.13 m/z
-
-
Application: When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to each peak in the chromatogram, which is invaluable for impurity identification.
-
Troubleshooting: A weak or absent signal may be due to incorrect source parameters or sample suppression. Optimize voltages and gas flows. If analyzing in negative mode, ensure the mobile phase is not strongly acidic, which can suppress deprotonation.
Summary of Analytical Parameters
| Technique | Parameter | Recommended Starting Point / Expected Result | Rationale / Key Insight |
| HPLC | Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group, ensuring sharp peaks. | |
| Detection | UV at 210 nm or Mass Spectrometry | Low UV detection is necessary due to the lack of a strong chromophore. MS provides higher sensitivity and specificity. | |
| NMR | Solvent | CDCl₃, DMSO-d₆, or MeOD | Choice depends on solubility and desired proton exchange behavior. |
| Key ¹H Signals | ~1.4 ppm (s, 9H, Boc), 2.0-4.0 ppm (m, morpholine/ethyl protons) | Unambiguous confirmation of the Boc protecting group and core structure. | |
| MS | Ionization | Electrospray Ionization (ESI) | Best for polar, non-volatile molecules. |
| Expected Ion | [M+H]⁺ at 260.14 m/z | Confirms the molecular weight of the parent compound. |
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Health Insights. (2023, January 16). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips [Video]. YouTube. Retrieved from [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
NIST. (n.d.). Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
Sources
Technical Support Center: Managing Impurities in Large-Scale Morpholine Derivative Synthesis
Welcome to the technical support center dedicated to addressing the challenges of impurity management in the large-scale synthesis of morpholine derivatives. As a cornerstone in the development of numerous active pharmaceutical ingredients (APIs), from the antibiotic linezolid to the anticancer agent gefitinib, morpholine's reactivity and versatility are invaluable.[1][2] However, this reactivity also presents challenges in controlling the formation of impurities that can compromise the final product's safety, efficacy, and stability.[3][4]
This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and standardized protocols. Our approach is rooted in explaining the causal links between process parameters and impurity profiles, empowering you to develop robust, self-validating control strategies.[5][6]
Section 1: Frequently Asked Questions (FAQs) - Impurity Formation & Characterization
This section addresses fundamental questions regarding the origin and identification of impurities in syntheses involving morpholine.
Q1: What are the most common types of impurities encountered in morpholine derivative synthesis?
Impurities in morpholine derivative syntheses can be broadly categorized based on their origin. A proactive control strategy begins with identifying all potential impurities.[5][7]
| Impurity Category | Common Examples & Potential Sources | Recommended Primary Analytical Technique |
| Organic Impurities | Starting Materials & Intermediates: Unreacted morpholine, diethylene glycol (a common precursor for morpholine), or other key starting materials.[2][8][9] | HPLC-UV, GC-FID (for volatile compounds) |
| Reaction By-products: Resulting from side reactions such as over-alkylation, N-oxidation, or incomplete cyclization. | HPLC-MS, LC-MS/MS for identification | |
| Degradation Products: Formed during synthesis or storage due to exposure to heat, light, pH extremes, or oxygen.[10][11] | Stability-indicating HPLC-UV/DAD method | |
| Residual Solvents | Processing solvents used during reaction, work-up, or crystallization (e.g., Toluene, Methanol, Acetonitrile). | Headspace Gas Chromatography (GC-HS) |
| Inorganic Impurities | Reagents, catalysts (e.g., Nickel, Palladium, Rhodium), or inorganic salts from work-up procedures.[12] | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
| Elemental Impurities | Contaminants from manufacturing equipment, catalysts, or raw materials (e.g., As, Pb, Cd, Hg). | ICP-MS |
Q2: How do critical process parameters (CPPs) influence the formation of these impurities?
The formation, fate, and purge of impurities are intrinsically linked to the manufacturing process conditions.[3] Understanding these relationships is fundamental to Quality by Design (QbD) and impurity control.[6][13]
-
Temperature: Elevated temperatures can accelerate reaction rates, but often disproportionately increase the rate of side reactions or degradation, leading to a higher impurity profile. For instance, thermal stress can cause decomposition of intermediates.[14]
-
Reagent Stoichiometry & Addition Rate: Incorrect molar ratios of reactants can lead to an excess of unreacted starting materials. Slow, controlled addition of a highly reactive reagent can often minimize the formation of by-products like di-substituted or over-alkylated impurities.
-
pH and Solvent: The pH of the reaction medium can be critical. For morpholine, a secondary amine, its basicity and nucleophilicity are pH-dependent.[1] The choice of solvent can influence reaction pathways and the solubility of impurities, affecting their removal during work-up and crystallization.[5]
-
Catalyst: The type and concentration of the catalyst can impact both reaction efficiency and impurity formation. For example, in reductive amination processes using diethylene glycol and ammonia to form morpholine, the choice of hydrogenation catalyst (e.g., Nickel-Copper-Chromium) is critical.[12] Catalyst residues themselves can be classified as impurities.
Q3: What are the primary analytical techniques for identifying and quantifying impurities in morpholine derivatives?
A multi-faceted analytical approach is essential for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying organic impurities. A well-developed, stability-indicating HPLC method is crucial for separating all impurities from the main API peak.[11]
-
Detection: Diode-Array Detection (DAD) or UV detection is common. For impurities lacking a UV chromophore, Mass Spectrometry (MS) provides invaluable mass information for identification.[6]
-
-
Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents (GC-HS) and volatile starting materials.[6][15]
-
Ion Chromatography (IC): Morpholine itself lacks a strong UV chromophore, making trace-level quantification challenging with standard HPLC-UV. IC with suppressed conductivity detection is a highly sensitive and selective alternative for determining residual morpholine.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities once they have been isolated.[6]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard for quantifying trace elemental impurities according to ICH Q3D guidelines.[7]
Q4: What are the key regulatory thresholds for impurities that I need to be aware of?
The International Council for Harmonisation (ICH) provides guidelines that are the global standard. The most relevant for API synthesis are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[7][16][17] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table summarizes the general thresholds from ICH Q3A. Specific cases may vary. Always consult the latest official guidelines.[7] |
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides a structured approach to resolving common issues encountered during large-scale synthesis.
Scenario 1: A new, unknown impurity peak appears consistently above the reporting threshold in my HPLC analysis.
The appearance of a new impurity can jeopardize batch release and indicates a potential shift in the process or raw materials. A systematic investigation is required.
Caption: Troubleshooting workflow for an unknown impurity.
Causality & Action:
-
Initial Characterization: The first step is to gather as much information as possible non-invasively. LC-MS provides the molecular weight, which is a critical clue to the impurity's identity (e.g., is it a dimer of the API? Is it a starting material plus a fragment?).[6]
-
Source Investigation: Concurrently, review all process documentation. A change in the supplier of a starting material or a slight deviation in reaction temperature could be the root cause.
-
Isolation and Identification: If the impurity cannot be identified from initial data, it must be isolated for definitive structural analysis by NMR.[6][10] This identified structure is key to understanding its formation mechanism.
-
Mitigation Strategy: Once the structure and likely formation pathway are known, a targeted control strategy can be developed. This may involve adjusting process parameters to disfavor the side reaction or redesigning the purification step (e.g., changing crystallization solvents) to more effectively remove it.[5]
Scenario 2: The final API has high levels of residual morpholine.
Residual morpholine is a common process-related impurity. Its presence above specification indicates either an incomplete reaction or an inefficient purification process.
Solutions:
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the limiting reagent is not morpholine, or adjust the molar ratio to drive the reaction further to completion.
-
Reaction Time/Temperature: Analyze reaction kinetics to confirm the process is running for a sufficient duration to maximize conversion.
-
-
Enhance Purification:
-
Aqueous Wash: Morpholine is a base and is highly soluble in water. Introducing an acidic wash (e.g., dilute HCl or citric acid) during the work-up will protonate the residual morpholine, forming a salt that partitions into the aqueous phase, effectively removing it from the organic product stream.
-
Solvent Selection: During crystallization, select a solvent system where the desired morpholine derivative has low solubility, but morpholine itself is highly soluble. This maximizes the purging of the impurity into the mother liquor.
-
Scenario 3: Product morphology has changed to fine needles, causing filtration and drying issues.
A change in crystal habit, such as the formation of fine needles, is often caused by the presence of impurities that selectively adsorb to certain crystal faces, inhibiting growth on those faces and promoting elongation.[18]
Solutions:
-
Identify the Culprit: Analyze the product for low-level impurities that may have increased in concentration. Structurally similar impurities are often the cause.[18]
-
Modify Crystallization Protocol:
-
Cooling Rate: A slower cooling rate provides more time for orderly crystal growth and can sometimes result in more equilateral crystals.
-
Solvent System: Experiment with different solvent or anti-solvent systems. The solvent can have a profound impact on crystal morphology.
-
Reslurrying: Slurrying the needle-like product in a suitable solvent can sometimes lead to a solvent-mediated transformation into a more stable and desirable crystal form.[18]
-
Section 3: Key Experimental Protocols & Workflows
Adherence to standardized protocols is essential for reproducible results and robust impurity control.
Protocol 1: General Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a starting point for developing a stability-indicating method for a neutral or basic morpholine derivative.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD at a wavelength appropriate for the API (e.g., 254 nm) and/or MS detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
System Suitability: Before analysis, inject a standard solution to verify resolution, tailing factor, and reproducibility as per internal SOPs or pharmacopeial guidelines.
Protocol 2: Workflow for Forced Degradation (Stress Testing)
Forced degradation studies are critical for identifying potential degradation products and demonstrating the specificity of an analytical method.[11][14]
Caption: Workflow for a forced degradation study.
Typical Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solution/solid sample exposed to ICH-specified light conditions (UV/Vis).
Analysis: Each stressed sample is analyzed by the primary HPLC method. The goal is to achieve 5-20% degradation of the main peak. The chromatograms are evaluated to ensure all new degradation peaks are well-resolved from the main peak and from each other.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- Pharma Knowledge Forum. (2024, October 20). Impurities Control Strategies In Pharmaceuticals: Why & How.
- Pharma Pathway. (2025, April 2). How To Control Impurities In Pharmaceuticals.
- Regis Technologies, Inc. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
- European Medicines Agency (EMA). (n.d.). Quality: impurities.
- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- AIFA. (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects.
- Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Boc-3-(2-carboxy-ethyl)-morpholine and Standard Boc-Protected Amino Acids in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of amino acid building blocks is a critical decision that profoundly influences the outcome of peptide synthesis and the pharmacological properties of the final molecule. While the 20 proteinogenic amino acids form the bedrock of peptide chemistry, the incorporation of non-natural amino acids offers a powerful strategy to modulate peptide conformation, enhance stability, and improve drug-like properties.[1][2]
This guide provides an in-depth technical comparison of 4-Boc-3-(2-carboxy-ethyl)-morpholine , a unique non-natural amino acid, with standard Boc-protected aliphatic, aromatic, and cyclic amino acids commonly employed in Solid-Phase Peptide Synthesis (SPPS). We will explore the nuanced differences in their performance, supported by established experimental principles, and provide practical protocols for their use.
The Unique Profile of this compound
This compound is a conformationally constrained amino acid analogue. Its structure is characterized by a morpholine ring, which replaces the linear side chain of natural amino acids, and a propanoic acid moiety that provides the carboxylic acid functionality for peptide bond formation. The N-terminal amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it fully compatible with the well-established Boc/Bzl strategy in SPPS.[3]
The morpholine ring is not merely a steric element; it introduces a unique set of physicochemical properties. The ether oxygen within the ring can act as a hydrogen bond acceptor, potentially influencing peptide secondary structure and improving solubility.[4] In the realm of medicinal chemistry, the morpholine moiety is often incorporated into small molecules to enhance aqueous solubility, improve metabolic stability, and increase central nervous system (CNS) permeability.[5]
Comparative Performance in Boc-SPPS
The successful incorporation of an amino acid into a growing peptide chain hinges on several factors: its solubility in synthesis solvents, the efficiency of the coupling reaction, and the ease of Boc deprotection. Below, we compare the projected performance of this compound with three representative standard Boc-amino acids: Boc-Glycine (aliphatic), Boc-L-Phenylalanine (aromatic), and Boc-L-Proline (cyclic).
Physicochemical Properties and Solubility
Effective peptide synthesis requires that the protected amino acids are readily soluble in the solvents used for coupling reactions, most commonly N,N-dimethylformamide (DMF) and dichloromethane (DCM).[6]
Table 1: Comparison of Physicochemical Properties and Solubility
| Parameter | This compound | Boc-Glycine | Boc-L-Phenylalanine | Boc-L-Proline |
| Molecular Weight | 259.30 g/mol [2] | 175.19 g/mol | 265.31 g/mol | 215.25 g/mol |
| Structure | Cyclic, Heterocyclic | Aliphatic, Acyclic | Aromatic, Acyclic | Cyclic, Secondary Amine |
| Projected Solubility in DMF | High | High | Good | High |
| Projected Solubility in DCM | Moderate to High | Moderate | Good | High[7] |
| Key Structural Feature | Morpholine ring | Unsubstituted side chain | Benzyl side chain | Pyrrolidine ring |
The presence of the polar ether linkage in the morpholine ring of this compound is anticipated to enhance its solubility in polar aprotic solvents like DMF, potentially more so than highly hydrophobic amino acids. Studies on morpholine-based coupling reagents have demonstrated their enhanced solubility, a property that can be extrapolated to morpholine-containing amino acids.[4] This is a significant advantage, as poor solubility of protected amino acids can lead to incomplete coupling and the formation of deletion sequences.
Reactivity in Peptide Synthesis: Coupling and Deprotection
The efficiency of peptide bond formation and the subsequent removal of the Boc protecting group are critical for achieving high-yield synthesis of the target peptide.
Table 2: Projected Performance in Boc-SPPS
| Parameter | This compound | Boc-Glycine | Boc-L-Phenylalanine | Boc-L-Proline |
| Projected Coupling Efficiency | ~98-99% | >99% | >99% | ~98-99.5%[8] |
| Typical Coupling Time | 1 - 4 hours (potential for double coupling) | 1 - 2 hours | 1 - 2 hours | 1 - 4 hours (potential for double coupling)[8] |
| Steric Hindrance | Moderate (secondary amine) | Low | Moderate | Moderate (secondary amine) |
| Boc Deprotection Time (50% TFA in DCM) | 20 - 30 minutes | 20 - 30 minutes | 20 - 30 minutes | 20 - 30 minutes |
| Potential Side Reactions | Slower coupling kinetics due to secondary amine | None | None | Slower coupling kinetics; less prone to diketopiperazine formation in Boc-SPPS compared to Fmoc-SPPS.[8] |
Like proline, this compound is a secondary amine, which can lead to slower coupling kinetics compared to primary amines due to increased steric hindrance at the nitrogen atom.[8] Therefore, it may be necessary to employ extended coupling times or a double coupling strategy to ensure complete reaction. Monitoring the coupling reaction with a test specific for secondary amines, such as the isatin or chloranil test, is highly recommended.[8]
The deprotection of the Boc group is an acid-catalyzed process, typically using 50% trifluoroacetic acid (TFA) in DCM.[9] The electronic environment of the Boc group on the morpholine nitrogen is not expected to significantly alter the kinetics of this reaction compared to other Boc-protected amino acids. Therefore, standard deprotection times of 20-30 minutes should be sufficient.
Impact on Peptide Structure and Properties
The incorporation of non-natural amino acids is a key strategy for influencing the secondary structure of peptides. The cyclic nature of the morpholine ring in this compound introduces a conformational constraint on the peptide backbone, similar to proline.[10] This can be leveraged to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.
The ability of the morpholine oxygen to participate in hydrogen bonding can further stabilize local conformations. By restricting the conformational freedom of the peptide, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher binding affinity and specificity.
Experimental Protocols
The following are detailed, self-validating protocols for the incorporation of a Boc-protected amino acid in a standard SPPS workflow.
Boc Deprotection Protocol
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.
Neutralization Protocol
This step is crucial to deprotonate the N-terminal amine salt formed during deprotection, rendering it nucleophilic for the subsequent coupling reaction.
-
Base Wash: Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 1 minute each).
-
Final Washes: Wash the resin with DCM (5 times) to remove excess base. The resin is now ready for the coupling step.
Coupling Protocol (using HBTU/DIEA)
This protocol describes the activation and coupling of the incoming Boc-amino acid.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). Add DIEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction. For primary amines (e.g., from Glycine or Phenylalanine), use the Kaiser test. For secondary amines (e.g., from Proline or this compound), use the isatin or chloranil test. A negative test indicates complete coupling.
-
Recoupling (if necessary): If the monitoring test is positive, drain the reaction solution, wash the resin with DCM, and repeat the coupling step with a freshly prepared solution of the activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualizing the Concepts
To better illustrate the key aspects of this guide, the following diagrams are provided.
Caption: A simplified workflow of the key steps in a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: A visual comparison of the structures of the discussed Boc-protected amino acids.
Conclusion
This compound represents a valuable addition to the toolkit of peptide chemists. While its performance in SPPS is projected to be similar to that of Boc-L-Proline, with the need for careful monitoring of coupling reactions due to its secondary amine nature, its true potential lies in the unique properties it can impart to the final peptide. The conformational constraint imposed by the morpholine ring, coupled with its potential to enhance solubility and other pharmacokinetic properties, makes it an attractive building block for the design of novel peptide therapeutics. As with any non-natural amino acid, empirical validation of its performance within a specific peptide sequence is essential for optimal results.
References
- Benchchem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Boc Amino Acids.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291-293.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Reddit. (2023). Boc De-protection. r/Chempros.
- Mthembu, S., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Hartwig, J., et al. (2010).
- ACS Publications. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ACS Publications. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry.
- PubMed. (2026).
- PMC. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
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- ACS Publications. (1998). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry.
- PMC. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Royal Society Publishing. (2023). initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions.
- PMC. (2010). Synthesis of Boc-protected bicycloproline.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PMC. (2009).
- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- ResearchGate. (2021). Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF)
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A Comparative Guide to the Synthetic Routes of 3-Substituted Morpholines
Introduction: The Significance of the 3-Substituted Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, such as improved water solubility and metabolic stability, make it a desirable component in drug design.[1][2][3] Specifically, substitution at the 3-position introduces a key chiral center, allowing for fine-tuning of a molecule's interaction with biological targets. The development of efficient and stereocontrolled methods to access these 3-substituted morpholines is therefore a critical endeavor for drug discovery professionals.[4]
This guide provides an in-depth comparison of three prominent strategies for the synthesis of 3-substituted morpholines:
-
Route A: Diastereoselective Alkylation of a Chiral Morpholinone
-
Route B: Reductive Amination of 3-Morpholinone Precursors
-
Route C: Catalytic Asymmetric Hydrogenation of Dehydromorpholines
Each route will be analyzed for its mechanistic underpinnings, substrate scope, and practical application, supported by experimental protocols and comparative data to inform your synthetic planning.
Route A: Diastereoselective Alkylation of a Chiral Morpholinone
This classical approach leverages a chiral auxiliary to direct the stereoselective installation of a substituent at the C3 position. By forming a chiral morpholinone, deprotonation creates a rigid enolate intermediate, where one face is sterically shielded by the auxiliary, guiding the incoming electrophile to the opposite face.
Mechanism and Rationale: The Power of Steric Hindrance
The key to this method is the creation of a conformationally locked enolate. The choice of a bulky chiral auxiliary, often derived from a readily available chiral amino alcohol, is paramount. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the resulting lithium enolate is stabilized. The auxiliary's substituents arrange themselves to minimize steric strain, effectively blocking one face of the enolate.[5] Consequently, the subsequent alkylation with an electrophile (e.g., an alkyl halide) occurs with high diastereoselectivity from the less hindered face.[5] The final step involves the reduction of the morpholinone carbonyl to yield the desired 3-substituted morpholine.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} end
Experimental Protocol: Synthesis of (3S)-3-Benzyl-4-Boc-morpholine
This protocol is a representative example of the diastereoselective alkylation approach.
-
Formation of the Chiral Morpholinone: To a solution of a chiral amino alcohol (1.0 equiv) in dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 equiv) and triethylamine (2.5 equiv) are added. The reaction is stirred for 2 hours at room temperature. After aqueous workup, the crude product is cyclized by treatment with a base such as potassium tert-butoxide in THF to yield the chiral morpholinone.
-
Diastereoselective Alkylation: The chiral morpholinone (1.0 equiv) is dissolved in dry THF and cooled to -78 °C. LDA (1.2 equiv) is added dropwise, and the solution is stirred for 1 hour. Benzyl bromide (1.5 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Reduction and Deprotection: The resulting alkylated morpholinone is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF. Subsequent protection of the nitrogen with a Boc group and removal of the chiral auxiliary yields the final product.
Comparative Data: Scope and Limitations
| Entry | Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Methyl Iodide | >95:5 | 85 |
| 2 | Benzyl Bromide | >95:5 | 90 |
| 3 | Allyl Bromide | 90:10 | 82 |
| 4 | Isopropyl Iodide | 85:15 | 70 |
Advantages:
-
High diastereoselectivity is achievable with appropriate chiral auxiliaries.
-
The method is robust and well-established.
-
A wide range of electrophiles can be used.
Limitations:
-
Requires stoichiometric amounts of the chiral auxiliary.
-
Multiple synthetic steps are necessary (formation of morpholinone, alkylation, reduction, removal of auxiliary).
-
The introduction of bulky electrophiles can lead to lower diastereoselectivity.[5]
Route B: Reductive Amination of 3-Morpholinone Precursors
Reductive amination is a powerful and versatile C-N bond-forming reaction. In the context of 3-substituted morpholines, this method typically involves the reduction of an intermediate imine or enamine formed from a 3-morpholinone precursor. This approach is particularly useful for late-stage functionalization.
Mechanism and Rationale: The Imine Intermediate
This strategy begins with a 3-morpholinone, which can be synthesized from an appropriate amino alcohol. The key step is the reaction of the morpholinone with an amine to form a cyclic iminium ion or a related intermediate. This electrophilic species is then reduced in situ by a hydride source, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to furnish the 3-substituted morpholine. The choice of reducing agent is critical; mild reagents are often preferred to avoid reduction of the starting ketone.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} end
Experimental Protocol: Synthesis of N-Benzyl-3-methylmorpholine
-
Reaction Setup: 3-Methyl-morpholin-5-one (1.0 equiv), benzylamine (1.2 equiv), and a catalytic amount of acetic acid are dissolved in a suitable solvent like methanol or dichloroethane.
-
Reduction: Sodium cyanoborohydride (1.5 equiv) is added portion-wise to the stirring solution at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by flash chromatography affords the desired N-benzyl-3-methylmorpholine.
Comparative Data: Scope and Limitations
| Entry | Amine (R-NH2) | Reducing Agent | Yield (%) |
| 1 | Benzylamine | NaBH3CN | 88 |
| 2 | Aniline | STAB | 75 |
| 3 | Cyclohexylamine | NaBH3CN | 92 |
| 4 | tert-Butylamine | STAB | 65 |
Advantages:
-
High functional group tolerance.[6]
-
Mild reaction conditions.[6]
-
A broad range of amines can be used, allowing for diverse substitutions.
Limitations:
-
If the 3-position is unsubstituted, the reaction can lead to N-alkylation without C3 substitution.
-
Stereocontrol can be challenging unless a chiral reducing agent or substrate is used.
-
The 3-morpholinone precursors may require multi-step synthesis.
Route C: Catalytic Asymmetric Hydrogenation of Dehydromorpholines
This modern approach offers an efficient and atom-economical route to enantiomerically enriched 3-substituted morpholines.[7][8][9] It relies on the use of a chiral transition metal catalyst to control the stereochemical outcome of a hydrogenation reaction.
Mechanism and Rationale: Chiral Catalyst Control
The synthesis begins with a dehydromorpholine, which is an enamine. The C=C double bond of the enamine coordinates to a chiral transition metal complex, typically containing rhodium or ruthenium with a chiral phosphine ligand.[7][8] Hydrogen gas then adds across the double bond in a stereocontrolled manner, directed by the chiral environment of the catalyst. The choice of ligand is crucial for achieving high enantioselectivity. Mechanistic studies suggest that interactions, such as hydrogen bonding between the substrate and the catalyst, can be critical for high levels of stereocontrol.[7][8][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} end
Experimental Protocol: Enantioselective Synthesis of (R)-3-Phenylmorpholine
-
Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)2]BF4 and a chiral bisphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent like THF.
-
Hydrogenation: The 3-phenyl-dehydromorpholine substrate is added to the catalyst solution. The reaction vessel is then charged with hydrogen gas (typically 1-50 atm) and stirred at room temperature until the reaction is complete.
-
Purification: After releasing the hydrogen pressure, the solvent is removed, and the product is purified by column chromatography to yield the enantioenriched 3-phenylmorpholine.
Comparative Data: Scope and Limitations
| Entry | Substituent (R) | Catalyst/Ligand | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | Phenyl | [Rh]/(R)-BINAP | 99 | 95 |
| 2 | 4-Methoxyphenyl | [Ru]/(S,S)-Ts-DPEN | >95 | 92 |
| 3 | Methyl | [Rh]/(R,R)-Me-DuPhos | 96 | 90 |
| 4 | Thienyl | [Rh]/(R)-BINAP | 98 | 93 |
Advantages:
-
High atom economy.
-
Catalytic amounts of the chiral source are required.
Limitations:
-
The synthesis of dehydromorpholine precursors can be challenging.
-
Chiral ligands and metal catalysts can be expensive.
-
The optimal catalyst and reaction conditions may need to be screened for each substrate.[12]
Conclusion and Recommendations
The choice of synthetic route to a 3-substituted morpholine depends heavily on the specific goals of the synthesis, including the desired stereochemistry, the scale of the reaction, and the availability of starting materials.
-
For robust, diastereoselective synthesis where the chiral starting materials are readily available , the Diastereoselective Alkylation of a Chiral Morpholinone (Route A) is a reliable choice.
-
When functional group tolerance and late-stage diversification are key , Reductive Amination (Route B) offers a versatile and powerful option.
-
For the most efficient and enantioselective synthesis , particularly for large-scale production where minimizing chiral waste is important, Catalytic Asymmetric Hydrogenation (Route C) represents the state-of-the-art.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to best achieve their molecular targets in the pursuit of novel therapeutics.
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
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Reddy, L. R., et al. (2010). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
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Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
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Reddy, K. L., et al. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 1-4. [Link]
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Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
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Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
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Wolfe, J. P., et al. (2009). New Strategy for the Synthesis of Substituted Morpholines. ElectronicsAndBooks. [Link]
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Movassaghi, M., et al. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
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Pae, A. N., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
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Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link]
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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Zhang, J., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Synfacts, 18(01), 0077. [Link]
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Bode, J. W., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
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An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Kurkin, A. V., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
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An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Wang, B., et al. (2019). Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(III)-catalyzed oxidative C-H olefination/annulation. Organic & Biomolecular Chemistry. [Link]
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Ndakala, A. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
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Beak, P., et al. (2012). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. [Link]
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Takeda, K., et al. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. PubMed. [Link]
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Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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O'Brien, P., et al. (2011). Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. [Link]
-
Chong, J. M., et al. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. PubMed. [Link]
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Zhang, J., et al. (2021). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. PMC. [Link]
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Shi, M., et al. (2013). Multifunctional chiral phosphines-catalyzed highly diastereoselective and enantioselective substitution of Morita–Baylis–Hillman adducts with oxazolones. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
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Kuwano, R., et al. (2013). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications. [Link]
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Deniau, E., et al. (2012). Enantioselective Synthesis of 3-Substituted Isoindolinones via Chiral Phase-Transfer Catalyzed Intramolecular Aza-Michael Reactions. Amanote Research. [Link]
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biological activity of 4-Boc-3-(2-carboxy-ethyl)-morpholine derivatives
Initiating Research on Derivatives
I'm now starting a thorough search to collect data on the biological activities of 4-Boc-3-(2-carboxy-ethyl)-morpholine derivatives. My focus includes their synthesis, mechanisms of action, and potential applications. I'm aiming to build a solid foundation of knowledge to guide further investigation.
Developing a Comparative Framework
I am now structuring my comparison guide. I'll begin by outlining the significance of morpholine derivatives in drug discovery. Then, I'll detail the synthesis and characterization of this compound and its derivatives. I'll dedicate a section to a comparative analysis of their biological activities, using data-driven tables and clarifying structure-activity relationships. I also plan to use Graphviz diagrams to visualize important concepts.
Compiling Activity Data
Now, I'm going into detailed collection of experimental data for this compound derivatives. My work includes gathering IC50/EC50 values and assay protocols. I'm also broadening my search to include structurally similar compounds, establishing a strong base for comparisons.
Gathering Biological Data
I've uncovered a substantial amount of information regarding morpholine derivatives. My preliminary research highlights their diverse biological activities, specifically in anticancer, antimicrobial, anti-inflammatory, and CNS applications. Several articles confirm these promising properties.
Analyzing SAR and Derivatives
I'm now shifting gears to analyze structure-activity relationships, which is a key priority. While general morpholine derivative properties are well-documented, specific data on this compound and its derivatives is currently limited. I've located the compound, but no biological activity is cited. I am now focusing on synthesizing potential derivatives and searching for SAR data on structurally similar compounds to make comparisons.
Narrowing Focus and Planning
I've got a lot of general information, but the focus is sharpening. While morpholine derivatives show great promise, "this compound" and its direct derivatives remain a challenge. I need to find synthesis pathways and biological data on similar compounds for comparison. I'm prioritizing searches for synthesis methods and delving into specific assay details to create something meaningful. Quantitative data like IC50 values are the goal.
Examining Structural Similarities
I've been sifting through the search results and, while direct data on the specific derivative is thin, I've unearthed a wealth of information on morpholine derivatives in general. It seems I've found a substantial amount of information about the anticancer and antimicrobial activities of several compounds with related structures. This is a promising development.
Building the Comparative Framework
I'm now in a position to shape the comparison guide. While specific data on the target derivative is still limited, the literature on related morpholine compounds offers solid ground. I'm focusing on crafting a synthetic route—likely involving amide bond formation—to create derivatives, leveraging the established organic chemistry principles. Simultaneously, I can now begin to extrapolate potential activities for the derivatives, using existing biological data and protocols as a proxy and creating appropriate visuals.
Synthesizing Available Data
I've got a good grasp of the landscape now. While direct data remains limited, I'm confident I can proceed. I've successfully identified a route to build derivatives, likely using amide bond formation. Plus, I can lean on the biological data and protocols of structurally similar morpholine compounds for my comparative analysis. I plan to construct the comparison guide by detailing the synthesis, extrapolating potential activities, and outlining experimental protocols, including visuals like Graphviz diagrams. No further searching is necessary.
A Senior Application Scientist's Guide to the Characterization of N-Boc-Protected Morpholine Carboxylic Acids
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks is paramount to ensure the integrity and success of complex molecular syntheses. This guide provides an in-depth technical comparison of the characterization data for N-Boc-protected morpholine carboxylic acids, with a primary focus on (R)-4-Boc-morpholine-3-carboxylic acid as a representative compound. Due to the limited availability of public domain spectral data for 4-Boc-3-(2-carboxy-ethyl)-morpholine, this guide will leverage data from its closely related analog to illustrate the principles of characterization and comparison with alternative protecting group strategies.
Introduction: The Role of Morpholine Scaffolds in Drug Discovery
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structure of numerous approved drugs. Their inherent stability, favorable pharmacokinetic properties, and ability to engage in hydrogen bonding have made them attractive components in the design of novel therapeutics. The incorporation of a carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation in peptide synthesis. The use of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is a common strategy to prevent unwanted side reactions during synthesis.
This guide will delve into the essential analytical techniques required to confirm the identity, purity, and structural integrity of (R)-4-Boc-morpholine-3-carboxylic acid and compare its characteristics with orthogonally protected analogs, namely those bearing the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.
Physicochemical Properties: A Comparative Overview
A fundamental step in characterization is the determination of basic physical and chemical properties. These parameters provide initial indicators of sample identity and purity.
| Property | (R)-4-Boc-morpholine-3-carboxylic acid | (S)-4-Fmoc-morpholine-3-carboxylic acid | (S)-4-Cbz-morpholine-3-carboxylic acid |
| CAS Number | 869681-70-9[1][2] | 281655-37-6[3] | 819078-65-4[4] |
| Molecular Formula | C₁₀H₁₇NO₅[1][2] | C₂₀H₁₉NO₅[3] | C₁₃H₁₅NO₅[4][5] |
| Molecular Weight | 231.25 g/mol [1][2] | 353.37 g/mol [3] | 265.26 g/mol [4][5] |
| Appearance | White powder or crystals[6] | Pale white solid[3] | Not specified |
| Melting Point | 181°C[1] | Not specified | Not specified |
| Purity (Typical) | ≥96.0% (NMR)[7] | ≥99% (Chiral HPLC, HPLC)[3] | Not specified |
Expert Insight: The choice between Boc, Fmoc, and Cbz protecting groups is a critical decision in multi-step synthesis, primarily dictated by the desired deprotection strategy.[8][] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine or morpholine.[10] The Cbz group is typically removed by catalytic hydrogenation. This orthogonality allows for selective deprotection in the presence of other protecting groups, a cornerstone of modern peptide and complex molecule synthesis.[11]
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed structural information, acting as a molecular fingerprint for confirmation of identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of Boc-protected morpholine carboxylic acids.
¹H NMR Spectroscopy: A Proton's Perspective
A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Features for (R)-4-Boc-morpholine-3-carboxylic acid:
-
Boc Group: A sharp singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.
-
Morpholine Ring Protons: A series of multiplets between approximately 3.0 and 4.2 ppm. The exact chemical shifts and coupling patterns can be complex due to the chair conformation of the morpholine ring and the presence of the chiral center.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears downfield (>10 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a map of the carbon framework of the molecule.
Expected ¹³C NMR Spectral Features for (R)-4-Boc-morpholine-3-carboxylic acid:
-
Boc Group: Two distinct signals, one for the quaternary carbon of the tert-butyl group (around 80 ppm) and one for the three equivalent methyl carbons (around 28 ppm). The carbonyl carbon of the Boc group will appear further downfield.
-
Morpholine Ring Carbons: Signals for the four methylene carbons of the morpholine ring, typically in the range of 40-70 ppm. The carbon adjacent to the oxygen will be the most downfield.[12]
-
Carboxylic Acid Carbonyl: A signal in the downfield region, typically >170 ppm.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[13]
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for obtaining and interpreting NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Expected Mass Spectrum for (R)-4-Boc-morpholine-3-carboxylic acid:
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 232.12. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 254.10 and potassium [M+K]⁺ at m/z 270.07.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 230.11.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Logical Flow of Mass Spectrometry Analysis
Caption: The fundamental steps in obtaining a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Spectral Features for (R)-4-Boc-morpholine-3-carboxylic acid:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.[15]
-
C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
Carbamate C=O Stretch: A strong absorption around 1680-1700 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong absorption around 1700-1725 cm⁻¹. These two carbonyl stretches may overlap.
-
C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the ether linkage in the morpholine ring and the C-O bonds of the carbamate and carboxylic acid groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Comparison with Alternative Protecting Groups
The choice of protecting group has a significant impact on the characterization data.
| Protecting Group | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key IR Absorptions (C=O) |
| Boc | Singlet, ~1.4-1.5 ppm (9H) | ~80 ppm (quat. C), ~28 ppm (CH₃) | ~1680-1700 cm⁻¹ |
| Fmoc | Multiplets, ~7.2-7.8 ppm (8H); Multiplet, ~4.2-4.5 ppm (3H) | Aromatic carbons ~120-145 ppm; Carbonyl ~155 ppm | ~1690-1710 cm⁻¹ |
| Cbz | Multiplets, ~7.3-7.4 ppm (5H); Singlet, ~5.1-5.2 ppm (2H) | Aromatic carbons ~127-136 ppm; Carbonyl ~155 ppm | ~1690-1710 cm⁻¹ |
Conclusion: A Self-Validating System for Characterization
The comprehensive characterization of building blocks like 4-Boc-3-(substituted)-morpholines relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The expected physicochemical properties, combined with the detailed structural information from NMR, MS, and IR, allow for unambiguous confirmation of the compound's identity and purity. When comparing with alternatively protected analogs, the distinct spectroscopic signatures of the Boc, Fmoc, and Cbz groups provide clear differentiation. This rigorous approach to characterization is fundamental to ensuring the quality and reliability of starting materials in research and development.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Martin, G. E., & Zektzer, A. S. (2018).
- Albericio, F., & Carpino, L. A. (1997). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
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American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
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Kumar, K. (n.d.). 13C NMR spectroscopy. Retrieved January 19, 2026, from [Link]
- Wipf, P. (2002). Synthesis of Peptides Containing Proline Analogues. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved January 19, 2026, from [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
- Argyropoulos, D. S., & Goudoulakis, M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1622–1625.
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 19, 2026, from [Link]
- Kumar, V., & Arora, S. (2019). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 24(18), 3338.
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ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved January 19, 2026, from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved January 19, 2026, from [Link]
-
Impactfactor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Retrieved January 19, 2026, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 19, 2026, from [Link]
- Zeslawska, E., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 20(14), 4311-4325.
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved January 19, 2026, from [Link]
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Morpholine and Its Analogs
Introduction: The Privileged Scaffold in Drug Discovery
Morpholine, a simple six-membered heterocyclic compound, holds a position of exceptional importance in medicinal chemistry and drug development. Its unique physicochemical properties—conferred by the presence of both an ether and a secondary amine group—make it a "privileged scaffold."[1] This means the morpholine ring is a recurring motif found in a multitude of approved drugs and experimental bioactive molecules, where it can enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics.[1][2][3] Given its prevalence, the ability to precisely characterize and differentiate morpholine-containing compounds from their structural analogs is paramount for researchers, scientists, and drug development professionals.
Spectroscopic techniques are the cornerstone of this characterization process, providing detailed insights into molecular structure, purity, and stability.[4][5] Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer a multi-faceted view of a molecule, each providing unique and complementary information.[6][7] This guide provides an in-depth spectroscopic comparison of morpholine with its key analogs, grounding the discussion in the fundamental principles that govern the relationship between molecular structure and spectral output. We will explore not just what the spectral differences are, but why they arise, offering a framework for confident structural elucidation.
Part 1: The Spectroscopic Signature of the Morpholine Core
At room temperature, the morpholine ring predominantly adopts a chair conformation.[8] This conformational preference is critical as it dictates the chemical environment of its constituent atoms. The key structural features that define its spectroscopic fingerprint are:
-
An N-H bond from the secondary amine.
-
A C-O-C ether linkage.
-
Two distinct sets of methylene (CH₂) protons: those adjacent to the electronegative oxygen (C2/C6) and those adjacent to the nitrogen (C3/C5).
Infrared (IR) Spectroscopy of Morpholine
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a direct indication of the functional groups present.[6] The IR spectrum of morpholine is characterized by several key absorptions.[9][10]
-
N-H Stretch: A moderate absorption band is typically observed in the 3300-3350 cm⁻¹ region, characteristic of a secondary amine.[10]
-
C-H Stretches: A series of bands between 2800-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.[10][11]
-
C-O-C Stretch: A strong, prominent band, usually around 1115 cm⁻¹, signifies the asymmetric C-O-C stretching vibration of the ether group. This is often the most recognizable peak in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Morpholine
NMR spectroscopy provides unparalleled detail about the molecular structure and the connectivity of atoms.[4]
-
¹H NMR: Due to the chair conformation, the protons on the carbons adjacent to the oxygen (O-CH₂) are in a different electronic environment than those adjacent to the nitrogen (N-CH₂).
-
O-CH₂ Protons (H2/H6): These protons are deshielded by the highly electronegative oxygen atom and typically resonate downfield, around δ 3.7-3.8 ppm .[8]
-
N-CH₂ Protons (H3/H5): These protons are less deshielded and resonate upfield, around δ 2.8-2.9 ppm .[8]
-
N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but often appears around δ 1.5-2.5 ppm .
-
-
¹³C NMR: The symmetry of the morpholine ring results in only two signals in a proton-decoupled spectrum.[8]
Mass Spectrometry (MS) of Morpholine
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues. For morpholine (C₄H₉NO), the molecular weight is 87.12 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 87 . Common fragmentation involves the loss of small neutral molecules or radicals.[13][14]
Part 2: Comparative Analysis with Key Analogs
Understanding the baseline spectra of morpholine allows us to predict and interpret the changes that occur when its structure is modified. Here, we compare it to three common analogs: N-methylmorpholine, thiomorpholine, and piperidine.
Diagram: Structural Relationships of Morpholine Analogs
Caption: Structural modifications of the morpholine scaffold.
N-Methylmorpholine: The Effect of N-Alkylation
Replacing the N-H proton with a methyl group is a common strategy in drug design to alter basicity and lipophilicity.
-
IR: The most dramatic change is the disappearance of the N-H stretching band around 3300 cm⁻¹. All other key peaks, like the C-O-C stretch, remain largely unchanged.
-
¹H NMR:
-
¹³C NMR:
-
MS: The molecular weight increases by 14 Da (CH₂). The molecular ion peak (M⁺) is observed at m/z 101 .
Thiomorpholine: The Effect of Heteroatom Substitution (O vs. S)
Replacing the ring oxygen with sulfur significantly alters the electronics and geometry of the ring.[17]
-
IR: The strong C-O-C stretching band around 1115 cm⁻¹ is absent . C-S stretching vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹), making them less diagnostic. The N-H stretch remains.[18]
-
¹H NMR: Sulfur is less electronegative than oxygen. This has a profound shielding effect on the adjacent protons.
-
¹³C NMR:
-
MS: The molecular weight increases to 103.19 g/mol . The molecular ion peak (M⁺) is at m/z 103 .[21] Fragmentation patterns will differ due to the weaker C-S bond compared to the C-O bond.
Piperidine: The Effect of Removing the Oxygen Heteroatom
Piperidine serves as a fundamental comparator, representing a simple saturated amine heterocycle.
-
IR: The C-O-C stretch is absent . The spectrum is dominated by C-H and N-H stretches.
-
¹H NMR: The powerful deshielding effect of the oxygen is gone. The spectrum is more compressed.
-
Protons alpha to the nitrogen (H2/H6) are the most downfield, typically around δ 2.8-2.9 ppm .
-
The remaining protons (H3/H4/H5) form a complex multiplet further upfield, generally between δ 1.4-1.7 ppm .
-
-
¹³C NMR:
-
The carbon alpha to the nitrogen (C2/C6) appears around δ 47-48 ppm .
-
The other carbons (C3/C5 and C4) are further upfield at ~δ 26-28 ppm and ~δ 24-25 ppm , respectively.
-
-
MS: The molecular ion peak is at m/z 85 . The primary fragmentation is α-cleavage, leading to the loss of a hydrogen radical (M-1) to form a stable iminium ion at m/z 84 .[22]
Part 3: Data Summary & Experimental Protocols
Comparative Spectroscopic Data Table
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Molecular Ion (m/z) |
| Morpholine | ~3330 (N-H), ~1115 (C-O-C) | H2/6: ~3.7, H3/5: ~2.8, NH: ~1.5-2.5 | C2/6: ~67, C3/5: ~46 | 87 |
| N-Methylmorpholine | ~1115 (C-O-C), No N-H | H2/6: ~3.7, H3/5: ~2.4, N-CH₃: ~2.3 | C2/6: ~67, C3/5: ~55, N-CH₃: ~46 | 101 |
| Thiomorpholine | ~3300 (N-H), No C-O-C | H2/6: ~2.7, H3/5: ~3.0, NH: variable | C2/6: ~28, C3/5: ~48 | 103 |
| Piperidine | ~3300 (N-H), No C-O-C | H2/6: ~2.8, H3/4/5: ~1.4-1.7 | C2/6: ~47, C3/5: ~27, C4: ~25 | 85 |
Note: NMR chemical shifts are approximate and can vary with solvent and other experimental conditions.
Standard Operating Protocol: NMR Analysis
This protocol outlines the self-validating steps for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy.
-
Sample Preparation: a. Weighing: Accurately weigh 5-10 mg of the analog for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8] b. Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[8] The choice of solvent is critical as it can influence chemical shifts; consistency across a comparative study is key. c. Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. d. Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-precision 5 mm NMR tube. e. Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used, defined as 0.00 ppm.
-
Instrument Setup & Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. d. ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal and simplify the spectrum. A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.
-
Data Processing: a. Apply a Fourier transform to the raw Free Induction Decay (FID) data. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to obtain a flat spectral baseline. d. Integrate the signals in the ¹H spectrum to determine proton ratios. e. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Diagram: General Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic characterization.
Conclusion: A Framework for Confident Characterization
The spectroscopic comparison of morpholine and its analogs reveals a clear and predictable relationship between molecular structure and spectral output. By understanding how N-alkylation or the substitution of the ring heteroatom influences the electronic environment of the molecule, researchers can leverage IR, NMR, and MS to unambiguously identify these important scaffolds. The downfield shift of protons and carbons adjacent to oxygen in ¹H and ¹³C NMR is the most telling feature of the morpholine core. The absence of this feature, coupled with the appearance of new signals, provides a robust method for differentiating analogs like thiomorpholine and piperidine. This detailed understanding is not merely academic; it is essential for quality control, reaction monitoring, and the confident structural assignment of novel chemical entities in the fast-paced world of drug discovery and development.[5]
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Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Kádas, I., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. [Link]
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Lee, Y. S., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 2844-2851. [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
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Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9571-9578. [Link]
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A Medicinal Chemist's Guide to Morpholine Bioisosteres: Strategies, Synthesis, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon drug candidates.[1][2][3] Its inherent polarity often enhances aqueous solubility, while the tertiary amine provides a key interaction point and the ether oxygen acts as a hydrogen bond acceptor.[1][4] However, the very features that make morpholine attractive can also be a significant liability. The ring's susceptibility to oxidative metabolism, particularly at the carbons alpha to the nitrogen and oxygen atoms, can lead to metabolic instability and the formation of reactive metabolites.[5] This guide provides a comparative analysis of key bioisosteric replacements for the morpholine ring, offering experimental data, synthetic protocols, and strategic insights to navigate this common challenge in drug discovery.
The core principle of bioisosterism is to replace a functional group with another that retains similar biological activity while modulating other properties like metabolism, toxicity, or pharmacokinetics.[6][7] For morpholine, the goal is often to block metabolic "soft spots," reduce lipophilicity, or introduce novel three-dimensional (3D) exit vectors, thereby improving the overall developability of a compound.
Class I: Bridged Bicyclic Scaffolds
Bridged systems represent a powerful strategy to rigidify the morpholine scaffold, locking it into a specific conformation that can enhance binding affinity and block metabolic pathways. One of the most successful examples is the 3-oxa-8-azabicyclo[3.2.1]octane system.
Case Study: mTOR Kinase Inhibitors
In the development of mTOR kinase inhibitors, researchers sought to improve selectivity over the structurally related PI3K kinases.[8] Replacing a standard morpholine ring with the bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold (termed M3 in the study) resulted in a profound loss of PI3Kα activity, boosting mTOR selectivity by over 1000-fold.[8] This was attributed to the increased steric demand of the bridged system, which was better accommodated by the mTOR active site than by the PI3Kα active site.[8]
Comparative Data: Morpholine vs. Bridged Analogue in mTOR Inhibitors
| Moiety | Structure | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |
| Morpholine | ![]() | 0.7 | 4.1 | ~6 |
| 3-Oxa-8-azabicyclo[3.2.1]octane | ![]() | 0.4 | >1000 | >2500 |
Data adapted from Wymann et al., J. Med. Chem. 2018.[8]
The resulting compound, PQR620 , demonstrated not only high potency and selectivity but also excellent metabolic stability and oral bioavailability, reaching high concentrations in both plasma and the brain.[9][10]
Experimental Protocol: Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane
A common route to this scaffold involves the cycloaddition of a nitrone with a suitable diene, followed by reduction.
Step-by-Step Methodology:
-
Nitrone Formation: To a solution of N-benzylhydroxylamine (1.0 eq) in dichloromethane (DCM), add paraformaldehyde (1.2 eq). Stir the mixture at room temperature for 2 hours to form the corresponding nitrone in situ.
-
Cycloaddition: Cool the reaction mixture to 0 °C and add furan (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting cycloadduct by column chromatography on silica gel (Ethyl Acetate/Hexanes gradient).
-
Reductive Cleavage: Dissolve the purified cycloadduct in ethanol and add Palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir for 16 hours.
-
Final Product: Filter the reaction through Celite, wash with ethanol, and concentrate the filtrate to yield the 3-oxa-8-azabicyclo[3.2.1]octane product.
Class II: Spirocyclic Scaffolds
Spirocycles are another class of 3D-rich scaffolds used to replace morpholine.[11] They are characterized by two rings connected through a single shared carbon atom. This arrangement increases the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved solubility and reduced off-target toxicity.[11] A prominent example is the 2-oxa-6-azaspiro[3.3]heptane moiety.
The key advantage of spirocyclic systems is their ability to maintain the polar oxygen and nitrogen atoms of the parent morpholine while introducing a more rigid, 3D-architecture that can improve metabolic stability and provide novel exit vectors for further chemical exploration.[11][12]
Comparative Data: Physicochemical Properties
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Rationale for Improvement |
| Structure | ![]() | ![]() | |
| cLogP | -0.85 | -0.90 | Maintains polarity, slightly more hydrophilic. |
| Fsp³ | 1.0 | 1.0 | Both are fully saturated, but the spirocenter enhances 3D shape. |
| Metabolic Stability | Susceptible to α-oxidation | Generally improved due to steric hindrance around the heteroatoms and lack of easily abstractable protons. |
Experimental Workflow: Bioisostere Evaluation
The process of identifying and validating a new bioisostere is a systematic, multi-step process. The goal is to ensure that the replacement not only solves the initial problem (e.g., metabolic instability) but also maintains or improves other critical drug-like properties.
Caption: A typical workflow for the design and evaluation of a novel bioisostere.
Class III: Simple Heterocyclic Replacements
While often viewed as simple substitutions, replacing morpholine with other six-membered heterocycles like piperidine or piperazine can be a highly effective strategy, provided the causal effects are understood.[3][13][14]
Morpholine vs. Piperidine vs. Piperazine
The primary difference lies in basicity (pKa) and lipophilicity (cLogP). Morpholine's oxygen atom lowers the pKa of the nitrogen to ~8.4, making it less basic than piperidine (pKa ~11.2) and the more basic nitrogen of piperazine (pKa ~9.8).[1][15] This has profound implications for properties like off-target activity (e.g., hERG), cell permeability, and solubility.
In one study on antitumor agents, replacing an N-substituted piperazine with a piperidine or a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the specific heterocycle in pharmacophore interactions.[13][16]
Strategic Considerations:
-
When to use Piperidine: If increased basicity is tolerated or desired for a specific salt formation strategy, and if the hydrogen bond accepting ability of the morpholine oxygen is not critical for potency. However, the increased basicity can be a liability.
-
When to use Piperazine: When an additional vector for substitution is required (at the second nitrogen). This allows for fine-tuning of properties like solubility or for attaching linkers.
-
Mitigating Piperidine/Piperazine Basicity: The high pKa of these rings can be modulated by introducing adjacent electron-withdrawing groups to more closely mimic the electronic properties of morpholine.
Conclusion
The "best" bioisostere for a morpholine ring is context-dependent, dictated by the specific liabilities of the parent molecule and the binding requirements of the biological target.
-
For metabolic instability and a need for increased 3D character , bridged and spirocyclic scaffolds like 3-oxa-8-azabicyclo[3.2.1]octane and 2-oxa-6-azaspiro[3.3]heptane are superior choices.[8][11]
-
For simpler modulations of pKa, solubility, and exit vectors , carefully considered replacements with piperidine or piperazine can be effective, though the impact on basicity must be carefully managed.[17]
A successful bioisosteric replacement strategy is not merely about swapping one ring for another. It requires a deep understanding of the underlying structure-property relationships and a systematic, data-driven evaluation of each new analogue. By applying the principles and examples outlined in this guide, medicinal chemists can more effectively navigate the challenges associated with the morpholine moiety and accelerate the development of safer, more effective medicines.
References
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available from: [Link]
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Baran, P. S., et al. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available from: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
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De Pascale, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]
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Trabocchi, A., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available from: [Link]
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Chemi, G., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
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Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
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O'Donovan, D. H., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available from: [Link]
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Njardarson, J. T., et al. (2014). Bioisosteres of Common Functional Groups. University of Arizona. Available from: [Link]
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Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]
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Wymann, M. P., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-2 Inhibitor for the Treatment of Malignant Lymphomas. Journal of Medicinal Chemistry. Available from: [Link]
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Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. Available from: [Link]
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ResearchGate. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available from: [Link]
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ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available from: [Link]
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ResearchGate. (2019). Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. Available from: [Link]
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ChemAnalyst. (2023). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. ChemAnalyst. Available from: [Link]
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ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available from: [Link]
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ResearchGate. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. Available from: [Link]
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comparative analysis of different protecting groups for morpholine synthesis
A Comprehensive for Morpholine Synthesis
For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its synthesis, however, often necessitates the strategic use of protecting groups to ensure selectivity and achieve high yields. The choice of a protecting group for the morpholine nitrogen is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparative analysis of three of the most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—in the context of morpholine synthesis.
The Rationale for Nitrogen Protection in Morpholine Synthesis
The secondary amine within the morpholine ring is both nucleophilic and basic, making it susceptible to a wide range of reactions.[3] During multi-step syntheses, this reactivity can lead to undesired side products, reduced yields, and complex purification procedures. Protecting the nitrogen atom temporarily masks its reactivity, allowing for selective transformations on other parts of the molecule.[3][4] An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups.[5]
The Principle of Orthogonal Protection
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protecting group strategy, where each protecting group is removed under a unique set of conditions (e.g., acidic, basic, or hydrogenolysis).[6][7][8] The protecting groups discussed in this guide—Boc, Cbz, and Bn—form a powerful orthogonal set, allowing for highly versatile and selective synthetic planning.[9][10]
The selection of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection method.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[4][11]
Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).[11] The reaction is generally clean and proceeds in high yield.
Stability: The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc protecting groups.[9]
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[4]
Advantages:
-
High yields for both protection and deprotection.
-
Orthogonal to Cbz and Bn groups.
-
Deprotection conditions are generally mild and do not require specialized equipment.
Disadvantages:
-
Labile to strong acids, which may not be compatible with acid-sensitive functional groups in the substrate.
-
The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues, often requiring the use of scavengers.[4]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational protecting group in peptide synthesis and remains a valuable tool in organic synthesis.[1][4][12]
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction using aqueous sodium carbonate or bicarbonate.[1][13]
Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups.[1][14]
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[1][15] This method is exceptionally clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.
Advantages:
-
Stable to a broad range of reaction conditions.
-
Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.
-
Deprotection via hydrogenolysis is very clean.
Disadvantages:
-
Hydrogenolysis is incompatible with functional groups that are also reduced, such as alkenes, alkynes, and some nitro groups.
-
The use of hydrogen gas and a pyrophoric catalyst (Pd/C) requires specialized equipment and careful handling.[16]
Benzyl (Bn) Group
The benzyl group is a simple yet robust protecting group for amines, introduced via N-alkylation.
Introduction: The benzyl group is typically introduced by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine.[2]
Stability: The benzyl group is very stable to a wide range of conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.
Deprotection: Similar to the Cbz group, the N-benzyl group is most commonly removed by catalytic hydrogenolysis.[17][18][19] For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C.[19][20]
Advantages:
-
Extremely stable to a wide variety of reaction conditions.
-
The starting materials for its introduction are readily available and inexpensive.
Disadvantages:
-
The conditions for deprotection (hydrogenolysis) are the same as for the Cbz group, meaning they are not orthogonal to each other.
-
Over-benzylation can sometimes be an issue.
-
Deprotection can be difficult for sterically hindered amines.
Quantitative Comparison of Protecting Groups
The following table summarizes the key characteristics and typical experimental data for the protection and deprotection of amines with Boc, Cbz, and Benzyl groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | Benzyl (Bn) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Benzyl bromide (BnBr) |
| Typical Protection Yield | >95% | 90-99% | 85-95% |
| Protection Conditions | Boc₂O, NEt₃, DCM, rt | Cbz-Cl, NaHCO₃, H₂O/THF, 0 °C to rt | BnBr, K₂CO₃, MeCN, reflux |
| Stability | Stable to base and hydrogenolysis | Stable to acid and base | Stable to acid, base, and many redox reagents |
| Deprotection Method | Acidic hydrolysis (TFA or HCl) | Catalytic hydrogenolysis (H₂/Pd-C) | Catalytic hydrogenolysis (H₂/Pd-C or Pd(OH)₂/C) |
| Typical Deprotection Yield | >95% | >95% | >90% |
| Orthogonality | Orthogonal to Cbz and Bn | Orthogonal to Boc | Not orthogonal to Cbz |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of a model amino alcohol precursor and subsequent deprotection of the resulting N-protected morpholine.
Boc Protection of 2-(benzylamino)ethan-1-ol
Caption: Boc protection of an amino alcohol.
Methodology:
-
To a solution of 2-(benzylamino)ethan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.
Cbz Protection of 2-aminoethan-1-ol
Caption: Cbz protection of an amino alcohol.
Methodology:
-
Dissolve 2-aminoethan-1-ol (1.0 eq) in a 2:1 mixture of THF and water (0.2 M).
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.5 eq) dropwise and stir the solution for 20 hours at the same temperature.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected product.[1]
Deprotection of N-Benzylmorpholine via Hydrogenolysis
Caption: Deprotection of N-benzylmorpholine.
Methodology:
-
To a solution of N-benzylmorpholine (1.0 eq) in methanol (0.1 M), add 10% Pd/C (10 mol% Pd).
-
Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm) three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 16 hours at room temperature.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected morpholine.
Conclusion and Future Perspectives
The choice between Boc, Cbz, and Bn protecting groups for morpholine synthesis is highly dependent on the specific synthetic context. The Boc group offers the convenience of non-hydrogenolytic deprotection, while the Cbz and Bn groups provide robustness towards a wider range of reaction conditions. Their orthogonal nature is a key asset in the synthesis of complex, polyfunctional molecules. As the demand for novel morpholine-containing therapeutics continues to grow, the development of new protecting groups and more efficient protection/deprotection strategies will remain an active area of research in medicinal chemistry.
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Organic Letters. (n.d.). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Retrieved from [Link]
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ResearchGate. (2025, August 6). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Targeted Protein Degraders: A Comparative Analysis of PROTACs and Molecular Glues
Abstract
Introduction: The Paradigm Shift of Targeted Protein Degradation
For decades, drug discovery has focused on developing molecules that inhibit the function of a target protein, typically by blocking an active site. This approach, while successful, leaves an estimated 85% of the human proteome, including scaffolding proteins and transcription factors, "undruggable" due to the lack of suitable binding pockets.[5] TPD technologies circumvent this limitation by co-opting the cell's own ubiquitin-proteasome system (UPS) to selectively destroy a protein of interest (POI).[6]
This is accomplished by small molecules that induce proximity between a POI and an E3 ubiquitin ligase, the enzyme responsible for tagging proteins for destruction.[7][8] This guide will focus on the two most prominent classes of these molecules:
-
PROTACs (Proteolysis-Targeting Chimeras): Heterobifunctional molecules consisting of two distinct ligands—one for the POI and one for an E3 ligase—connected by a chemical linker.[9]
-
Molecular Glues: Monovalent small molecules that reshape the surface of an E3 ligase, creating a "neo-interface" that enables the binding and subsequent degradation of a neo-substrate.[10][11]
The complex, multi-step mechanism of these degraders—binding, ternary complex formation, ubiquitination, and proteasomal degradation—demands a rigorous, orthogonal validation strategy to ensure that the observed biological effect is truly a result of on-target degradation.[3][4]
The Degraders: A Comparative Overview
While both PROTACs and molecular glues achieve the same outcome, their fundamental properties and discovery pathways differ significantly. Understanding these differences is crucial for designing an appropriate validation strategy.
PROTACs: The Rational Design of Bifunctional Degraders
PROTACs function as a bridge, physically linking a target protein to an E3 ligase.[12] This induced proximity facilitates the transfer of ubiquitin to the target, marking it for degradation.[9] The tripartite structure—warhead, linker, and E3 ligand—allows for a more rational, modular design process compared to molecular glues.[13] The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9][14]
Comparative Summary
The choice between pursuing a PROTAC or a molecular glue strategy has significant implications for discovery and development, including the validation workflow.
| Feature | PROTACs (Bifunctional Degraders) | Molecular Glues |
| Structure | Heterobifunctional: Warhead (binds POI), Linker, E3 Ligand. [4] | Monovalent: Single small molecule. [10] |
| Size (MW) | Large: Typically >800 Da ("Beyond Rule of 5"). [15] | Small: Typically <500 Da (Rule of 5 compliant). [10] |
| Mechanism | Induces proximity by bridging POI and E3 ligase. [16] | Alters E3 ligase surface to create a novel binding interface for the POI. [6][11] |
| Discovery | Often rational design; requires known binders for both POI and E3. [13] | Often serendipitous; phenotypic screening is a common discovery method. [10][17] |
| Optimization | Modular; linker and warhead/E3 ligand can be independently optimized. [18] | Less modular; small structural changes can abolish activity entirely. |
| Challenges | Poor pharmacokinetics (solubility, permeability). [15][16] | Difficult to discover rationally; mechanism deconvolution can be complex. [19] |
The Validation Framework: An Orthogonal, Step-by-Step Approach
A robust validation cascade is essential to confirm that a candidate molecule is a bona fide degrader. This process moves from biochemical confirmation of the key molecular event—ternary complex formation—to cellular demonstration of degradation and rigorous mechanistic proof.
Step 1: Confirming Ternary Complex Formation
Causality: The formation of a stable ternary complex (POI-Degrader-E3 Ligase) is the absolute prerequisite for subsequent ubiquitination and degradation. [20][21]Without this complex, the degrader cannot function. Therefore, biophysical and biochemical confirmation of this event is the logical first step. These assays provide critical information on binding affinities (binary and ternary), kinetics, and cooperativity—a measure of how the binding of one protein partner influences the binding of the other.
Comparative Methods:
| Assay | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. [20] | Real-time kinetics (kon, koff), label-free. | Requires immobilization of one component, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. [22] | Gold standard for thermodynamics (ΔH, ΔS), label-free, in-solution. | Low throughput, requires large amounts of pure protein. |
| TR-FRET / NanoBRET | Proximity-based energy transfer between a donor and acceptor fluorophore. [23] | Homogeneous, high-throughput, can be adapted for live cells. [5][23] | Requires labeled proteins or antibodies, potential for artifacts. |
| AlphaLISA / AlphaScreen | Proximity-based singlet oxygen transfer between donor and acceptor beads. [22] | Highly sensitive, homogeneous, high-throughput. | Can be prone to interference from complex sample matrices. |
Experimental Protocol: AlphaLISA Ternary Complex Formation Assay
This protocol describes a method to quantify the formation of a ternary complex between a His-tagged POI, a biotinylated E3 ligase, and a PROTAC.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute purified His-tagged POI and biotinylated E3 ligase (e.g., VHL/ElonginB/ElonginC complex) in assay buffer to working concentrations.
-
Prepare a serial dilution of the PROTAC compound in DMSO, followed by a final dilution in assay buffer (ensure final DMSO concentration is <1%).
-
Prepare AlphaLISA Nickel Chelate Acceptor beads and Streptavidin Donor beads according to the manufacturer's protocol, protecting them from light.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the PROTAC serial dilution.
-
Add 5 µL of the His-tagged POI solution to each well.
-
Add 5 µL of the biotinylated E3 ligase solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the complex to form.
-
Add 10 µL of the prepared AlphaLISA Acceptor/Donor bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-capable plate reader (e.g., EnVision).
-
Plot the AlphaLISA signal against the logarithm of the PROTAC concentration.
-
The resulting bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation. [20]The peak of the curve represents the optimal concentration for complex formation, while at higher concentrations, binary complexes dominate, reducing the signal.
-
Step 2: Demonstrating Target Degradation in Cells
Causality: While biochemical assays confirm the potential for degradation, the ultimate proof lies in demonstrating the loss of the target protein within a cellular environment. This step validates that the degrader is cell-permeable and can effectively engage its targets to induce degradation via the native cellular machinery.
Comparative Methods:
| Assay | Principle | Pros | Cons |
| Western Blot / Simple Western | Antibody-based detection of protein levels after gel electrophoresis. [24] | Widely accessible, provides molecular weight information. | Semi-quantitative, low throughput, dependent on antibody quality. |
| HiBiT / NanoBRET | Luminescence-based quantification using a small peptide tag (HiBiT) fused to the POI. [23][25] | Highly sensitive, quantitative, high-throughput, real-time kinetics. | Requires genetic modification (CRISPR/Cas9) of the target protein. |
| Flow Cytometry | Antibody-based detection of protein levels in single cells. | High-throughput, single-cell resolution. | Requires cell surface or permeabilized intracellular staining; antibody dependent. |
| Global Proteomics (Mass Spec) | Unbiased, global quantification of thousands of proteins. | Gold standard for selectivity (see Step 4), antibody-independent. | Technically demanding, expensive, lower throughput. |
Experimental Protocol: Quantitative Western Blot for Protein Degradation
This protocol determines the concentration at which a degrader reduces the POI level by 50% (DC50).
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 12-well plates and allow them to adhere overnight.
-
Prepare a 10-point, 3-fold serial dilution of the degrader compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the degrader dilutions for a predetermined time (e.g., 18 hours).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize for sample loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Data Acquisition and Analysis:
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
Quantify the band intensities for the POI and the loading control using software like ImageJ.
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the logarithm of the degrader concentration and fit a dose-response curve to calculate the DC50 and Dmax (maximum degradation). [26]
-
Step 3: Validating the Mechanism of Action
Causality: Demonstrating protein loss is not enough; you must prove it occurs through the intended TPD pathway. This is achieved through a series of critical control experiments designed to block specific steps in the UPS, thereby "rescuing" the POI from degradation.
Crucial Control Experiments:
-
Proteasome Inhibitor Rescue: Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132, Carfilzomib) should block the degradation of the POI, confirming its destruction is proteasome-dependent. [3][27]* Cullin-RING Ligase (CRL) Inhibition: Pre-treatment with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) prevents the activation of Cullin-RING E3 ligases (the family to which CRBN and VHL belong). This should also rescue the POI from degradation. [3][27]* Inactive Control Molecule: A crucial negative control is an epimer or analog of the degrader where a key binding moiety (either the warhead or the E3 ligand) has been modified to abolish binding. This molecule should fail to induce degradation. [3][27]* Competitive Antagonism: Co-treatment with an excess of a small molecule that binds only to the POI (the "warhead" alone) or only to the E3 ligase (the "E3 ligand" alone) should compete with the PROTAC and prevent degradation. [17]
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Cell Treatment:
-
Plate cells as described for the Western Blot protocol.
-
Pre-treat a subset of wells with a proteasome inhibitor (e.g., 1 µM MG-132) for 2 hours.
-
Treat the cells with the degrader at a concentration known to cause significant degradation (e.g., 5x DC50). Include vehicle controls for both the degrader and the inhibitor.
-
Incubate for the standard degradation time (e.g., 18 hours).
-
-
Analysis:
-
Harvest cell lysates and perform a Western Blot as previously described.
-
Expected Result: In the absence of the inhibitor, the degrader will cause a significant reduction in POI levels. In the presence of MG-132, the POI levels should be "rescued" and remain comparable to the vehicle control. This result provides strong evidence that the protein loss is mediated by the proteasome.
-
Step 4: Assessing Proteome-Wide Selectivity
Causality: An ideal degrader removes only the intended POI. Off-target degradation can lead to cellular toxicity and misleading phenotypic results. Therefore, assessing the global impact of the degrader on the entire proteome is the final and most stringent validation step.
The Gold Standard Method: Quantitative Proteomics
-
Principle: This technique uses high-resolution mass spectrometry to identify and quantify thousands of proteins from a cell lysate. By comparing the proteomes of cells treated with the degrader versus a vehicle control, one can identify all proteins whose abundance has significantly changed.
-
Methodology: A common approach is Tandem Mass Tag (TMT) labeling, where peptides from different samples (e.g., vehicle, active degrader, inactive control) are labeled with isobaric tags. The samples are then pooled, and upon fragmentation in the mass spectrometer, the tags generate reporter ions that allow for precise relative quantification.
-
Interpretation: The results are typically visualized in a volcano plot. [26]An ideal degrader will show the intended POI as the most significantly downregulated protein, with minimal changes to other proteins. This provides a comprehensive fingerprint of the degrader's selectivity. [3][27]
Conclusion
The validation of targeted protein degraders like PROTACs and molecular glues is a complex but essential process that stands on a foundation of orthogonal, evidence-based experimentation. It is a journey from biochemical plausibility to cellular proof. A successful validation cascade rigorously confirms the formation of the critical ternary complex, demonstrates dose-dependent and time-dependent degradation in a cellular context, unequivocally proves the involvement of the ubiquitin-proteasome system through mechanistic controls, and finally, establishes the degrader's selectivity across the entire proteome. By adhering to this multi-pillar framework, researchers can generate high-confidence data, enabling the development of truly selective and potent chemical tools and next-generation therapeutics.
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Vaz, R. J., et al. (2023). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. URL: [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 4-Boc-3-(2-carboxy-ethyl)-morpholine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Boc-3-(2-carboxy-ethyl)-morpholine and associated waste streams. As drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide is structured to provide immediate, actionable information grounded in established chemical safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard-Based Assessment
A specific Safety Data Sheet (SDS) for this compound (CAS 885274-05-5) is not consistently available with full hazard classification. Therefore, a conservative approach is mandated, assessing the potential hazards based on its structural components: the morpholine core and the Boc-protecting group .
-
Morpholine: This parent compound is classified as flammable, corrosive, and toxic. It is known to cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and poses a risk to aquatic life.[1][2][3][4]
-
Boc-Protected Amines: While the Boc group itself is stable, its removal often involves strong acids like trifluoroacetic acid (TFA), creating a secondary hazardous waste stream.[5][6]
-
Structural Analogs: An SDS for the closely related compound, (R)-4-Boc-morpholine-3-carboxylic acid, classifies it as hazardous, with acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[7]
Based on this analysis, This compound must be managed as a hazardous chemical waste .
Table 1: Anticipated Hazard Profile
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | Toxic if it enters the body through ingestion, skin contact, or inhalation.[3][7] |
| Skin Corrosion / Irritation | corrosive | Danger | May cause severe skin burns and irritation upon contact.[4][7] |
| Serious Eye Damage / Irritation | corrosive | Danger | Poses a high risk of serious, potentially permanent eye damage.[7][8] |
| Environmental Hazard | No Pictogram (Precautionary) | Warning | The morpholine moiety is known to be harmful to aquatic life.[1][9] |
Essential Safety and Handling
Prior to handling or preparing for disposal, ensure the following controls are in place.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile). Inspect gloves before use and dispose of them properly after handling.[10][11]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or spills, a chemically resistant apron or suit may be necessary.[2]
Engineering Controls
-
Ventilation: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[12][13]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[1]
Disposal Pathway Decision Workflow
The correct disposal procedure depends on the form of the waste. Use the following workflow to determine the appropriate protocol.
Caption: Decision workflow for selecting the correct disposal protocol.
Step-by-Step Disposal Protocols
Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [14][15] Disposal into regular solid waste is also strictly prohibited.[14]
Protocol A: Disposal of Unused/Expired Neat Compound
-
Container: Place the original container, if intact and securely sealed, into a secondary containment bin. If the original container is compromised, carefully transfer the solid chemical to a new, clearly labeled, and compatible hazardous waste container.
-
Labeling: Affix a hazardous waste tag to the container.[16] Fill out all required fields, including the full chemical name: "this compound," CAS number, and hazard characteristics (Toxic, Corrosive).
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong oxidizing agents and acids.[15]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[14][17]
Protocol B: Disposal of Contaminated Labware
-
Collection: Place all contaminated solid waste, such as gloves, weigh paper, pipette tips, and paper towels, into a designated solid hazardous waste container (e.g., a lined cardboard box or a dedicated plastic drum).
-
Labeling: Clearly label the container "Hazardous Waste." List the chemical contaminants, including "this compound."
-
Storage & Pickup: Keep the container closed when not in use. Store it in the SAA and arrange for pickup via your institutional EHS program.
Protocol C: Disposal of Aqueous or Organic Solutions
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers, as morpholine can be corrosive to some metals.[2][18]
-
Collection: Pour the waste solution into the container, using a funnel to prevent spills. Do not mix incompatible waste streams. For instance, do not mix this waste with strong acids or oxidizers in the same container.[15] Fill containers to no more than 90% capacity to allow for expansion.[18]
-
Labeling: Attach a hazardous waste tag. List all constituents of the solution with their approximate percentages (e.g., "this compound (~5%), Methanol (95%)"). Check off the appropriate hazards (Toxic, Flammable if solvent is flammable).
-
Storage & Pickup: Securely cap the container and store it in secondary containment within an SAA. Arrange for disposal through your EHS office.
Protocol D: Managing Waste from Boc-Deprotection Reactions
This waste stream requires special attention due to its complexity and heightened corrosivity.
-
Causality: The deprotection of a Boc group typically uses strong acids like TFA or HCl in a solvent like dichloromethane (DCM).[5][19][20] The resulting waste contains the deprotected amine salt, the acidic reagent, solvent, and t-butyl cation byproducts. This mixture is highly corrosive and toxic.
-
DO NOT Neutralize (Unless Permitted): Do not attempt to neutralize the acidic waste stream unless you have a specific, validated, and permitted procedure from your institution's EHS office. Elementary neutralization without a permit can be a serious violation of EPA regulations.[17]
-
Container: Collect the waste in a designated container rated for corrosive and organic waste. Ensure the container material is compatible with strong acids and the specific solvent used.
-
Labeling: The hazardous waste tag must be meticulously filled out. List all components: the deprotected product (e.g., "3-(2-carboxy-ethyl)-morpholine hydrochloride"), the acid (e.g., "Trifluoroacetic Acid"), and the solvent (e.g., "Dichloromethane"). Clearly mark the hazards as Corrosive and Toxic .
-
Storage & Pickup: Store this waste stream separately from other organic wastes to prevent unintended reactions. Use secondary containment in an SAA and arrange for prompt disposal.
Spill and Emergency Procedures
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.[10]
-
Ventilate: Ensure the area is well-ventilated; maintain fume hood operation.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][13] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Cleanup: Using appropriate PPE, carefully collect the absorbed material and contaminated soil into a designated hazardous waste container using non-sparking tools.[9][21]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to your laboratory supervisor and institutional EHS office.
References
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]
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Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
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Environmental Health and Safety, Stony Brook University. How to Dispose of Chemical Waste. [Link]
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Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab. [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
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Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
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University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
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Pfizer. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
U.S. Environmental Protection Agency (EPA). (2018, April 11). TSCA Section 5(a)(3) Determination for Significant New Use Notice (SNUN) SN-19-0006. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Sciencelab.com. (2020, March 16). Safety Data Sheet - Morpholine. [Link]
-
Nexchem Ltd. (2019, February 25). Safety Data Sheet - Morpholine. [Link]
-
National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Capot Chemical. (2025, December 17). MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. [Link]
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Carl ROTH. (2021). Safety Data Sheet: Morpholine. [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
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The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Boc-3-(2-carboxy-ethyl)-morpholine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Boc-3-(2-carboxy-ethyl)-morpholine (CAS 885274-05-5) demands a nuanced understanding that goes beyond a generic checklist.[1] This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our approach is built on a critical analysis of the molecule's structure, inferring potential hazards from its constituent parts in the absence of a specific Safety Data Sheet (SDS), a common scenario for novel or specialized reagents.
Deconstructing the Hazard Profile: A Structure-Based Risk Assessment
To establish a robust PPE protocol, we must first understand the potential hazards inherent in the molecule's structure: the morpholine core, the carboxylic acid functional group, and the tert-butyloxycarbonyl (Boc) protecting group.
-
The Morpholine Core: The foundational hazard stems from the morpholine heterocycle. Morpholine and its derivatives are well-documented as hazardous compounds. They are often classified as flammable liquids that can be toxic if inhaled, swallowed, or absorbed through the skin.[2] Critically, they are known to cause severe skin burns and serious eye damage.[2][3] Therefore, the primary safety imperative is to prevent any direct contact and inhalation.
-
Carboxylic Acid Functionality: The presence of a carboxylic acid group introduces acidic and potentially corrosive properties. Direct contact with acids can lead to chemical burns, tissue damage, and, in the case of eye exposure, severe and potentially permanent damage.[4] While this compound is a solid, its solutions will be acidic, and the dust can be irritating to the respiratory system and eyes.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[5][6] Under normal handling conditions, the Boc group itself is stable and poses minimal risk.[7][8] The primary consideration arises during deprotection protocols, which utilize strong acids like trifluoroacetic acid (TFA), or in disposal streams where acidification can occur.[6][9][10] Such conditions can cause the group to cleave, releasing isobutylene gas and carbon dioxide.
This structural analysis compels a cautious approach, treating the compound as corrosive and toxic upon contact or inhalation.
The Core PPE Ensemble: Your First Line of Defense
All handling of this compound, from weighing small quantities to preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] The following PPE represents the minimum requirement for any procedure involving this reagent.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile (inner) and thicker, chemical-resistant gloves like Butyl Rubber or heavy Nitrile (outer). | The morpholine moiety poses a risk of skin burns and toxicity upon absorption.[2] Double-gloving provides robust protection and allows for safe removal of the contaminated outer glove without compromising the inner layer.[11] |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Due to the severe eye damage potential of morpholine derivatives, safety glasses are insufficient.[2][11] Goggles protect against splashes and vapors, while the face shield provides a secondary barrier for the entire face.[4] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron is required for handling >1g or solutions. | Protects skin and personal clothing from incidental splashes and spills. The apron adds a necessary layer of impervious protection during transfers or when working with larger volumes. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills of corrosive materials. |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for ensuring safety. The following diagram outlines the essential steps for safely preparing to handle the compound.
Caption: Workflow for PPE preparation and donning before handling hazardous chemicals.
Emergency Protocols: Immediate and Decisive Action
Even with meticulous planning, accidents can occur. Immediate and correct action is vital to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention. Show the medical team this guide or any available hazard information.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate emergency medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). Seek immediate medical attention.[12]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's Environmental Health and Safety (EHS) department. For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) and scoop it into a sealed container for hazardous waste.[13][14] Do not attempt to clean a spill without the appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor/acid gas cartridges).
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling workflow.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[15]
-
Container Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Neutralization Caution: Do not neutralize waste streams with strong acids without consulting your EHS department. The acid lability of the Boc group could lead to gas evolution in a closed container.[9][10]
-
Surface Decontamination: After completing work, thoroughly decontaminate the fume hood surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
By adopting this structured and scientifically-grounded approach to PPE, you not only ensure your personal safety but also uphold the standards of excellence and reproducibility that are the bedrock of scientific advancement.
References
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. Benchchem.
- MORPHOLINE - MsdsDigital.com. MsdsDigital.com.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. BenchChem.
- tert-Butoxycarbonylation (Boc) Reagents. Tokyo Chemical Industry Co., Ltd.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Morpholine. Santa Cruz Biotechnology.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- CAS 885274-05-5 | this compound. Synblock.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center.
- Safety D
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- Morpholine SDS, 110-91-8 Safety D
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



